Fosfestrol Sodium
Description
Structure
3D Structure of Parent
Propriétés
IUPAC Name |
tetrasodium;[4-[(E)-4-(4-phosphonatooxyphenyl)hex-3-en-3-yl]phenyl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O8P2.4Na/c1-3-17(13-5-9-15(10-6-13)25-27(19,20)21)18(4-2)14-7-11-16(12-8-14)26-28(22,23)24;;;;/h5-12H,3-4H2,1-2H3,(H2,19,20,21)(H2,22,23,24);;;;/q;4*+1/p-4/b18-17+;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZAXRQNRRXUMY-MJCKVQKWSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(CC)C1=CC=C(C=C1)OP(=O)([O-])[O-])C2=CC=C(C=C2)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/CC)\C1=CC=C(C=C1)OP(=O)([O-])[O-])/C2=CC=C(C=C2)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Na4O8P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4719-75-9, 23519-26-8 | |
| Record name | Fosfestrol tetrasodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004719759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stilbestrol diphosphate sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023519268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrasodium (E)-4,4'-(1,2-diethylethylene)diphenyl bis(phosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.917 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FOSFESTROL SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9I1882VSD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Fosfestrol Sodium's Mechanism of Action in Prostate Cancer Cells: An In-Depth Technical Guide
Introduction
Fosfestrol (B1227026) sodium, a synthetic, non-steroidal estrogen, has been a therapeutic option for advanced prostate cancer for decades. It is a prodrug that is dephosphorylated in the body to its active metabolite, diethylstilbestrol (B1670540) (DES). While initially utilized for its hormonal effects, namely the suppression of androgen production, research has revealed a multifaceted mechanism of action that extends to direct cytotoxic effects on prostate cancer cells, even in castration-resistant (CRPC) disease. This technical guide provides a comprehensive overview of the molecular mechanisms through which fosfestrol sodium exerts its anti-neoplastic effects on prostate cancer cells, intended for researchers, scientists, and drug development professionals.
Core Mechanisms of Action
This compound's therapeutic efficacy in prostate cancer is attributed to a combination of indirect hormonal effects and direct cellular actions.
Hormonal Effects: Androgen Suppression
The primary and most well-understood mechanism is the suppression of the hypothalamic-pituitary-gonadal axis.[1] DES, the active form of fosfestrol, exerts negative feedback on the hypothalamus, leading to a reduction in the secretion of luteinizing hormone-releasing hormone (LHRH).[2] This, in turn, decreases the pituitary's release of luteinizing hormone (LH), ultimately leading to a significant reduction in testicular androgen production.[1][3] Additionally, DES can directly inhibit androgen synthesis in both the testes and adrenal glands.[4]
Direct Cytotoxic Effects on Prostate Cancer Cells
Beyond its hormonal influence, fosfestrol, through its conversion to DES, exhibits direct cytotoxic effects on prostate cancer cells, independent of their androgen sensitivity.[4][5] This is particularly relevant in the context of CRPC, where androgen-deprivation therapies are no longer effective.
A significant component of DES's direct action is the induction of apoptosis, or programmed cell death, in prostate cancer cells.[1][5] This process is initiated through multiple pathways:
-
Caspase Activation: Studies have shown that DES treatment leads to the activation of executioner caspases, such as caspase-3, in androgen-dependent prostate cancer cells like LAPC-4.[6]
-
Regulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is critical in determining a cell's fate. A lower expression of Bcl-2 has been associated with a more favorable response to DES diphosphate (B83284) treatment in prostate cancer patients.[7] Antisense oligodeoxynucleotides against Bcl-2 have been shown to enhance DES-induced cytotoxicity in the PC-3 cell line.[8]
DES has been demonstrated to disrupt the normal progression of the cell cycle in prostate cancer cells. Fluorescence flow cytometry analysis has revealed that treatment with DES leads to an accumulation of cells in the G2/M phase of the cell cycle and an increase in the proportion of hypodiploid (apoptotic) nuclei.[5]
There is evidence to suggest that DES can interfere with microtubule function, which is essential for mitosis, cell structure, and intracellular transport. Some studies have reported that DES inhibits the assembly of microtubules.[5] This disruption of microtubule polymerization can lead to metaphase arrest and ultimately, cell death.
Telomerase is an enzyme that is highly active in most cancer cells and is responsible for maintaining the length of telomeres, thus enabling cellular immortality. DES has been shown to inhibit telomerase activity and gene expression in both androgen-dependent (LNCaP) and androgen-independent (PC3) prostate cancer cell lines.[2] Interestingly, in LNCaP cells, the combination of DES and testosterone (B1683101) resulted in a synergistic inhibition of telomerase activity.[2]
-
TGF-β Signaling: DES is known to upregulate transforming growth factor-beta (TGF-β), which can have both tumor-suppressive and pro-metastatic roles depending on the cellular context.[9] In the context of DES's cytotoxic effects, the upregulation of TGF-β is thought to contribute to apoptosis.[9]
-
MAPK Pathway: DES can modulate the activity of mitogen-activated protein kinases (MAPKs), such as JNK and p38. In both LAPC-4 and PC-3 cells, DES has been shown to activate p38 kinase, which can lead to the phosphorylation and subsequent degradation of cyclin D1, a key regulator of cell cycle progression.[6]
Quantitative Data on Fosfestrol/DES Efficacy
The following tables summarize the in vitro and clinical efficacy of fosfestrol and its active metabolite, DES.
In Vitro Cytotoxicity of Diethylstilbestrol (DES)
| Cell Line | Androgen Sensitivity | IC50 / LD50 (µM) | Reference |
| DU145 | Independent | 19-25 | [5] |
| 1-LN | Independent | 19-25 | [5] |
| PC-3 | Independent | 19-25 | [5] |
| LNCaP | Dependent | 19-25 | [5] |
| 22RV1 | Independent | 10 (for 24h treatment) | [4] |
Clinical Efficacy of Fosfestrol in Castration-Resistant Prostate Cancer (CRPC)
| Study | Number of Patients | Dosing Regimen | PSA Response (>50% decrease) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |
| Orlando et al. (2000) | 38 | 100 mg orally, three times daily | 79% | 7 months | 13 months (for responders) | [10] |
| Kalaiyarasi et al. (2019) | 47 | 120 mg orally, three times daily | 55% | 6.8 months | 14.7 months | [11][12] |
| Unnikrishnan et al. (2023) | 65 | 120 mg orally, three times daily | 63% | 8.3 months | 27.5 months | [13][14] |
| Droz et al. (1993) | Review | High-dose infusion | ~50% (tumor marker decrease) | Not Reported | 5 months | [15] |
| Kattan et al. (1993) | 16 | High-dose infusion | >50% reduction in 8/15 patients | Not Reported | Not Reported | [16] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate prostate cancer cells (e.g., LNCaP, PC-3, DU145) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in complete growth medium and incubate for 24 hours.
-
Drug Treatment: Replace the medium with fresh medium containing various concentrations of DES or this compound. Include a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the drug concentration.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
-
Cell Culture and Treatment: Culture prostate cancer cells to 60-70% confluency and treat with DES or this compound at the desired concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells to include the apoptotic population.
-
Fixation: Wash the cells with ice-cold PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. The cells can be stored at -20°C for several weeks.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.
-
Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the emission in the red channel (typically ~610 nm).
-
Data Analysis: Analyze the DNA content histograms using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle, as well as the sub-G1 (apoptotic) population.
Western Blotting for Apoptosis-Related Proteins (e.g., Bcl-2, Bax)
-
Cell Lysis: After treatment with fosfestrol or DES, wash the prostate cancer cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay such as the Bradford or BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3) overnight at 4°C with gentle agitation. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
Densitometry Analysis: Quantify the intensity of the protein bands using image analysis software and normalize to the loading control to determine the relative changes in protein expression.
Visualizations of Mechanisms and Workflows
References
- 1. Low-dose diethylstilbestrol for the treatment of advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthetic estrogen diethylstilbestrol (DES) inhibits the telomerase activity and gene expression of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. urotoday.com [urotoday.com]
- 4. Quantitative proteomic determination of diethylstilbestrol action on prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Direct estradiol and diethylstilbestrol actions on early- vs. late-stage prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Absence of Bcl-2 expression favors response to the short-term administration of diethylstilbestrol diphosphate in prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancement of diethylstilbestrol induced cytotoxicity by bcl-2 antisense oligodeoxynucleotides and a glutathione depletor for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Outcomes and toxicity of oral Fosfestrol in metastatic castration-resistant prostate cancer—a real-world experience - ecancer [ecancer.org]
- 10. Low-dose continuous oral fosfestrol is highly active in 'hormone-refractory' prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. researchgate.net [researchgate.net]
- 13. Outcomes and toxicity of oral Fosfestrol in metastatic castration-resistant prostate cancer—a real-world experience - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Outcomes and toxicity of oral Fosfestrol in metastatic castration-resistant prostate cancer-a real-world experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High-dose continuous-infusion fosfestrol in hormone-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [High dose fosfestrol in phase I-II trial for the treatment of hormone-resistant prostatic adenocarcinoma] - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular Pathways Affected by Diethylstilbestrol Diphosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethylstilbestrol (B1670540) diphosphate (B83284) (DES-DP) is a synthetic, non-steroidal estrogen that functions as a prodrug of diethylstilbestrol (DES). Historically used in the treatment of certain hormone-responsive cancers, particularly prostate cancer, its therapeutic application has been tempered by significant side effects. This technical guide provides an in-depth examination of the molecular pathways perturbed by DES-DP. Through its active form, DES, the compound primarily interacts with estrogen receptors, initiating a cascade of genomic and non-genomic signaling events that profoundly impact cell proliferation, apoptosis, and cell cycle regulation. This document summarizes key quantitative data on its biological effects, details relevant experimental methodologies, and provides visual representations of the core signaling pathways involved.
Introduction
Diethylstilbestrol (DES), the active metabolite of DES-DP, is a potent estrogen receptor agonist.[1] Upon administration, DES-DP is dephosphorylated by phosphatases present in the serum and tissues to yield DES.[2] Its mechanism of action extends beyond simple hormonal suppression and involves direct cytotoxic effects on cancer cells.[2] Understanding the intricate molecular pathways affected by this compound is crucial for elucidating its therapeutic and toxicological profiles, and for the development of more targeted therapies.
Core Mechanism of Action: Estrogen Receptor Signaling
The primary molecular targets of DES are the estrogen receptors alpha (ERα) and beta (ERβ).[1] DES binds to both receptors with high affinity, triggering conformational changes that lead to the activation of downstream signaling pathways.[1]
Genomic Pathway
The classical, or genomic, pathway involves the translocation of the DES-ER complex to the nucleus. Here, it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[1] This leads to altered expression of genes involved in critical cellular processes including cell growth, differentiation, and apoptosis.[1]
Non-Genomic Pathway
DES can also initiate rapid, non-genomic signaling cascades through membrane-associated estrogen receptors.[3] This can lead to the activation of various kinase pathways, including the MAPK/ERK and PI3K/Akt pathways, influencing cellular processes independently of direct gene transcription.[4]
Key Molecular Pathways Affected
Apoptosis Induction
A significant component of DES's anti-cancer activity is its ability to induce apoptosis. Studies have shown that DES can trigger programmed cell death in hormone-insensitive prostate cancer cells.[2] This process is mediated by the regulation of key apoptotic proteins.
-
Bcl-2 Family Proteins: DES exposure has been shown to alter the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[5] An increase in the Bax/Bcl-2 ratio is a critical event in the initiation of the intrinsic apoptotic pathway. In pubertal rats exposed to DES, an increase in Bax expression and a decrease in Bcl-2 expression were observed in spermatogenic cells, correlating with increased apoptosis.[5]
-
Caspase Activation: DES treatment leads to an increase in caspase-3 positive apoptotic cells, a key executioner caspase in the apoptotic cascade.[6]
Cell Cycle Regulation
DES has been observed to interfere with the normal progression of the cell cycle. In androgen-insensitive prostate cancer cells, DES treatment leads to an accumulation of cells in the G2/M phase and an increase in the sub-G1 population, indicative of apoptosis.[1]
Microtubule Disruption
Evidence suggests that DES can disrupt the microtubule network, which is essential for mitosis and cell structure.[7] DES has been shown to inhibit the polymerization of microtubules in vitro, leading to metaphase arrest in cancer cells.[7][8] This effect is another contributor to its cytotoxic properties.
Immunomodulation
DES can modulate the immune response by altering cytokine production. In male golden hamsters, DES treatment led to a significant downregulation of pro-inflammatory cytokines IL-2 and IFN-γ, and an upregulation of anti-inflammatory cytokines IL-4 and IL-10.[6]
Quantitative Data Summary
The following tables summarize quantitative data on the effects of DES on various cell lines and biological parameters.
Table 1: Cytotoxicity of Diethylstilbestrol (DES) and Diethylstilbestrol Diphosphate (DES-DP)
| Cell Line | Compound | LD50/IC50 (µM) | Androgen Sensitivity | Estrogen Receptor Status | Reference |
| DU145 (Prostate Cancer) | DES | 19.6 ± 0.6 | Insensitive | Negative | [9] |
| 1-LN (Prostate Cancer) | DES | 21.6 ± 1.7 | Insensitive | Negative | [9] |
| PC-3 (Prostate Cancer) | DES | 20.6 ± 4.8 | Insensitive | Negative | [9] |
| LNCaP (Prostate Cancer) | DES | 21.7 ± 4.0 | Sensitive | Positive | [9] |
| DU145 (Prostate Cancer) | DES-DP | 25.0 ± 3.4 | Insensitive | Negative | [9] |
| 1-LN (Prostate Cancer) | DES-DP | 24.3 ± 3.5 | Insensitive | Negative | [9] |
| PC-3 (Prostate Cancer) | DES-DP | 20.6 ± 1.9 | Insensitive | Negative | [9] |
| LNCaP (Prostate Cancer) | DES-DP | 22.1 ± 2.1 | Sensitive | Positive | [9] |
| CHO-K1 | DES | 10.4 | - | - | [10] |
Table 2: Effects of Diethylstilbestrol (DES) on Cellular and Molecular Markers
| Parameter | Cell/Animal Model | DES Concentration/Dose | Effect | Reference |
| Caspase-3 Positive Cells | Male Golden Hamster Spleen | 1.0 mg/kg | 182.1% increase in PALS | [6] |
| PCNA-Positive Cells | Male Golden Hamster Spleen | 1.0 mg/kg | 30.28% decrease in PALS | [6] |
| ERα Protein Levels | Male Golden Hamster Spleen | 0.1 mg/kg | 527.60% increase | [6] |
| ERβ Protein Levels | Male Golden Hamster Spleen | 0.1 mg/kg | 35.96% decrease | [6] |
| Bax Protein Expression | Male SD Rat Spermatogenic Cells | 0.1, 1.0, 10.0 µg/kg | Increased expression | [5] |
| Bcl-2 Protein Expression | Male SD Rat Spermatogenic Cells | 0.1, 1.0, 10.0 µg/kg | Decreased expression | [5] |
| IL-2 and IFN-γ | Male Golden Hamster Peripheral Blood | 0.01-1.0 mg/kg | Significant downregulation | [6] |
| IL-4 and IL-10 | Male Golden Hamster Peripheral Blood | 0.01-1.0 mg/kg | Significant upregulation | [6] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from methodologies used to assess the cytotoxicity of DES.[1]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of DES-DP concentrations for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blot Analysis for ERα
This protocol provides a general framework for detecting ERα protein levels.[11]
-
Cell Lysis: Treat cells with DES-DP as required. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against ERα overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
ERE-Luciferase Reporter Assay
This protocol is designed to measure the activation of the estrogen receptor signaling pathway.[12][13]
-
Cell Transfection/Transduction: Use a cell line stably expressing an ERE-luciferase reporter construct or transiently transfect cells with the reporter plasmid.
-
Cell Seeding: Seed the reporter cells in a 96-well plate.
-
Drug Treatment: Treat the cells with various concentrations of DES-DP for 18-24 hours.
-
Cell Lysis: Lyse the cells using a luciferase assay lysis buffer.
-
Luciferase Activity Measurement: Add luciferase substrate to the cell lysate and measure the luminescence using a luminometer.
-
Data Analysis: Normalize luciferase activity to a control (e.g., total protein concentration or a co-transfected Renilla luciferase) and express the results as fold induction over the vehicle control.
Signaling Pathway and Workflow Diagrams
The following diagrams were generated using Graphviz (DOT language) to visualize key pathways and experimental workflows.
References
- 1. Induction of apoptosis by diethylstilbestrol in hormone-insensitive prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cusabio.com [cusabio.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Diethylstilbestrol on the Structure and Function of the Spleen in Male Golden Hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diethylstilbestrol induces metaphase arrest and inhibits microtubule assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diethylstilboestrol: the binding and effects of diethylstilboestrol upon the polymerisation and depolymerisation of purified microtubule protein in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Fosfestrol Sodium: A Technical Guide on its Role as a Diethylstilbestrol Prodrug
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fosfestrol (B1227026) sodium, a synthetic, nonsteroidal estrogen, serves as a water-soluble prodrug of the potent estrogen, diethylstilbestrol (B1670540) (DES). Historically utilized in the management of advanced prostate cancer, particularly in castration-resistant disease, its mechanism of action is intrinsically linked to its metabolic conversion to DES. This technical guide provides an in-depth analysis of fosfestrol sodium, focusing on its activation, the subsequent molecular signaling pathways of diethylstilbestrol, relevant quantitative data from clinical and preclinical studies, and detailed experimental methodologies.
Introduction
This compound (diethylstilbestrol diphosphate) was developed to enhance the solubility and potentially the tumor-targeting of diethylstilbestrol.[1] As a prodrug, it is inactive in its administered form and requires enzymatic conversion to its active metabolite, DES, to exert its therapeutic effects.[2] The primary clinical application of fosfestrol has been in the palliative treatment of metastatic castration-resistant prostate cancer (CRPC).[3][4] This guide will explore the technical aspects of fosfestrol as a prodrug, from its chemical nature to its clinical implications.
Mechanism of Action: From Prodrug to Active Metabolite
The therapeutic activity of this compound is entirely dependent on its dephosphorylation to diethylstilbestrol.[2] This bioactivation is thought to be mediated by phosphatases that are abundant in the tumor microenvironment of prostate cancer, such as prostatic acid phosphatase (PAP) and alkaline phosphatase (ALP).[5][6]
Prodrug Activation Pathway
The conversion of fosfestrol to diethylstilbestrol is a critical step for its biological activity. The high concentrations of acid phosphatase in prostate cancer cells are believed to facilitate the localized release of the cytotoxic DES.[5]
Diethylstilbestrol Signaling Pathways
Once formed, diethylstilbestrol, a potent estrogen receptor agonist, mediates its effects primarily through binding to estrogen receptors alpha (ERα) and beta (ERβ).[7][8] This interaction initiates a cascade of molecular events, including both genomic and non-genomic signaling.
The classical mechanism of DES action involves its binding to estrogen receptors in the cytoplasm, leading to receptor dimerization and translocation to the nucleus. Within the nucleus, the DES-ER complex binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[7] This can lead to the induction of apoptosis in prostate cancer cells.[1]
DES can also induce long-term changes in gene expression through epigenetic mechanisms, including DNA methylation and histone modifications.[7][9] These alterations can affect the expression of key developmental genes, such as the Hox and Wnt gene families, which are involved in cell fate determination and proliferation.[10][11]
Quantitative Data
Pharmacokinetic Parameters
The pharmacokinetic profile of fosfestrol is characterized by its rapid conversion to DES. Following intravenous administration, fosfestrol is quickly cleared from the plasma.[2][12] Oral administration results in measurable plasma concentrations of DES, while fosfestrol itself is often undetectable due to first-pass metabolism in the gut wall.[13]
Table 1: Pharmacokinetic Parameters of Diethylstilbestrol (DES) after Fosfestrol Administration in Humans
| Parameter | Oral Administration (360 mg Fosfestrol) | Intravenous Infusion (1000 mg Fosfestrol) |
| Active Metabolite | E-diethylstilbestrol (E-DES) | Diethylstilbestrol (DES) |
| Cmax | 250-1600 ng/mL | ~1500 times higher than conventional oral DES |
| Tmax | 60-110 minutes | Peaks at the end of infusion |
| Half-life (t½) | Biphasic: ~1 hour and ~24 hours | Biphasic: ~1 hour and ~24 hours |
| Bioavailability | Variable; DES is well-absorbed | Not applicable (intravenous) |
| Metabolism | Extensive first-pass metabolism in the gut wall and liver | Dephosphorylation to DES |
| Elimination | Primarily renal as glucuronide and sulfate (B86663) conjugates | Primarily renal as glucuronide and sulfate conjugates |
| Data compiled from multiple sources.[12][13][14] |
Clinical Efficacy in Castration-Resistant Prostate Cancer (CRPC)
Clinical studies have demonstrated the efficacy of fosfestrol in patients with CRPC, often after failure of other hormonal therapies.
Table 2: Summary of Clinical Efficacy of Fosfestrol in CRPC
| Study (Reference) | Dosage and Administration | Patient Population | PSA Response (≥50% decline) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Key Toxicities |
| Orlando et al.[15] | 100 mg three times a day, oral | 38 patients with CRPC | 79% (CR+PR) | 7 months | 13 months (in responders) | Peripheral edema, gynecomastia, deep vein thrombosis (8%) |
| Droz et al.[9] | 1.5-4.5 g/day escalating dose, IV infusion | 16 patients with hormone-resistant prostate cancer | 53% (>50% reduction) | Not reported | Not reported | Nausea/vomiting, weight gain, pulmonary edema |
| Real-world experience[4] | 120 mg three times a day, oral | 65 patients with metastatic CRPC | 63% | 8.3 months | 27.5 months | Thrombosis (13%), gynecomastia (6%) |
| Siddiqui et al.[15] | Not specified | Not specified | 50% | Not reported | 12.7 months (duration of response) | Not specified |
In Vitro Cytotoxicity
Studies have evaluated the direct cytotoxic effects of DES on various prostate cancer cell lines.
Table 3: In Vitro Cytotoxicity of Diethylstilbestrol (DES) in Prostate Cancer Cell Lines
| Cell Line | Androgen Sensitivity | Estrogen Receptor Status | IC50 of DES | Reference |
| LNCaP | Sensitive | Positive | 19-25 µM | [1][16] |
| PC-3 | Insensitive | Negative | 19-25 µM | [1][16] |
| DU145 | Insensitive | Negative | 19-25 µM | [1][16] |
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol describes a general method for determining the cytotoxic effects of diethylstilbestrol on prostate cancer cells.
Objective: To determine the half-maximal inhibitory concentration (IC50) of DES in prostate cancer cell lines.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, PC-3, DU145)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Diethylstilbestrol (DES) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed prostate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of DES in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of DES to the respective wells. Include a vehicle control (medium with the same concentration of the drug solvent).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using a suitable software.
Clinical Trial Protocol: Phase I/II Study of High-Dose Intravenous Fosfestrol
This protocol is based on published phase I/II clinical trials for high-dose fosfestrol in hormone-resistant prostate cancer.[9][17]
Objective: To determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and preliminary efficacy of high-dose intravenous fosfestrol in patients with CRPC.
Patient Population:
-
Inclusion Criteria: Histologically confirmed adenocarcinoma of the prostate, evidence of progressive disease despite castrate levels of testosterone, and measurable or evaluable disease.
-
Exclusion Criteria: Severe cardiovascular comorbidities, significant hepatic or renal impairment, and prior chemotherapy for prostate cancer.
Treatment Plan:
-
Dose Escalation (Phase I): Patients receive a continuous intravenous infusion of fosfestrol over 3.5 hours daily for 5-10 days. The starting dose is 1.5 g/day , with escalation in subsequent cohorts to doses such as 1.8, 2.4, 3.0, 3.6, 3.9, 4.5, 5.1, and 5.7 g/day .
-
Expansion Cohort (Phase II): Patients are treated at the MTD determined in the phase I part. A typical dose is 4 g/day for 3.5 hours for 5 days.
-
Maintenance Therapy: Between courses, patients may receive oral fosfestrol (e.g., 300 mg/day).
Assessments:
-
Toxicity: Monitored daily during treatment and at regular follow-up visits using the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE). DLTs are typically defined during the first cycle of therapy.
-
Efficacy:
-
PSA Response: Measured at baseline and regularly throughout the study. A response is often defined as a ≥50% decrease from baseline PSA.
-
Objective Response: For patients with measurable disease, tumor assessments are performed using imaging (e.g., CT scans) at baseline and every 8-12 weeks, based on Response Evaluation Criteria in Solid Tumors (RECIST).
-
Symptomatic Improvement: Pain and quality of life are assessed using validated questionnaires.
-
Statistical Analysis:
-
The MTD is determined based on the incidence of DLTs.
-
Descriptive statistics are used to summarize patient characteristics, toxicity, and response rates.
-
Time-to-event endpoints such as PFS and OS are estimated using the Kaplan-Meier method.
Conclusion
This compound represents a classic example of a prodrug strategy, leveraging the tumor microenvironment for targeted activation of a potent cytotoxic agent. Its utility in castration-resistant prostate cancer stems from the efficient conversion to diethylstilbestrol and the subsequent estrogen receptor-mediated induction of apoptosis and modulation of gene expression. While newer agents have largely supplanted its use, the study of fosfestrol continues to provide valuable insights into the mechanisms of hormone action in cancer and the principles of prodrug design. This technical guide has provided a comprehensive overview of the key molecular and clinical aspects of fosfestrol, intended to serve as a valuable resource for researchers and drug development professionals in the field of oncology.
References
- 1. Induction of apoptosis by diethylstilbestrol in hormone-insensitive prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacokinetics of fosfestrol and diethylstilbestrol in chronic hemodialysis patients with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Low-dose continuous oral fosfestrol is highly active in 'hormone-refractory' prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Outcomes and toxicity of oral Fosfestrol in metastatic castration-resistant prostate cancer—a real-world experience - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostatic acid phosphatase - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. An Optimized ChIP-Seq Protocol to Determine Chromatin Binding of Estrogen Receptor Beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Estrogen receptor alpha (ERα)–mediated coregulator binding and gene expression discriminates the toxic ERα agonist diethylstilbestrol (DES) from the endogenous ERα agonist 17β-estradiol (E2) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [High dose fosfestrol in phase I-II trial for the treatment of hormone-resistant prostatic adenocarcinoma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Optimized ChIP-Seq Protocol to Determine Chromatin Binding of Estrogen Receptor Beta | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. karger.com [karger.com]
- 13. [Drug therapy of metastasizing prostate carcinoma with special reference to the bioavailability of fosfestrol after oral administration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bioavailability, distribution and pharmacokinetics of diethystilbestrol produced from stilphostrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Outcomes and toxicity of oral Fosfestrol in metastatic castration-resistant prostate cancer—a real-world experience - ecancer [ecancer.org]
- 16. scispace.com [scispace.com]
- 17. Phase I trial of high-dose fosfestrol in hormone-refractory adenocarcinoma of the prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cytotoxic Landscape of Fosfestrol Sodium: An In-depth Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the cytotoxic effects of Fosfestrol Sodium on various cancer cell lines. Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental methodologies for cited studies, and visualizes the underlying molecular pathways.
Executive Summary
This compound, a synthetic non-steroidal estrogen and a prodrug of diethylstilbestrol (B1670540) (DES), has demonstrated significant cytotoxic effects against a range of cancer cell lines. Its mechanism of action extends beyond hormonal manipulation, directly inducing apoptosis and cell cycle arrest through the modulation of key signaling pathways. This guide consolidates the available data on its efficacy, providing a foundational resource for further investigation and drug development.
Data Presentation: Cytotoxicity of this compound and Diethylstilbestrol
The following tables summarize the quantitative data on the cytotoxic effects of this compound and its active metabolite, diethylstilbestrol (DES), on various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50/LD50 | Citation |
| This compound | LNCaP | Prostate Cancer | 22.37 ± 1.82 µg/mL | [1] |
| This compound (Cubosomes) | LNCaP | Prostate Cancer | 8.30 ± 0.62 µg/mL | [1] |
| Diethylstilbestrol (DES) | LNCaP | Prostate Cancer | 19-25 µM (LD50) | [2] |
| Diethylstilbestrol (DES) | DU145 | Prostate Cancer | 19-25 µM (LD50) | [2] |
| Diethylstilbestrol (DES) | PC-3 | Prostate Cancer | 19-25 µM (LD50) | [2] |
| Diethylstilbestrol (DES) | PC9 | Non-Small Cell Lung Cancer | 6.58 µM | |
| Diethylstilbestrol (DES) | MCF-10A | Normal Breast Epithelium | 10 µM (LD50) |
Apoptosis Induction
Treatment with this compound has been shown to induce apoptosis in cancer cells. In a study on LNCaP prostate cancer cells, treatment with 50 µg/ml of Fosfestrol for 24 hours resulted in a significant increase in the apoptotic cell population.
| Treatment | Cell Line | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| Control | LNCaP | 99.70% | 0.01% | 0.01% | 0.031% |
| This compound (50 µg/ml) | LNCaP | 69.5% | 7.55% | 16.9% | Not Reported |
| This compound (Cubosomes) | LNCaP | 57.9% | 16.6% | 14.9% | Not Reported |
Signaling Pathways Modulated by this compound (via Diethylstilbestrol)
This compound is dephosphorylated in vivo to its active form, diethylstilbestrol (DES), which exerts its cytotoxic effects by modulating several key signaling pathways.
Apoptosis Induction Pathway
DES has been shown to upregulate the expression of several pro-apoptotic genes, including p53, Bax, and caspases, leading to programmed cell death[3][4].
Caption: DES-induced apoptosis pathway.
Cell Cycle Arrest Pathway
DES can induce cell cycle arrest by downregulating key cell cycle regulatory proteins, such as cyclin D1 and cyclin E.
Caption: DES-induced cell cycle arrest.
NF-κB and TGF-β Signaling Pathways
DES has also been shown to inhibit the NF-κB signaling pathway and upregulate Transforming Growth Factor-beta (TGF-β), both of which play complex roles in cancer progression and apoptosis[4][5][6].
Caption: DES modulation of NF-κB and TGF-β.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound by measuring cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Principle: Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells and treat with the desired concentration of this compound for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC and PI fluorescence are typically detected in the FL1 and FL3 channels, respectively.
-
Data Analysis: The cell population is gated into four quadrants: live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle distribution.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. This allows for the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Seed cells and treat with this compound for the desired time.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) while vortexing to prevent clumping. Store the fixed cells at -20°C overnight.
-
Cell Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Analysis: The DNA content is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for assessing the cytotoxic effects of a compound like this compound on cancer cell lines.
Caption: General workflow for cytotoxicity assessment.
Conclusion
This compound, through its active metabolite diethylstilbestrol, exhibits potent cytotoxic effects on a variety of cancer cell lines. Its ability to induce apoptosis and cell cycle arrest by modulating key signaling pathways, including the p53, NF-κB, and TGF-β pathways, underscores its potential as a multifaceted anticancer agent. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic applications of this compound and the development of novel cancer therapies.
References
- 1. Molecular mechanisms of DES-induced carcinogenesis ; risk assessment markers in the DES-exposed - Diethylstilbestrol DES [diethylstilbestrol.co.uk]
- 2. mdpi.com [mdpi.com]
- 3. Apoptosis associated genes regulated in response to Diethylstilbestrol [diethylstilbestrol.co.uk]
- 4. Maternal exposure to diethylstilbestrol during pregnancy and increased breast cancer risk in daughters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic therapeutic effect of diethylstilbestrol and CX-4945 in human acute T-lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crosstalk between 17β-Estradiol and TGF-β Signaling Modulates Glioblastoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
Fosfestrol Sodium's Apoptotic Symphony: A Technical Guide to its Signaling Pathways in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fosfestrol sodium, a synthetic estrogen prodrug, has long been a therapeutic agent in the management of advanced prostate cancer. Its clinical efficacy is attributed not only to its hormonal effects but also to its direct cytotoxic impact on cancer cells, primarily through the induction of apoptosis. This in-depth technical guide elucidates the core molecular signaling pathways activated by this compound and its active metabolite, diethylstilbestrol (B1670540) (DES), in triggering programmed cell death. We will delve into the intricate interplay of the intrinsic and extrinsic apoptotic pathways, the modulation of the Bcl-2 family of proteins, the activation of the caspase cascade, and the involvement of key signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) pathway. This guide provides a comprehensive overview of the current understanding of this compound's apoptotic mechanisms, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate further research and drug development in oncology.
Introduction
This compound (diethylstilbestrol diphosphate) is a water-soluble prodrug that is dephosphorylated in vivo to its active form, diethylstilbestrol (DES).[1][2] While historically used for its ability to suppress androgen production, a significant body of evidence has demonstrated its direct pro-apoptotic effects on prostate cancer cells, independent of their hormone sensitivity.[2][3] Understanding the precise molecular mechanisms underlying this apoptosis induction is paramount for optimizing its therapeutic use and for the development of novel cancer therapies that target these pathways. This guide will provide a detailed exploration of these signaling cascades.
The Intrinsic (Mitochondrial) Pathway of Apoptosis
The intrinsic pathway of apoptosis is a major mechanism through which this compound exerts its cytotoxic effects. This pathway converges on the mitochondria, leading to the release of pro-apoptotic factors and the subsequent activation of the caspase cascade.
Modulation of the Bcl-2 Family Proteins
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, comprising both pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. The ratio of these opposing factions determines the cell's fate.
Studies have shown that treatment with DES, the active form of this compound, leads to a significant upregulation of several pro-apoptotic genes, including bad and bax, alongside an increase in the expression of the anti-apoptotic genes bcl-2, bcl-w, and bcl-x.[4] While the concurrent upregulation of anti-apoptotic members might seem counterintuitive, it is the net balance and the specific interactions between these proteins at the mitochondrial membrane that ultimately dictate the apoptotic outcome. The increased expression of Bax is a critical event, as it promotes the formation of pores in the mitochondrial outer membrane.
Mitochondrial Outer Membrane Permeabilization (MOMP) and Cytochrome c Release
The upregulation of pro-apoptotic Bcl-2 family members, particularly Bax, leads to their translocation to the mitochondria. Here, they oligomerize and form pores in the outer mitochondrial membrane, a process known as MOMP. This permeabilization results in the release of key pro-apoptotic molecules from the intermembrane space into the cytoplasm, most notably cytochrome c.
Apoptosome Formation and Caspase Activation
Once in the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1) and dATP, triggering the formation of a large protein complex called the apoptosome. The apoptosome then recruits and activates pro-caspase-9, an initiator caspase. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3 and caspase-7.[4] Evidence indicates an upregulation of caspase-3, caspase-7, and the initiator caspase-8 following DES treatment.[4] These activated effector caspases are the executioners of apoptosis, responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.[1][2]
The Extrinsic (Death Receptor) Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors on the cell surface. While the role of this pathway in this compound-induced apoptosis is less definitively established than the intrinsic pathway, some evidence suggests its potential involvement.
Death Receptor Superfamily
The primary death receptors include Fas (also known as CD95 or APO-1) and TNF-related apoptosis-inducing ligand (TRAIL) receptors. Binding of their respective ligands (FasL and TRAIL) triggers receptor trimerization and the recruitment of adaptor proteins, such as Fas-Associated Death Domain (FADD).
Caspase-8 Activation
The recruitment of adaptor proteins leads to the formation of the Death-Inducing Signaling Complex (DISC). Within the DISC, multiple pro-caspase-8 molecules are brought into close proximity, facilitating their auto-activation. Activated caspase-8 can then directly cleave and activate effector caspases, such as caspase-3, thereby converging with the intrinsic pathway. Alternatively, caspase-8 can cleave the Bcl-2 family protein Bid into its truncated form, tBid, which then translocates to the mitochondria to amplify the apoptotic signal through the intrinsic pathway.
Gene expression studies have shown an upregulation of caspase-8 and trail in response to DES treatment in a mouse model, while the expression of FasL and DR5 (a TRAIL receptor) remained unchanged.[4] This suggests a potential, albeit complex, role for the extrinsic pathway that warrants further investigation in human prostate cancer cells.
Role of Mitogen-Activated Protein Kinase (MAPK) Signaling
The MAPK pathways are crucial signaling cascades that regulate a wide array of cellular processes, including proliferation, differentiation, and apoptosis. Emerging evidence indicates that DES can modulate MAPK signaling to promote apoptosis in prostate cancer cells.
The three main MAPK subfamilies are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. Studies have shown that in both androgen-dependent (LAPC-4) and androgen-independent (PC-3) prostate cancer cells, DES activates p38 MAPK.[5][6] Activated p38 can then phosphorylate and tag cyclin D1 for degradation, contributing to cell cycle arrest, a process often preceding apoptosis.[5][6] Furthermore, JNK activation has been observed in PC-3 cells treated with estradiol (B170435), a compound with a similar structure to DES, suggesting a potential role for JNK in DES-induced apoptosis as well.[5][6]
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating the apoptotic effects of this compound and its active metabolite, DES.
Table 1: Cytotoxicity of Diethylstilbestrol (DES) and Diethylstilbestrol Diphosphate (DESdP) in Prostate Cancer Cell Lines
| Cell Line | Compound | LD50 (µM) | Reference |
| DU145 | DES | 19-25 | [2] |
| 1-LN | DES | 19-25 | [2] |
| PC-3 | DES | 19-25 | [2] |
| LNCaP | DES | 19-25 | [2] |
| DU145 | DESdP | 19-25 | [2] |
| 1-LN | DESdP | 19-25 | [2] |
| PC-3 | DESdP | 19-25 | [2] |
| LNCaP | DESdP | 19-25 | [2] |
Table 2: Fold-Change in Apoptosis-Associated Gene Expression in Response to Diethylstilbestrol (DES) Treatment
| Gene | Fold Change (vs. Control) | Pathway | Reference |
| bad | Up-regulated | Intrinsic | [4] |
| bax | Up-regulated | Intrinsic | [4] |
| bcl-2 | Up-regulated | Intrinsic | [4] |
| bcl-w | Up-regulated | Intrinsic | [4] |
| bcl-x | Up-regulated | Intrinsic | [4] |
| caspase-3 | Up-regulated | Caspase Cascade | [4] |
| caspase-7 | Up-regulated | Caspase Cascade | [4] |
| caspase-8 | Up-regulated | Extrinsic/Initiator | [4] |
| trail | Up-regulated | Extrinsic | [4] |
Detailed Experimental Protocols
This section provides an overview of the methodologies used in key experiments to elucidate the apoptotic signaling pathways of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Principle: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
-
Protocol Outline:
-
Prostate cancer cells (e.g., DU145, PC-3, LNCaP) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of this compound or DES for a specified duration (e.g., 24, 48, 72 hours).
-
Following treatment, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well.
-
The plates are incubated for 3-4 hours at 37°C to allow for formazan crystal formation.
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and the LD50 (the concentration that inhibits 50% of cell growth) is calculated.[1][2]
-
Analysis of Apoptosis by Flow Cytometry (Propidium Iodide Staining)
-
Principle: Flow cytometry with propidium (B1200493) iodide (PI) staining is used to analyze the cell cycle distribution and quantify apoptotic cells. PI is a fluorescent intercalating agent that stains DNA. Apoptotic cells are characterized by a sub-G1 peak in the DNA histogram due to DNA fragmentation and subsequent leakage of small DNA fragments.
-
Protocol Outline:
-
Cells are treated with this compound or DES as described above.
-
Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol.
-
Fixed cells are washed and resuspended in a staining solution containing PI and RNase A.
-
The stained nuclei are analyzed by a flow cytometer.
-
The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) and the percentage of apoptotic cells (sub-G1 peak) are quantified.[1][2]
-
DNA Fragmentation Analysis (Agarose Gel Electrophoresis)
-
Principle: A hallmark of apoptosis is the activation of endonucleases that cleave DNA into internucleosomal fragments of approximately 180-200 base pairs. This results in a characteristic "ladder" pattern when the DNA is separated by agarose (B213101) gel electrophoresis.
-
Protocol Outline:
-
Cells are treated with the compounds of interest.
-
DNA is extracted from the cells using a DNA extraction kit or standard phenol-chloroform extraction methods.
-
The extracted DNA is quantified, and equal amounts are loaded onto a 1.5-2% agarose gel containing a fluorescent DNA dye (e.g., ethidium (B1194527) bromide, SYBR Safe).
-
The gel is run at a constant voltage until adequate separation is achieved.
-
The DNA fragmentation pattern is visualized under UV light.[1][2]
-
Western Blot Analysis for Protein Expression
-
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathways (e.g., Bcl-2 family members, caspases, MAPK proteins).
-
Protocol Outline:
-
Following treatment, cells are lysed to extract total protein.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the protein of interest.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are detected using a chemiluminescent substrate and visualized using an imaging system.
-
The band intensities are quantified and normalized to a loading control (e.g., β-actin, GAPDH).[7]
-
Conclusion and Future Directions
This compound induces apoptosis in prostate cancer cells through a multi-faceted approach that is independent of the estrogen receptor. The intrinsic mitochondrial pathway plays a central role, characterized by the modulation of Bcl-2 family proteins, mitochondrial outer membrane permeabilization, and the activation of the caspase-9 and caspase-3/7 cascade. The MAPK pathway, particularly through the activation of p38, also contributes to the pro-apoptotic effects of this compound. While the involvement of the extrinsic death receptor pathway is suggested by some studies, its precise role requires further clarification.
Future research should focus on several key areas:
-
Delineating the upstream signaling events that lead to the modulation of the Bcl-2 family and MAPK pathways by DES.
-
Investigating the potential involvement of other signaling pathways , such as the PI3K/Akt pathway, and their crosstalk with the known apoptotic pathways.
-
Validating the findings from in vitro studies in in vivo models to better understand the clinical relevance of these signaling networks.
-
Exploring the potential for combination therapies that target multiple nodes within these apoptotic pathways to enhance the therapeutic efficacy of this compound and overcome potential resistance mechanisms.
A deeper understanding of the intricate signaling symphony orchestrated by this compound will undoubtedly pave the way for more effective and targeted cancer therapies.
References
- 1. scispace.com [scispace.com]
- 2. Induction of apoptosis by diethylstilbestrol in hormone-insensitive prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of diethylstilbestrol in the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diethylstilbestrol.co.uk [diethylstilbestrol.co.uk]
- 5. Direct estradiol and diethylstilbestrol actions on early- vs. late-stage prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct estradiol and diethylstilbestrol actions on early- versus late-stage prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative proteomic determination of diethylstilbestrol action on prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Fosfestrol Sodium in TGF-β Upregulation in Tumors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Dual Role of TGF-β in Cancer
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[2] In the context of cancer, TGF-β exhibits a paradoxical dual role. In the early stages of tumorigenesis, it often acts as a tumor suppressor by inhibiting cell growth and promoting apoptosis.[2] However, in advanced cancers, tumor cells can become resistant to the cytostatic effects of TGF-β. In this scenario, elevated TGF-β levels can promote tumor progression by inducing epithelial-to-mesenchymal transition (EMT), angiogenesis, and immunosuppression.[2]
Postulated Mechanism of Fosfestrol Sodium-Induced TGF-β Upregulation
This compound is dephosphorylated in the body to its active form, diethylstilbestrol (B1670540) (DES). It is proposed that DES exerts a direct cytotoxic effect on prostate cancer cells, in part by upregulating the expression of TGF-β, which in turn can trigger apoptotic pathways.[1] This mechanism is of particular interest as it suggests a therapeutic avenue that is independent of androgen receptor signaling, offering potential for the treatment of castration-resistant prostate cancer (CRPC).
While a definitive study quantifying the dose-dependent upregulation of TGF-β by this compound in tumor cells is not available in the reviewed literature, the hypothesis is supported by related research. For instance, studies on estradiol, another estrogen, have demonstrated its ability to increase TGF-β expression. This suggests that the induction of TGF-β may be a class effect of estrogenic compounds.
The TGF-β Signaling Pathway
The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to a type II serine/threonine kinase receptor (TβRII) on the cell surface. This binding recruits and activates a type I receptor (TβRI), which then phosphorylates downstream signaling molecules, primarily Smad2 and Smad3. These phosphorylated R-Smads form a complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes, including those involved in apoptosis and cell cycle arrest.
Caption: Canonical TGF-β signaling pathway.
Experimental Protocols
Detailed experimental protocols for quantifying the direct effect of this compound on TGF-β upregulation are not available in the reviewed literature. However, based on standard molecular biology techniques, a hypothetical experimental workflow to investigate this phenomenon would involve the following steps:
-
Cell Culture and Treatment: Prostate cancer cell lines (e.g., LNCaP, PC-3, DU-145) would be cultured under standard conditions. Cells would then be treated with varying concentrations of this compound or its active metabolite, DES, for different time points.
-
RNA Isolation and Quantitative Real-Time PCR (qRT-PCR): Total RNA would be extracted from the treated and control cells. qRT-PCR would be performed to quantify the mRNA expression levels of TGF-β isoforms (TGF-β1, TGF-β2, TGF-β3) and key downstream target genes.
-
Protein Extraction and Western Blotting: Whole-cell lysates would be prepared, and protein concentrations determined. Western blotting would be used to measure the protein levels of TGF-β, phosphorylated Smad2/3, and total Smad2/3/4 to assess the activation of the signaling pathway.
-
Enzyme-Linked Immunosorbent Assay (ELISA): The concentration of secreted TGF-β in the cell culture supernatant would be quantified using ELISA kits.
-
Apoptosis Assays: To correlate TGF-β upregulation with its functional effect, apoptosis assays such as Annexin V/Propidium Iodide staining followed by flow cytometry, or caspase activity assays, would be performed.
Caption: Hypothetical workflow to study Fosfestrol's effect on TGF-β.
Quantitative Data Summary
As previously stated, specific quantitative data from primary research on the upregulation of TGF-β by this compound is not available in the reviewed literature. Clinical studies on this compound have focused on patient outcomes such as Prostate-Specific Antigen (PSA) response and overall survival. For illustrative purposes, a template for how such data could be presented is provided below.
Table 1: Hypothetical Quantitative Analysis of TGF-β1 mRNA Expression in Prostate Cancer Cells Treated with Diethylstilbestrol (DES)
| Cell Line | DES Concentration (µM) | Treatment Time (hours) | Fold Change in TGF-β1 mRNA (vs. Control) |
| LNCaP | 10 | 24 | Data Not Available |
| LNCaP | 25 | 24 | Data Not Available |
| PC-3 | 10 | 24 | Data Not Available |
| PC-3 | 25 | 24 | Data Not Available |
| DU-145 | 10 | 24 | Data Not Available |
| DU-145 | 25 | 24 | Data Not Available |
Table 2: Hypothetical Quantitative Analysis of Secreted TGF-β1 Protein in Prostate Cancer Cells Treated with Diethylstilbestrol (DES)
| Cell Line | DES Concentration (µM) | Treatment Time (hours) | Secreted TGF-β1 (pg/mL) |
| LNCaP | 0 (Control) | 48 | Data Not Available |
| LNCaP | 10 | 48 | Data Not Available |
| LNCaP | 25 | 48 | Data Not Available |
| PC-3 | 0 (Control) | 48 | Data Not Available |
| PC-3 | 10 | 48 | Data Not Available |
| PC-3 | 25 | 48 | Data Not Available |
Conclusion and Future Directions
The proposition that this compound exerts a direct cytotoxic effect on tumor cells through the upregulation of TGF-β presents a compelling, yet incompletely substantiated, mechanism of action. While the broader roles of both synthetic estrogens in cancer therapy and TGF-β signaling in tumorigenesis are well-documented, the direct molecular link between the two requires further rigorous investigation. Future research should focus on conducting detailed in vitro and in vivo studies to quantify the effects of this compound and its active metabolite, DES, on the expression and activity of the TGF-β signaling pathway in various cancer models. Elucidating this mechanism could not only refine our understanding of this established therapeutic agent but also pave the way for the development of novel cancer therapies that target the TGF-β pathway.
References
An In-depth Technical Guide to the Estrogen Receptor Agonist Activity of Fosfestrol Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosfestrol (B1227026) Sodium, a synthetic nonsteroidal estrogen, serves as a prodrug to the potent estrogenic agent diethylstilbestrol (B1670540) (DES).[1][2][3] Primarily utilized in the therapeutic management of advanced prostate cancer, its mechanism of action is centered on its potent agonist activity at estrogen receptors (ERs).[4][5] Upon administration, Fosfestrol Sodium is rapidly dephosphorylated by acid phosphatases, which are abundant in prostatic carcinoma cells, to its active form, DES.[3][6] This targeted activation contributes to its clinical efficacy. DES then mimics the physiological effects of endogenous estrogens by binding to and activating both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[3][5] This guide provides a comprehensive technical overview of the estrogen receptor agonist activity of this compound, focusing on its active metabolite, diethylstilbestrol.
Quantitative Data
The estrogenic activity of this compound is mediated by its active metabolite, diethylstilbestrol (DES). The following tables summarize the quantitative data regarding the binding affinity and potency of DES for the estrogen receptors.
Table 1: Diethylstilbestrol (DES) Binding Affinity for Estrogen Receptors
| Ligand | Receptor | Relative Binding Affinity (%) (Compared to Estradiol) | Dissociation Constant (Kd) | EC50 |
| Diethylstilbestrol (DES) | ERα | ~468%[5] | ~1.5-2.2 x 10⁻¹⁰ M[7] | 0.18 nM[5] |
| Diethylstilbestrol (DES) | ERβ | ~295%[5] | Not Specified | 0.06 nM[5] |
| Diethylstilbestrol (DES) | GPER | Low Affinity[5] | ~1,000 nM[5] | Not Specified |
Table 2: Pharmacokinetic Parameters of Fosfestrol and Diethylstilbestrol
| Compound | Administration Route | Time to Peak Plasma Concentration (Tmax) | Peak Plasma Concentration (Cmax) |
| Diethylstilbestrol (from oral Fosfestrol) | Oral | 60-110 minutes[6] | 250-1600 ng/mL[6] |
| Fosfestrol | Intravenous Drip | Rapid increase during infusion[8] | High levels during infusion[8] |
| Diethylstilbestrol (from IV Fosfestrol) | Intravenous Drip | Peaks at the end of infusion[8] | Not Specified |
Signaling Pathways
Upon binding of diethylstilbestrol (DES) to the estrogen receptors, a cascade of signaling events is initiated, which can be broadly categorized into genomic and non-genomic pathways.
Genomic Signaling Pathway
The classical genomic pathway involves the translocation of the DES-ER complex to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[3][9] DES can also influence gene expression through an ERE-independent mechanism by interacting with other transcription factors.[10]
Non-Genomic Signaling Pathway
DES can also elicit rapid cellular responses through non-genomic pathways. This involves the activation of membrane-associated estrogen receptors (mERs) and G protein-coupled estrogen receptor (GPER), leading to the activation of various kinase cascades, such as the MAPK and PI3K pathways.[1][11]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the estrogen receptor agonist activity of compounds like diethylstilbestrol.
Estrogen Receptor Competitive Binding Assay
This assay determines the relative binding affinity of a test compound to the estrogen receptor compared to a radiolabeled estrogen, typically [³H]-17β-estradiol.[2]
Methodology:
-
Preparation of Rat Uterine Cytosol:
-
Uteri are collected from ovariectomized female rats.[2]
-
The tissue is homogenized in ice-cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[2]
-
The homogenate is centrifuged to pellet the nuclear fraction, and the supernatant is then ultracentrifuged to obtain the cytosol containing the estrogen receptors.[2]
-
The protein concentration of the cytosol is determined.[12]
-
-
Competitive Binding Reaction:
-
A constant concentration of [³H]-17β-estradiol (e.g., 1 nM) is incubated with the uterine cytosol.[12]
-
Increasing concentrations of the test compound (e.g., DES) are added to compete with the radiolabeled estradiol (B170435) for binding to the estrogen receptors.[2]
-
Non-specific binding is determined in the presence of a large excess of unlabeled 17β-estradiol.[12]
-
The reaction is incubated to equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Hydroxylapatite (HAP) is added to the incubation mixture to adsorb the receptor-ligand complexes.[2]
-
The HAP is washed to remove the unbound radioligand.
-
-
Quantification and Data Analysis:
-
The amount of radioactivity bound to the HAP is measured using a scintillation counter.
-
A competition curve is generated by plotting the percentage of specific binding against the log concentration of the test compound.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol) is determined from the curve.[13]
-
MCF-7 Cell Proliferation Assay (E-SCREEN)
This assay measures the estrogenic activity of a compound by its ability to induce the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.[14]
Methodology:
-
Cell Culture and Hormone Deprivation:
-
Cell Seeding and Treatment:
-
Incubation:
-
The plates are incubated for a period of 6 days, with daily media changes.[14]
-
-
Assessment of Cell Proliferation:
-
Cell proliferation can be measured using various methods:
-
Direct Cell Counting: Cells are trypsinized and counted using a hemocytometer with trypan blue exclusion to assess viability.[17]
-
DNA Quantification: Using a fluorescent dye like SYBR Green that binds to DNA.[17]
-
Metabolic Assays: Such as the MTS assay, which measures mitochondrial activity.[17] However, it's important to note that some compounds can affect mitochondrial activity without altering cell number, potentially leading to misleading results.[17]
-
-
-
Data Analysis:
-
A dose-response curve is generated by plotting the measure of cell proliferation against the log concentration of the test compound.
-
The EC50 value (the concentration that produces 50% of the maximal proliferative response) is calculated.[14]
-
Estrogen Response Element (ERE) Luciferase Reporter Gene Assay
This assay quantifies the ability of a compound to activate the estrogen receptor and induce gene transcription from an ERE-containing promoter.[18]
Methodology:
-
Cell Line:
-
A suitable cell line is used, often one that is stably transfected with a reporter construct. For example, MCF-7 cells endogenously expressing ERα can be used, or other cell lines like HEK293 can be co-transfected with an ER expression vector and the reporter plasmid.[18]
-
-
Reporter Construct:
-
The reporter construct contains multiple copies of a consensus ERE sequence upstream of a minimal promoter (e.g., TATA-box) that drives the expression of a reporter gene, typically firefly luciferase.[19]
-
-
Transfection (if necessary) and Treatment:
-
If not using a stable cell line, cells are transiently transfected with the ERE-reporter plasmid and an ER expression plasmid.
-
The cells are then treated with various concentrations of the test compound (e.g., DES), a positive control (17β-estradiol), and a vehicle control.
-
-
Incubation:
-
The cells are incubated for a sufficient period to allow for gene transcription and translation of the luciferase enzyme (typically 24-48 hours).
-
-
Luciferase Assay:
-
The cells are lysed to release the cellular contents, including the expressed luciferase.
-
A luciferase substrate (luciferin) is added to the cell lysate.
-
The light produced by the enzymatic reaction is measured using a luminometer.
-
-
Data Analysis:
-
The luminescence signal is normalized (e.g., to total protein content or to the signal from a co-transfected control reporter).
-
A dose-response curve is constructed by plotting the normalized luciferase activity against the log concentration of the test compound.
-
The EC50 value is determined.
-
Conclusion
This compound, through its active metabolite diethylstilbestrol, is a potent agonist of both ERα and ERβ. Its mechanism of action involves the activation of both genomic and non-genomic estrogen receptor signaling pathways, leading to the modulation of target gene expression and subsequent cellular responses. The quantitative data on its binding affinity and potency, along with the detailed experimental protocols provided, offer a comprehensive resource for researchers and professionals in the field of drug development and endocrine research. Understanding these fundamental aspects is crucial for the continued investigation of its therapeutic applications and potential toxicities.
References
- 1. researchgate.net [researchgate.net]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. What is the mechanism of Diethylstilbestrol Diphosphate? [synapse.patsnap.com]
- 4. Reporter assays [bio-protocol.org]
- 5. Diethylstilbestrol - Wikipedia [en.wikipedia.org]
- 6. [Drug therapy of metastasizing prostate carcinoma with special reference to the bioavailability of fosfestrol after oral administration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diethylstilbestrol metabolites and analogs: differential ligand effects on estrogen receptor interactions with nuclear matrix sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The pharmacokinetics of fosfestrol and diethylstilbestrol in chronic hemodialysis patients with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Diethylstilbestrol? [synapse.patsnap.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. epa.gov [epa.gov]
- 13. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. genome.ucsc.edu [genome.ucsc.edu]
- 16. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay | PLOS One [journals.plos.org]
- 18. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bpsbioscience.com [bpsbioscience.com]
The Core Cytotoxic Mechanisms of Fosfestrol Sodium Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosfestrol (B1227026) sodium, a synthetic non-steroidal estrogen, has historically been employed in the therapeutic landscape of hormone-sensitive cancers, particularly prostate cancer. Its clinical efficacy is not solely attributed to systemic hormonal regulation but also to the direct cytotoxic effects of its metabolites. Upon administration, fosfestrol is dephosphorylated to its active form, diethylstilbestrol (B1670540) (DES), which undergoes further metabolic activation to exert potent cytotoxic actions on cancer cells.[1][2] This technical guide provides a comprehensive overview of the direct cytotoxic effects of Fosfestrol sodium's primary metabolite, DES, and its derivatives, focusing on the molecular mechanisms, quantitative cytotoxicity data, and the intricate signaling pathways involved.
Metabolism of this compound
This compound acts as a prodrug, which is readily dephosphorylated in the body by phosphatases to yield its biologically active metabolite, diethylstilbestrol (DES).[3][4] DES can be further metabolized, primarily through oxidation, into reactive intermediates such as DES quinone.[5][6][7] This metabolic activation is a critical step in the direct cytotoxic actions of the drug, leading to the generation of molecules that can directly interact with cellular macromolecules.[8][9]
Direct Cytotoxic Effects of Diethylstilbestrol (DES)
The cytotoxic effects of DES are multifaceted, involving the induction of apoptosis, cell cycle arrest, and direct molecular damage through its reactive metabolites. These effects have been observed in a variety of cancer cell lines, including those that are hormone-insensitive.[10]
Quantitative Cytotoxicity Data
The cytotoxic potential of DES has been quantified across various cancer cell lines, with IC50 values (the concentration required to inhibit the growth of 50% of cells) serving as a key metric. The data presented below summarizes the cytotoxic efficacy of DES.
| Cell Line | Cancer Type | Exposure Time (h) | IC50 (µM) | Reference |
| CHO-K1 | Chinese Hamster Ovary | 72 | 10.4 | [11] |
| DU145 | Prostate Cancer (Androgen-Insensitive) | Not Specified | 19-25 | [10] |
| 1-LN | Prostate Cancer (Androgen-Insensitive) | Not Specified | 19-25 | [10] |
| PC-3 | Prostate Cancer (Androgen-Insensitive) | Not Specified | 19-25 | [10] |
| LNCaP | Prostate Cancer (Androgen-Sensitive) | Not Specified | 19-25 | [10] |
| MCF-7 | Breast Cancer (ER+) | Not Specified | 7.2 | [12] |
| T-47D | Breast Cancer (ER+) | Not Specified | 11.71 | [12] |
Table 1: IC50 Values of Diethylstilbestrol (DES) in Various Cell Lines.
Induction of Apoptosis
A primary mechanism of DES-induced cytotoxicity is the induction of apoptosis, or programmed cell death. This process is initiated through both intrinsic and extrinsic pathways and is characterized by a cascade of molecular events.
Key Molecular Events in DES-Induced Apoptosis:
-
Regulation of Bcl-2 Family Proteins: DES has been shown to alter the expression of Bcl-2 family proteins, which are critical regulators of apoptosis. Specifically, it can lead to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[13][14][15] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[13]
-
Caspase Activation: The apoptotic cascade culminates in the activation of caspases, a family of proteases that execute the dismantling of the cell. Studies have demonstrated that DES treatment leads to the activation of key executioner caspases, such as caspase-3, caspase-7, and initiator caspase-8.[16]
-
DNA Fragmentation: A hallmark of apoptosis is the fragmentation of nuclear DNA. DES treatment has been shown to induce this fragmentation in cancer cells.[10]
-
p53-Mediated Apoptosis: The tumor suppressor protein p53 plays a role in DES-induced apoptosis. DES can upregulate the expression of p53 and its downstream target p21, which are involved in cell cycle arrest and apoptosis.[16]
Cell Cycle Arrest
In addition to inducing apoptosis, DES can cause cell cycle arrest, preventing cancer cells from proliferating. Fluorescence flow cytometry analysis has revealed that DES treatment can lead to an accumulation of cells in the G2/M phase of the cell cycle and a depletion of cells in the G1 and S phases in androgen-insensitive prostate cancer cells.[10] This cell cycle disruption contributes to the overall anti-proliferative effect of the drug.[17]
Metabolic Activation and Genotoxicity
The metabolic conversion of DES to DES quinone is a critical event in its genotoxic and cytotoxic effects. DES quinone is a reactive intermediate that can form covalent adducts with DNA.[5][6][7]
Mechanism of DES Quinone-Induced Genotoxicity:
-
Metabolism: DES is metabolized to its catechol, 3'-hydroxyDES.[6]
-
Oxidation: This catechol is further oxidized to form DES-3',4'-quinone (DES quinone).[6]
-
DNA Adduct Formation: DES quinone can then react with purine (B94841) bases in DNA, primarily adenine (B156593) and guanine, to form depurinating adducts (e.g., 3'-OH-DES-6'-N3Ade and 3'-OH-DES-6'-N7Gua).[5][6][8]
-
Genotoxicity: The formation of these DNA adducts can lead to mutations and genomic instability, contributing to the carcinogenic and cytotoxic properties of DES.[9]
Signaling Pathways in DES-Induced Cytotoxicity
The cytotoxic effects of DES are mediated by a complex network of signaling pathways. While the estrogenic activity of DES through estrogen receptors (ERα and ERβ) is well-documented, its direct cytotoxic effects can be both ER-dependent and ER-independent.[10][18][19][20]
ER-Independent Cytotoxic Signaling
Figure 1: ER-Independent mitochondrial pathway of DES-induced apoptosis.
Genotoxic Stress and p53-Mediated Pathway
Figure 2: Genotoxic stress and p53-mediated pathway of DES cytotoxicity.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.[21][22][23][24]
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
Diethylstilbestrol (DES)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treat the cells with various concentrations of DES and incubate for the desired exposure time (e.g., 24, 48, 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 540-570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Figure 3: Workflow for the MTT cell viability assay.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantitative analysis of cell cycle distribution.[1][25][26]
Materials:
-
Cancer cell lines
-
Diethylstilbestrol (DES)
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Culture cells and treat with DES for the desired duration.
-
Harvest both adherent and non-adherent cells and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Caspase-3 Activity Assay
This colorimetric or fluorometric assay quantifies the activity of caspase-3, a key executioner of apoptosis.[27][28][29][30]
Materials:
-
Cancer cell lines
-
Diethylstilbestrol (DES)
-
Cell lysis buffer
-
Reaction buffer
-
Caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Treat cells with DES to induce apoptosis.
-
Lyse the cells to release cellular contents, including caspases.
-
Add the cell lysate to a reaction buffer containing the caspase-3 substrate.
-
Incubate to allow the activated caspase-3 to cleave the substrate, releasing a chromophore or fluorophore.
-
Measure the absorbance or fluorescence using a microplate reader.
-
The signal intensity is proportional to the caspase-3 activity in the sample.
Mitochondrial Membrane Potential Assay
This assay measures the disruption of the mitochondrial membrane potential (ΔΨm), an early indicator of apoptosis.[31][32][33][34][35]
Materials:
-
Cancer cell lines
-
Diethylstilbestrol (DES)
-
Mitochondrial membrane potential-sensitive dye (e.g., JC-1, TMRE, or TMRM)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Culture and treat cells with DES.
-
Incubate the cells with the fluorescent dye. In healthy cells, JC-1 aggregates in the mitochondria and fluoresces red. In apoptotic cells with a collapsed ΔΨm, JC-1 remains as monomers in the cytoplasm and fluoresces green.
-
Analyze the cells by fluorescence microscopy or flow cytometry to quantify the shift in fluorescence from red to green, indicating a loss of mitochondrial membrane potential.
Conclusion
The direct cytotoxic effects of this compound's metabolites, particularly diethylstilbestrol and its quinone derivative, are a significant component of its anti-cancer activity. These effects are mediated through a complex interplay of signaling pathways that lead to apoptosis and cell cycle arrest, and are initiated by both receptor-mediated and genotoxic mechanisms. A thorough understanding of these core cytotoxic mechanisms is crucial for the rational design of novel therapeutic strategies and for optimizing the clinical application of such compounds in oncology. The experimental protocols provided herein offer a framework for the continued investigation and characterization of the cytotoxic properties of these and other anti-cancer agents.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Outcomes and toxicity of oral Fosfestrol in metastatic castration-resistant prostate cancer—a real-world experience - ecancer [ecancer.org]
- 3. [Drug therapy of metastasizing prostate carcinoma with special reference to the bioavailability of fosfestrol after oral administration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pharmacokinetics of fosfestrol and diethylstilbestrol in chronic hemodialysis patients with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of metabolic activation and DNA adduct formation by the human carcinogen diethylstilbestrol: The defining link to natural estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of metabolic activation and DNA adduct formation by the human carcinogen diethylstilbestrol: the defining link to natural estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of the formation of the major diethylstilbestrol-DNA adduct and some evidence of its structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formation of diethylstilbestrol–DNA adducts in human breast epithelial cells and inhibition by resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Induction of apoptosis by diethylstilbestrol in hormone-insensitive prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Diethylstilbestrol Gene Changes and Proposed Mechanisms of Action [diethylstilbestrol.co.uk]
- 15. Exposure to Diethylstilbestrol during Sensitive Life Stages: A legacy of heritable health effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Apoptosis associated genes regulated in response to Diethylstilbestrol [diethylstilbestrol.co.uk]
- 17. Diethylstilbestrol (DES)-induced cell cycle delay and meiotic spindle disruption in mouse oocytes during in-vitro maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. DES biological actions involving receptor mediated activities as a mechanism for its toxicity [diethylstilbestrol.co.uk]
- 19. Diethylstilbestrol (DES)-Stimulated Hormonal Toxicity is Mediated by ERα Alteration of Target Gene Methylation Patterns and Epigenetic Modifiers (DNMT3A, MBD2, and HDAC2) in the Mouse Seminal Vesicle - PMC [pmc.ncbi.nlm.nih.gov]
- 20. What is the mechanism of Diethylstilbestrol? [synapse.patsnap.com]
- 21. texaschildrens.org [texaschildrens.org]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 24. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. cancer.wisc.edu [cancer.wisc.edu]
- 26. m.youtube.com [m.youtube.com]
- 27. mpbio.com [mpbio.com]
- 28. cdn.caymanchem.com [cdn.caymanchem.com]
- 29. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 30. media.cellsignal.com [media.cellsignal.com]
- 31. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Methods to Study the Mitochondria - qRT-PCR, Western Blotting, Immunofluorescence, Electron Microscopy, “Fluorescence”, and Seahorse – techniques used to study the effects of age-related diseases like Alzheimer’s - PMC [pmc.ncbi.nlm.nih.gov]
- 33. rndsystems.com [rndsystems.com]
- 34. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 35. Measuring mitochondrial membrane potential | The EMBO Journal [link.springer.com]
Inhibition of Mitochondrial Electron Flow by Fosfestrol Sodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fosfestrol sodium, a synthetic, non-steroidal estrogen, serves as a prodrug for diethylstilbestrol (B1670540) (DES). Its clinical efficacy in the treatment of castration-resistant prostate cancer is attributed, in part, to a direct cytotoxic effect on cancer cells. A primary mechanism underlying this cytotoxicity is the targeted inhibition of mitochondrial electron transport. This technical guide provides an in-depth analysis of the molecular mechanisms, experimental validation, and downstream cellular consequences of the inhibition of mitochondrial electron flow by this compound. It is intended to serve as a comprehensive resource for researchers and professionals in the fields of oncology, mitochondrial biology, and drug development.
Introduction
Mitochondria are central to cellular energy metabolism, primarily through the process of oxidative phosphorylation, which is carried out by the electron transport chain (ETC) located on the inner mitochondrial membrane. The ETC comprises a series of protein complexes (Complexes I-IV) that facilitate the transfer of electrons from donors to acceptors, a process coupled with the pumping of protons across the inner membrane. This creates an electrochemical gradient that drives the synthesis of ATP by ATP synthase (Complex V).
Dysregulation of mitochondrial function is a hallmark of many cancers, making the ETC a viable target for anticancer therapies. This compound, after its conversion to the active metabolite diethylstilbestrol (DES), has been shown to exert a direct cytotoxic effect on prostate cancer cells by disrupting mitochondrial function. This guide will detail the specifics of this inhibitory action.
Mechanism of Action
This compound, a phosphorylated form of diethylstilbestrol, is dephosphorylated in vivo to its active form, DES. The cytotoxic effects of DES are multifaceted, but a key component is its interaction with the mitochondrial respiratory chain.
Targeting of the bc1-Complex (Complex III)
Research has demonstrated that DES specifically inhibits the mitochondrial electron transport chain at the level of the bc1-complex , also known as Complex III [1]. This complex catalyzes the transfer of electrons from ubiquinone (Coenzyme Q) to cytochrome c. The inhibitory action of DES blocks this electron flow, effectively halting the respiratory chain downstream of Complex II[1].
Disruption of Energy Metabolism
The inhibition of electron flow from ubiquinone to cytochrome c1 by DES leads to a significant disruption of cellular energy metabolism[1]. This blockage prevents the efficient oxidation of substrates and the subsequent reduction of oxygen, thereby impairing the generation of the proton motive force necessary for ATP synthesis. The resulting decrease in cellular ATP levels can trigger a cascade of events leading to cell death.
Quantitative Data
While the inhibitory effect of diethylstilbestrol on the mitochondrial bc1-complex is established, specific quantitative data such as the half-maximal inhibitory concentration (IC50) for Complex III are not consistently reported in the available literature. However, studies have determined the median lethal dose (LD50) of DES in various prostate cancer cell lines, which reflects its overall cytotoxicity.
| Cell Line | LD50 of Diethylstilbestrol (DES) | Reference |
| PC-3 (androgen-insensitive) | 19-25 µM | [2] |
| DU145 (androgen-insensitive) | 19-25 µM | [2] |
| LNCaP (androgen-sensitive) | 19-25 µM | [2] |
These values indicate that DES is cytotoxic to both androgen-sensitive and androgen-insensitive prostate cancer cells at micromolar concentrations.
Downstream Cellular Effects
The inhibition of the mitochondrial electron transport chain by DES initiates a signaling cascade that culminates in apoptosis, or programmed cell death. This apoptotic induction is a crucial aspect of its anticancer activity and has been observed to be independent of the estrogen receptor status of the cancer cells[2].
Proteomic analyses of prostate cancer cells treated with DES have revealed significant changes in the expression of proteins involved in apoptosis and cellular redox processes. Notably, Ornithine Aminotransferase (OAT) and Heat Shock Protein Family B (Small) Member 1 (HSPB1) have been identified as central nodes in a network of proteins affected by DES treatment, suggesting their involvement in the cellular response to mitochondrial stress[2].
Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the inhibition of mitochondrial electron flow.
Measurement of Mitochondrial Oxygen Consumption
This protocol describes the use of a Clark-type oxygen electrode to measure the rate of oxygen consumption in isolated mitochondria, a direct indicator of ETC activity.
Objective: To determine the effect of Diethylstilbestrol (DES) on the rate of mitochondrial oxygen consumption.
Materials:
-
Isolated mitochondria from prostate cancer cells or relevant tissue
-
Respiration Buffer (e.g., 225 mM mannitol, 75 mM sucrose, 10 mM KCl, 10 mM Tris-HCl pH 7.2, 5 mM KH2PO4)
-
Substrates for the electron transport chain (e.g., glutamate (B1630785)/malate for Complex I, succinate (B1194679) for Complex II)
-
ADP (to stimulate state 3 respiration)
-
Diethylstilbestrol (DES) dissolved in a suitable solvent (e.g., DMSO)
-
Clark-type oxygen electrode system (e.g., from Hansatech Instruments or similar)
-
Reaction chamber with a magnetic stirrer
Procedure:
-
Calibrate the oxygen electrode according to the manufacturer's instructions. This typically involves setting the 100% oxygen saturation level using air-saturated respiration buffer and the 0% level using a reducing agent like sodium dithionite.
-
Add a defined volume of pre-warmed (e.g., 37°C) respiration buffer to the reaction chamber.
-
Add the desired substrate (e.g., 5 mM glutamate and 2.5 mM malate) to the chamber and allow the baseline to stabilize.
-
Add a known amount of isolated mitochondria (e.g., 0.5 mg/mL protein) to the chamber and record the basal rate of oxygen consumption (State 2 respiration).
-
Initiate State 3 respiration by adding a known amount of ADP (e.g., 150 µM).
-
Once a stable State 3 respiration rate is established, add the desired concentration of DES to the chamber.
-
Record the change in the rate of oxygen consumption. A decrease in the rate indicates inhibition of the electron transport chain.
-
As a control, perform a parallel experiment with the solvent vehicle for DES.
-
The rate of oxygen consumption is calculated from the slope of the oxygen concentration trace over time.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol utilizes the fluorescent dye JC-1 to assess changes in the mitochondrial membrane potential, a key indicator of mitochondrial health and function. In healthy mitochondria with a high ΔΨm, JC-1 forms aggregates that fluoresce red. Upon depolarization of the mitochondrial membrane, JC-1 reverts to its monomeric form, which fluoresces green.
Objective: To determine the effect of Diethylstilbestrol (DES) on the mitochondrial membrane potential of prostate cancer cells.
Materials:
-
Prostate cancer cells in culture
-
Diethylstilbestrol (DES)
-
JC-1 staining solution (e.g., from a commercial kit)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed prostate cancer cells in a suitable culture vessel (e.g., 6-well plate or 96-well plate) and allow them to adhere overnight.
-
Treat the cells with various concentrations of DES for the desired duration. Include a vehicle-treated control group.
-
Prepare the JC-1 staining solution according to the manufacturer's protocol. This typically involves diluting a stock solution in cell culture medium.
-
Remove the treatment medium from the cells and wash them once with PBS.
-
Add the JC-1 staining solution to the cells and incubate at 37°C for 15-30 minutes in the dark.
-
After incubation, wash the cells with PBS to remove excess dye.
-
Analyze the cells using either fluorescence microscopy or flow cytometry.
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope equipped with filters for detecting both green (monomers) and red (aggregates) fluorescence. A decrease in the red/green fluorescence ratio in DES-treated cells compared to control cells indicates mitochondrial membrane depolarization.
-
Flow Cytometry: Harvest the cells and resuspend them in PBS. Analyze the cell population using a flow cytometer, measuring the fluorescence intensity in both the green (e.g., FITC channel) and red (e.g., PE channel) channels. A shift in the population from red to green fluorescence indicates a loss of mitochondrial membrane potential.
-
Visualizations
Signaling and Mechanistic Pathways
Caption: Mechanism of this compound-induced mitochondrial dysfunction.
Experimental Workflow: Oxygen Consumption Measurement
Caption: Workflow for measuring mitochondrial oxygen consumption.
Experimental Workflow: Mitochondrial Membrane Potential Assay
Caption: Workflow for assessing mitochondrial membrane potential.
Conclusion
This compound, through its active metabolite diethylstilbestrol, represents a clinically relevant inhibitor of the mitochondrial electron transport chain. Its specific targeting of the bc1-complex disrupts cellular energy homeostasis and induces apoptosis in prostate cancer cells, providing a direct cytotoxic mechanism that complements its hormonal effects. The experimental protocols and conceptual framework provided in this guide offer a foundation for further research into the mitochondrial effects of this compound and the development of novel anticancer strategies targeting cellular bioenergetics. Further investigation is warranted to elucidate the precise upstream signaling events that lead to this mitochondrial inhibition and to determine specific inhibitory constants.
References
Preclinical In Vitro Efficacy of Fosfestrol Sodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fosfestrol sodium, a synthetic estrogen and pro-drug of diethylstilbestrol (B1670540) (DES), has demonstrated significant cytotoxic and pro-apoptotic effects in preclinical in vitro models of prostate cancer. This technical guide consolidates available data on its mechanism of action, quantitative efficacy, and the experimental protocols used to ascertain its effects. Fosfestrol's primary mode of action involves its dephosphorylation to the active metabolite, diethylstilbestrol, which subsequently induces cell cycle arrest and apoptosis through multiple signaling pathways. This document provides a detailed overview of these processes, supported by quantitative data and methodological insights to aid in further research and development.
Mechanism of Action
This compound exerts its anticancer effects primarily through its active metabolite, diethylstilbestrol (DES). The proposed mechanisms of action are multifaceted and include:
-
Induction of Apoptosis: DES has been shown to trigger programmed cell death in prostate cancer cells. This is mediated through the intrinsic apoptotic pathway, involving the modulation of Bcl-2 family proteins and the activation of caspases. Evidence suggests an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2[1][2].
-
Cell Cycle Arrest: Treatment with DES or its diphosphate (B83284) precursor leads to a significant arrest of cancer cells in the G2/M phase of the cell cycle, particularly in androgen-insensitive prostate cancer cell lines[3][4]. This disruption of the cell cycle progression prevents cell division and contributes to the overall anti-proliferative effect.
-
Disruption of Microtubule Dynamics: As a spindle poison, DES interferes with the polymerization of microtubules, which are essential for the formation of the mitotic spindle during cell division[5][6]. This disruption leads to metaphase arrest and ultimately apoptosis.
-
Inhibition of Mitochondrial Respiration: The active metabolites of Fosfestrol are suggested to inhibit the electron flow from Ubiquinone to Cytochrome C1 in the mitochondrial respiratory chain[7]. This compromises cellular energy production and can trigger apoptosis.
-
Upregulation of Transforming Growth Factor-Beta (TGF-β): DES has been reported to upregulate TGF-β, a cytokine that can have tumor-suppressive effects in certain contexts[8].
Quantitative In Vitro Efficacy
The cytotoxic and apoptotic effects of this compound and its derivatives have been quantified in various prostate cancer cell lines.
Table 1: Cytotoxicity of this compound and its Derivatives in Prostate Cancer Cell Lines
| Compound | Cell Line | Assay | Endpoint | Value | Incubation Time | Reference |
| Plain Fosfestrol (FST) | LNCaP | MTT | IC50 | 22.37 ± 1.82 µg/mL | 48 hours | [9] |
| Fosfestrol Cubosomes | LNCaP | MTT | IC50 | 8.30 ± 0.62 µg/mL | 48 hours | [9] |
| Diethylstilbestrol (DES) | LNCaP | MTT | LD50 | 19-25 µM | Not Specified | [3][6] |
| Diethylstilbestrol Diphosphate (DESdP) | LNCaP | MTT | LD50 | 19-25 µM | Not Specified | [3][6] |
| Diethylstilbestrol (DES) | PC-3 | MTT | LD50 | 19-25 µM | Not Specified | [3][6] |
| Diethylstilbestrol Diphosphate (DESdP) | PC-3 | MTT | LD50 | 19-25 µM | Not Specified | [3][6] |
| Diethylstilbestrol (DES) | DU145 | MTT | LD50 | 19-25 µM | Not Specified | [3][6] |
| Diethylstilbestrol Diphosphate (DESdP) | DU145 | MTT | LD50 | 19-25 µM | Not Specified | [3][6] |
Note: The cytotoxicity of DESdP is dependent on its dephosphorylation to DES by phosphatases present in the serum of the cell culture medium.[6]
Table 2: Apoptosis Induction by Fosfestrol in LNCaP Cells
| Treatment (50 µg/mL for 24h) | % Live Cells | % Early Apoptosis | % Late Apoptosis | % Necrosis | Reference |
| Control | 100 | 0.01 | 0.01 | 0.031 | [9] |
| Plain Fosfestrol (FST) | 69.5 | 7.55 | 16.9 | Not Reported | [9] |
Table 3: Effect of Diethylstilbestrol (DES) and Diethylstilbestrol Diphosphate (DESdP) on Cell Cycle Distribution
| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase | % Apoptotic | Reference |
| DU145 | Control | 55.5 | 32.5 | 12.0 | 5.3 | [5] |
| 15 µM DES | 39.0 | 24.3 | 36.7 | 10.2 | [5] | |
| 30 µM DES | 28.5 | 15.5 | 56.0 | 18.5 | [5] | |
| 15 µM DESdP | 46.5 | 29.5 | 24.0 | 7.5 | [5] | |
| 30 µM DESdP | 36.0 | 20.5 | 43.5 | 13.5 | [5] | |
| PC-3 | Control | 64.0 | 22.0 | 14.0 | 2.7 | [5] |
| 15 µM DES | 42.0 | 18.5 | 39.5 | 9.5 | [5] | |
| 30 µM DES | 31.0 | 10.5 | 58.5 | 19.8 | [5] | |
| 15 µM DESdP | 55.0 | 20.0 | 25.0 | 6.5 | [5] | |
| 30 µM DESdP | 40.5 | 15.0 | 44.5 | 13.0 | [5] | |
| LNCaP | Control | 70.0 | 18.0 | 12.0 | 4.5 | [5] |
| 15 µM DES | 68.0 | 17.5 | 14.5 | 7.0 | [5] | |
| 30 µM DES | 65.0 | 16.0 | 19.0 | 12.5 | [5] | |
| 15 µM DESdP | 69.0 | 17.0 | 14.0 | 6.0 | [5] | |
| 30 µM DESdP | 67.0 | 16.5 | 16.5 | 9.0 | [5] |
Experimental Protocols
Cell Viability MTT Assay
This protocol is adapted from studies evaluating the cytotoxicity of Fosfestrol and its derivatives[6][9].
-
Cell Seeding: Plate prostate cancer cells (e.g., LNCaP, PC-3, DU145) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives for the desired duration (e.g., 48 hours). Include a vehicle control.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3.5 to 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilization solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.
-
Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 540-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This protocol is based on the methodology described for analyzing apoptosis induced by Fosfestrol[9].
-
Cell Treatment: Seed cells in a 24-well plate and treat with this compound (e.g., 50 µg/mL) for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 1 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Add 400 µL of 1X binding buffer and analyze the cells by flow cytometry within 30 minutes. Use FITC signal (Annexin V) to detect early apoptotic cells and PI signal to detect late apoptotic and necrotic cells.
Cell Cycle Analysis by Flow Cytometry
This protocol is adapted from the methodology used to study the effects of DES and DESdP on the cell cycle[5][10][11].
-
Cell Treatment: Treat cells with the desired concentrations of this compound or its derivatives for a specified time (e.g., 72 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This is a general protocol for assessing the effect of inhibitors on tubulin polymerization, which can be adapted for this compound or its active metabolite, DES[12][13].
-
Reagent Preparation: Reconstitute lyophilized tubulin (e.g., bovine brain, >99% pure) to a concentration of 3 mg/mL in an ice-cold general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).
-
Reaction Setup: In a pre-warmed 96-well plate, add the tubulin solution. Add various concentrations of the test compound (this compound or DES) or a vehicle control.
-
Initiation of Polymerization: Initiate the polymerization by adding GTP to a final concentration of 1 mM and immediately transfer the plate to a microplate reader pre-warmed to 37°C.
-
Data Acquisition: Measure the absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the increase in microtubule polymer mass.
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. The inhibitory effect can be quantified by comparing the rate and extent of polymerization in the presence of the compound to the control.
Visualizations: Signaling Pathways and Workflows
Conclusion and Future Directions
The preclinical in vitro data strongly support the potential of this compound as an anticancer agent for prostate cancer. Its conversion to the active metabolite, diethylstilbestrol, triggers a cascade of events including cell cycle arrest at the G2/M phase and induction of apoptosis via the intrinsic pathway. The enhanced efficacy observed with novel formulations, such as cubosomes, suggests that drug delivery strategies can further potentiate its therapeutic effects.
Future in vitro research should focus on elucidating the precise molecular interactions and signaling cascades initiated by this compound. This includes comprehensive proteomic and genomic analyses to identify all modulated targets. Further investigation into the interplay between the TGF-β pathway and the apoptotic machinery, as well as direct quantification of the impact on mitochondrial respiration, will provide a more complete understanding of its mechanism of action. These studies will be crucial for the rational design of combination therapies and the further clinical development of this compound.
References
- 1. Enhancement of diethylstilbestrol induced cytotoxicity by bcl-2 antisense oligodeoxynucleotides and a glutathione depletor for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Absence of Bcl-2 expression favors response to the short-term administration of diethylstilbestrol diphosphate in prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of apoptosis by diethylstilbestrol in hormone-insensitive prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. scispace.com [scispace.com]
- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Outcomes and toxicity of oral Fosfestrol in metastatic castration-resistant prostate cancer—a real-world experience - ecancer [ecancer.org]
- 9. ijpsonline.com [ijpsonline.com]
- 10. Flow Cytometry Protocol [sigmaaldrich.com]
- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Chemical Properties of Stilbene-Based Estrogens
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological actions of stilbene-based estrogens. Stilbenoids, a class of polyphenolic compounds, and their synthetic analogs have garnered significant attention due to their diverse pharmacological activities, including their potent estrogenic effects. This document details common synthetic methodologies, key chemical characteristics, and the intricate signaling pathways through which these compounds exert their physiological effects. All quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key reactions are provided. Visual diagrams generated using Graphviz are included to illustrate complex pathways and workflows.
Synthesis of Stilbene-Based Estrogens
The core stilbene (B7821643) scaffold (1,2-diphenylethylene) can be synthesized through several established organic reactions. The choice of method often depends on the desired stereochemistry (E- or Z-isomer), the nature of the substituents on the aromatic rings, and the availability of starting materials. The most prominent methods for synthesizing stilbene-based estrogens include the Wittig reaction, the Heck reaction, and the McMurry reaction.
Wittig Reaction
The Wittig reaction is a widely used method for forming carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone. This reaction is particularly useful for the synthesis of both E- and Z-stilbene isomers, with the stereochemical outcome influenced by the nature of the ylide and the reaction conditions.[1]
Experimental Protocol: Synthesis of trans-Stilbene (B89595) via Wittig Reaction [2]
-
Materials: Benzyltriphenylphosphonium (B107652) chloride, benzaldehyde (B42025), dichloromethane (B109758), 50% aqueous sodium hydroxide (B78521), anhydrous sodium sulfate, iodine, 95% ethanol (B145695).
-
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine benzyltriphenylphosphonium chloride (9.77 mmol) and benzaldehyde (9.8 mmol) in 10 mL of dichloromethane.
-
With vigorous stirring, add a 50% aqueous solution of sodium hydroxide dropwise through the condenser. A color change, indicating the formation of the ylide, should be observed.
-
Heat the mixture to a gentle reflux and continue stirring for 30-60 minutes.
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer and wash it sequentially with water and saturated aqueous sodium bisulfite. Continue washing with water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous sodium sulfate.
-
To isomerize the Z-stilbene to the more stable E-stilbene, add a catalytic amount of iodine (approximately 0.3 mmol) to the dried dichloromethane solution.
-
Irradiate the solution with a 150-W light bulb for 1 hour while stirring.
-
Remove the dichloromethane using a rotary evaporator.
-
Recrystallize the crude product from hot 95% ethanol to obtain pure trans-stilbene.
-
The expected melting point of trans-stilbene is 123-125 °C.
-
Heck Reaction
The Mizoroki-Heck reaction, or simply the Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. It is a powerful tool for the synthesis of substituted alkenes, including stilbenes, and generally provides good yields of the trans-isomer.[3][4]
Experimental Protocol: Synthesis of Symmetrical trans-Stilbenes via Double Heck Reaction [3]
-
Materials: Substituted aniline, sodium nitrite, morpholine, 40% tetrafluoroboric acid, palladium(II) acetate (B1210297), vinyltriethoxysilane (B1683064), methanol.
-
Procedure:
-
Prepare the arenediazonium salt in situ from the corresponding 1-aryltriazene to avoid direct handling.
-
In a suitable reaction vessel, dissolve the 1-aryltriazene in methanol.
-
Cool the stirred solution to 0°C and add 40% tetrafluoroboric acid dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 10 minutes.
-
Add palladium(II) acetate followed by the dropwise addition of a solution of vinyltriethoxysilane in methanol.
-
Add a second portion of palladium(II) acetate and continue stirring at room temperature.
-
The reaction progress can be monitored by TLC.
-
Upon completion, the product can be isolated by filtration and purified by recrystallization.
-
McMurry Reaction
The McMurry reaction is a reductive coupling of two ketone or aldehyde molecules to form an alkene, using a low-valent titanium reagent.[5] This reaction is particularly effective for the synthesis of symmetrical and sterically hindered alkenes.[2][5]
Experimental Protocol: General Procedure for McMurry Coupling [2]
-
Materials: Titanium(IV) chloride, a reducing agent (e.g., LiAlH4, Zn powder), anhydrous tetrahydrofuran (B95107) (THF), carbonyl compound (aldehyde or ketone).
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend the reducing agent (e.g., zinc powder) in anhydrous THF.
-
Cool the suspension to 0°C and slowly add titanium(IV) chloride dropwise. The mixture will typically turn from yellow to black, indicating the formation of low-valent titanium species.
-
After the addition is complete, heat the mixture to reflux for a period of time (e.g., 1-2 hours) to ensure the formation of the active titanium reagent.
-
Cool the mixture and add a solution of the carbonyl compound in anhydrous THF dropwise.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction and quench it by the slow addition of an aqueous solution (e.g., 10% K2CO3 or dilute HCl).
-
Filter the mixture through a pad of celite to remove the titanium oxides.
-
Extract the filtrate with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Table 1: Comparison of Synthetic Methods for Stilbene Synthesis
| Reaction | Typical Yields (%) | Stereoselectivity | Key Advantages | Key Disadvantages |
| Wittig Reaction | 48-99[4] | Can be tuned for E or Z | Wide substrate scope, reliable. | Formation of triphenylphosphine (B44618) oxide byproduct can complicate purification. |
| Heck Reaction | 65-97[4] | Predominantly E | High functional group tolerance, good stereoselectivity. | Requires a palladium catalyst, which can be expensive. |
| McMurry Reaction | Varies, can be high | Not highly stereoselective | Excellent for symmetrical and sterically hindered alkenes. | Requires stoichiometric amounts of low-valent titanium, sensitive to air and moisture. |
Chemical Properties of Stilbene-Based Estrogens
The chemical properties of stilbene-based estrogens are largely dictated by the central carbon-carbon double bond and the nature and position of substituents on the phenyl rings.
Isomerization and Photochemical Reactions
Stilbenes exist as two geometric isomers, cis (Z) and trans (E). The trans isomer is generally more thermodynamically stable. The two isomers can be interconverted photochemically upon irradiation with UV light.[6] This photoisomerization is a key characteristic of stilbenes.
Upon UV irradiation, cis-stilbenes can also undergo an intramolecular 6π-electrocyclization to form a transient dihydrophenanthrene intermediate.[6][7] In the presence of an oxidizing agent, this intermediate is converted to the corresponding phenanthrene (B1679779) derivative. This process is known as the Mallory photocyclization. The quantum yield for the photocyclization of stilbene itself is around 0.3.[8]
Workflow for Stilbene Photocyclization
Caption: Photochemical reactions of stilbene.
Metabolism
Stilbene-based estrogens undergo extensive metabolism in the body, primarily in the liver.[9] The metabolic pathways include hydroxylation of the aromatic rings and conjugation reactions such as glucuronidation and sulfation.[9] The oxidative metabolism of diethylstilbestrol (B1670540) (DES) is of particular interest as it can lead to the formation of reactive quinone metabolites, which have been implicated in its carcinogenic activity.[9]
Table 2: Major Metabolites of Diethylstilbestrol (DES)
| Metabolite | Description | Implication |
| DES Quinone | Formed by oxidation of the phenolic hydroxyl groups. | Highly reactive electrophile, can form adducts with DNA and proteins.[9] |
| Z,Z-Dienestrol | An isomer of DES. | Possesses estrogenic activity. |
| Hydroxy-DES derivatives | Products of aromatic ring hydroxylation. | Can have altered estrogenic activity. |
| DES Glucuronides/Sulfates | Conjugated forms for excretion. | Water-soluble and readily eliminated.[9] |
Metabolic Activation of Diethylstilbestrol (DES)
Caption: Metabolic pathway of DES leading to reactive intermediates.
Estrogenic Activity and Signaling Pathways
Stilbene-based compounds can mimic the action of the natural estrogen, 17β-estradiol, by binding to and activating estrogen receptors (ERs).[10] There are two main subtypes of estrogen receptors, ERα and ERβ, which are encoded by different genes and have distinct tissue distributions and transcriptional activities.[10]
Estrogen Receptor Binding
The binding affinity of stilbene derivatives to ERα and ERβ is a key determinant of their estrogenic potency. The structural features of the stilbene, including the presence and position of hydroxyl groups and the nature of the substituents on the ethylene (B1197577) bridge, significantly influence receptor binding.[11]
Table 3: Estrogen Receptor α (ERα) and Estrogen Receptor β (ERβ) Relative Binding Affinities (RBA) of Selected Stilbene-Based Estrogens
| Compound | RBA for ERα (%) | RBA for ERβ (%) | Reference |
| 17β-Estradiol | 100 | 100 | [12] |
| Diethylstilbestrol (DES) | 286 | 143 | [13] |
| Dienestrol | 100 | - | [11] |
| Hexestrol | 139.59 | - | [11] |
| 4,4'-Dihydroxystilbene | High | - | [11] |
| Resveratrol | Low | - | [11] |
| Tamoxifen | 595 nM (EC50) | - | [14] |
| Raloxifene | 120 nM (EC50) | - | [14] |
| Note: RBA values can vary depending on the assay conditions. EC50 values are also provided for some compounds. |
Experimental Protocol: Estrogen Receptor Competitive Binding Assay [1]
-
Materials: Rat uterine cytosol (source of ER), [3H]-17β-estradiol (radioligand), unlabeled test compounds, assay buffer (TEDG), hydroxylapatite (HAP) slurry, scintillation cocktail.
-
Procedure:
-
Prepare rat uterine cytosol containing the estrogen receptors.
-
In assay tubes, add a fixed concentration of [3H]-17β-estradiol and increasing concentrations of the unlabeled test compound to the cytosol preparation.
-
Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Separate the receptor-bound radioligand from the free radioligand using a hydroxylapatite slurry.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Plot the percentage of bound radioligand against the concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The relative binding affinity (RBA) can be calculated by comparing the IC50 of the test compound to the IC50 of a reference compound (e.g., 17β-estradiol).
-
Signaling Pathways
Upon ligand binding, the estrogen receptor undergoes a conformational change, dimerizes, and translocates to the nucleus.[15] In the nucleus, the ligand-receptor complex can modulate gene expression through several mechanisms:
-
Classical (Genomic) Pathway: The ER dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, leading to the recruitment of co-activator or co-repressor proteins and subsequent activation or repression of gene transcription.[16]
-
Non-Classical (Genomic) Pathway: The ER dimer can interact with other transcription factors, such as AP-1 or Sp-1, to indirectly regulate the expression of genes that do not contain a classical ERE.[16]
-
Non-Genomic Pathway: A subpopulation of ERs located at the plasma membrane can rapidly activate intracellular signaling cascades, such as the PI3K/Akt and MAPK pathways, upon estrogen binding.[15]
Estrogen Receptor Signaling Pathway
Caption: Overview of estrogen receptor signaling pathways.
Spectroscopic Data
The characterization of synthesized stilbene-based estrogens relies on various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Table 4: Representative Spectroscopic Data for Stilbene Derivatives
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | Key IR Bands (cm⁻¹) |
| trans-Stilbene | 7.60 (d, 4H), 7.43 (t, 4H), 7.32 (t, 2H), 7.19 (s, 2H)[17] | 137.8, 129.2, 129.1, 128.1, 127.0[17] | 3020 (Ar-H), 1595 (C=C), 965 (trans C-H bend) |
| Diethylstilbestrol (DES) | 6.82 (d, 4H), 6.70 (d, 4H), 4.6 (s, 2H, OH), 2.05 (q, 4H), 0.72 (t, 6H) | 154.0, 137.5, 130.2, 128.1, 115.1, 29.3, 13.4 | 3350 (O-H), 3030 (Ar-H), 1610, 1510 (Ar C=C), 960 (trans C-H bend) |
| 4-Methoxystilbene | 7.36 (d, 2H), 7.33 (d, 2H), 7.24 (m, 2H), 7.11 (m, 1H), 6.94 (d, 1H), 6.84 (d, 1H), 3.71 (s, 3H)[17] | 159.2, 137.7, 130.1, 128.7, 128.1, 127.6, 127.1, 126.6, 126.2, 114.1, 55.2[17] | 3025 (Ar-H), 1605 (C=C), 1245 (C-O stretch), 960 (trans C-H bend) |
Conclusion
This technical guide has provided a detailed overview of the synthesis and chemical properties of stilbene-based estrogens. The synthetic routes, including the Wittig, Heck, and McMurry reactions, offer versatile methods for accessing a wide range of stilbene derivatives. Their chemical properties, particularly their photochemical reactivity and metabolic pathways, are crucial for understanding their biological activity and potential toxicity. The estrogenic effects of these compounds are mediated through complex signaling pathways involving nuclear and membrane-bound estrogen receptors. The quantitative data and detailed experimental protocols presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development, facilitating further investigation into this important class of molecules.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Application of the McMurry Coupling Reaction in the Synthesis of Tri- and Tetra-arylethylene Analogues as Potential Cancer Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of diethylstilbestrol in the C3H mouse: chromatographic systems for the quantitative analysis of DES metabolic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. McMurry reaction - Wikipedia [en.wikipedia.org]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. m.youtube.com [m.youtube.com]
- 8. rsc.org [rsc.org]
- 9. DIETHYLSTILBESTROL - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. What is the mechanism of Diethylstilbestrol? [synapse.patsnap.com]
- 11. [PDF] Estrogenic Activity of Stilbene Derivatives | Semantic Scholar [semanticscholar.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Estrogen Signaling via Estrogen Receptor β - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Affinity for Estrogen Receptor α (ERα) in a trans-Stilbene Derivative Containing a Pyridoxine Fragment | CoLab [colab.ws]
- 15. researchgate.net [researchgate.net]
- 16. Estrogen Receptor Mutations and Changes in Downstream Gene Expression and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rsc.org [rsc.org]
Methodological & Application
Application Notes and Protocols for Fosfestrol Sodium in LNCaP Cells
These application notes provide a detailed framework for researchers, scientists, and drug development professionals studying the effects of Fosfestrol (B1227026) Sodium on the LNCaP human prostate cancer cell line. The protocols outlined below cover cell culture, treatment with Fosfestrol Sodium, and subsequent analysis of cell viability, apoptosis, and cell cycle distribution.
Introduction
This compound, a prodrug of diethylstilbestrol (B1670540) (DES), is a synthetic, non-steroidal estrogen that has been utilized in the treatment of prostate cancer.[1][2][3] It is converted to the active metabolite, DES, by phosphatases present in target tissues.[4] DES exerts direct cytotoxic effects on prostate cancer cells, including the androgen-sensitive LNCaP cell line, by inducing apoptosis and cell cycle arrest.[5][6][7] LNCaP cells are a widely used model for androgen-dependent prostate cancer, expressing the androgen receptor (AR) and proliferating in response to androgens.[5][8] Studying the effects of this compound on LNCaP cells provides valuable insights into its therapeutic potential and underlying mechanisms of action.
Data Presentation
The following tables summarize quantitative data derived from studies on the effects of Fosfestrol and its active metabolite, DES, on LNCaP and other prostate cancer cells.
Table 1: Cytotoxicity of Fosfestrol and Diethylstilbestrol (DES) in Prostate Cancer Cells
| Compound | Cell Line | Assay | Incubation Time (hours) | IC50 / LD50 |
| Fosfestrol | LNCaP | MTT | 48 | 22.37 ± 1.82 µg/ml[3] |
| Fosfestrol Cubosomes | LNCaP | MTT | 48 | 8.30 ± 0.62 µg/ml[3] |
| Diethylstilbestrol (DES) | LNCaP, DU145, PC-3 | MTT | Not Specified | 19-25 µM[6] |
Table 2: Effect of Diethylstilbestrol (DES) on Cell Cycle Distribution in Prostate Cancer Cells
| Cell Line | Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Androgen-Insensitive | 15 µM DES | Depletion | Depletion | Accumulation | Increase |
| Androgen-Insensitive | 30 µM DES | Depletion | Depletion | Accumulation | Increase |
| LNCaP (Androgen-Sensitive) | 15 or 30 µM DES | No significant change | No significant change | No accumulation | Lower percentage of hypodiploid nuclei compared to androgen-insensitive cells |
Data for the above table is qualitatively described in the source material.[6]
Experimental Protocols
LNCaP Cell Culture
This protocol describes the routine culture and maintenance of the LNCaP cell line.
Materials and Reagents:
-
LNCaP cells (ATCC® CRL-1740™)
-
RPMI-1640 Medium (with L-glutamine)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
Cell culture dishes/plates (6-well, 96-well)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Complete Growth Medium: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw cryopreserved LNCaP cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing 10 mL of pre-warmed complete growth medium. Centrifuge at 150 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Routine Culture: Culture cells in a T-75 flask in a humidified incubator at 37°C with 5% CO2. LNCaP cells grow in aggregates and are weakly adherent.[9]
-
Medium Change: Change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cells once with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 5-10 minutes at 37°C until cells detach.[9] Neutralize the trypsin with 7-8 mL of complete growth medium and gently pipette to create a single-cell suspension. Centrifuge the cells and resuspend in fresh medium for plating. A split ratio of 1:3 to 1:6 is recommended.[1]
This compound Treatment
Materials and Reagents:
-
This compound
-
Sterile, deionized water or PBS for stock solution
-
Complete growth medium (as described in Protocol 1)
-
LNCaP cells
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in sterile water or PBS. For example, to make a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of solvent. Sterilize the stock solution by passing it through a 0.22 µm syringe filter. Store aliquots at -20°C.
-
Cell Seeding: Seed LNCaP cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for apoptosis and cell cycle analysis) at a density of 1-2 x 10^4 cells/cm².[8] Allow the cells to adhere and grow for 24 hours.
-
Treatment: Dilute the this compound stock solution to the desired final concentrations in complete growth medium. Remove the existing medium from the cells and replace it with the medium containing this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) before proceeding to subsequent assays. Note that the conversion of Fosfestrol to its active form, DES, is dependent on phosphatases present in the fetal calf serum.[6]
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials and Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or solubilization solution
-
96-well plate reader
Procedure:
-
Seed LNCaP cells in a 96-well plate and treat with various concentrations of this compound as described in Protocol 2.
-
At the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials and Reagents:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed LNCaP cells in 6-well plates and treat with this compound as described in Protocol 2.
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials and Reagents:
-
Cold 70% Ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed LNCaP cells in 6-well plates and treat with this compound.
-
Harvest cells and wash with PBS.
-
Fix the cells by adding the cell pellet dropwise to cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Visualizations
Caption: Experimental workflow for studying this compound on LNCaP cells.
Caption: Proposed mechanism of this compound action in LNCaP cells.
References
- 1. genome.ucsc.edu [genome.ucsc.edu]
- 2. Use of intravenous fosfestrol tetrasodium (Honvan) infusion in treatment of symptomatic advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Outcomes and toxicity of oral Fosfestrol in metastatic castration-resistant prostate cancer—a real-world experience - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Outcomes and toxicity of oral Fosfestrol in metastatic castration-resistant prostate cancer—a real-world experience - ecancer [ecancer.org]
- 6. Induction of apoptosis by diethylstilbestrol in hormone-insensitive prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. LNCaP Cell Line: A Key to Prostate Cancer Breakthroughs [cytion.com]
- 9. lncap.com [lncap.com]
Application Notes: The Use of Fosfestrol Sodium in PC-3 Prostate Cancer Cell Lines
Introduction
Fosfestrol (B1227026) sodium, a synthetic estrogen derivative, serves as a non-toxic prodrug for Diethylstilbestrol (DES)[1][2]. It has demonstrated cytotoxic activity in hormone-refractory prostate cancer cell lines, making it a compound of interest for research into androgen-independent prostate cancer[3][4]. The PC-3 cell line, derived from a bone metastasis of a grade IV prostatic adenocarcinoma, is androgen-independent and widely used as an in vitro model for advanced prostate cancer. These notes provide a comprehensive overview of the application of Fosfestrol sodium in PC-3 cells, including its mechanism of action, quantitative effects, and detailed experimental protocols.
Mechanism of Action
This compound is selectively accumulated in prostatic cancer cells where it is dephosphorylated to its active metabolite, DES[1][2]. The cytotoxic effects of DES in prostate cancer cells are multifaceted. One primary mechanism involves the direct inhibition of mitochondrial function. Specifically, DES metabolites inhibit the electron flow from Ubiquinone to Cytochrome c in the mitochondrial bc1-complex, disrupting cellular respiration and leading to apoptosis[1][2]. Additionally, DES is known to induce apoptosis through the upregulation of transforming growth factor beta (TGF-β)[1]. In androgen-insensitive cell lines like PC-3, these actions result in cell cycle arrest and programmed cell death[4].
Caption: Mechanism of this compound in PC-3 prostate cancer cells.
Data Presentation: Quantitative Effects
The following tables summarize the reported quantitative effects of this compound and its active form, DES, on prostate cancer cells.
Table 1: Cytotoxicity of this compound
| Compound | Cell Line | Assay | IC50 Value | Citation |
|---|
| Plain Fosfestrol | Prostate Cancer | Cytotoxicity Assay | 22.37 ± 1.82 µg/ml |[5] |
Table 2: Effects of Diethylstilbestrol (DES) on Cell Cycle Progression
| Cell Line Type | Treatment | Observed Effect | Citation |
|---|
| Androgen-Insensitive (e.g., PC-3) | DES or Fosfestrol (DESdP) | Increase in the proportion of cells in the G2/M phase. |[4] |
Experimental Protocols
This section provides detailed protocols for researchers working with this compound and PC-3 cells.
Caption: General experimental workflow for studying this compound in PC-3 cells.
Protocol 1: PC-3 Cell Culture
-
Cell Line: Human prostate carcinoma PC-3 cells.
-
Culture Medium: RPMI-1640 medium supplemented with 10% (v/v) Fetal Bovine Serum (FBS), 100 IU/mL penicillin, and 100 µg/mL streptomycin[6].
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2[6].
-
Subculturing: When cells reach 80-90% confluency, detach them using Trypsin-EDTA. Resuspend in fresh medium and re-seed at the desired density.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Seed PC-3 cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to attach for 24 hours[6].
-
Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium with medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO or PBS) and a no-treatment control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 4 hours at 37°C[6].
-
Solubilization: Remove the MTT solution and add 100-200 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan (B1609692) crystals[6].
-
Measurement: Read the optical density at 570 nm using a microplate reader[6].
-
Analysis: Calculate cell viability as a percentage relative to the control. Plot a dose-response curve and determine the IC50 value using appropriate software.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of this compound on cell cycle distribution.
-
Cell Seeding and Treatment: Seed PC-3 cells (e.g., 1 x 10⁶ cells) in 6-well plates. After 24 hours, treat with this compound at the desired concentration (e.g., IC50) for 24-48 hours[7].
-
Cell Harvesting: Collect both floating and adherent cells. To harvest adherent cells, wash with PBS, detach with Trypsin-EDTA, and neutralize with FBS-containing medium[8]. Combine all cells and pellet by centrifugation (e.g., 300 x g for 5 minutes)[9].
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the pellet and fix the cells by adding ice-cold 70% ethanol (B145695) dropwise while vortexing gently. Incubate at -20°C for at least 2 hours or overnight[9].
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in a staining solution containing Propidium Iodide (PI) (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL).
-
Incubation: Incubate in the dark at room temperature for 20-30 minutes[9].
-
Flow Cytometry: Analyze the samples on a flow cytometer, exciting the PI with a 488 nm laser and collecting the fluorescence emission[9].
-
Data Analysis: Use cell cycle analysis software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Caption: Workflow for cell cycle analysis using flow cytometry.
Protocol 4: Western Blot Analysis
This protocol can be used to analyze changes in protein expression related to apoptosis and cell cycle control.
-
Cell Lysis: After treating PC-3 cells with this compound, wash them with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Incubate on ice for 30 minutes[10].
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay[10].
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel[11].
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane[11].
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Cleaved Caspase-3, Bax, Bcl-2, Cyclin B1, p-Cdk1) overnight at 4°C with gentle agitation[10].
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature[10].
-
Detection: Wash the membrane again with TBST. Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system[10].
-
Analysis: Quantify band intensities using densitometry software. Normalize the target protein levels to a loading control like β-actin or GAPDH.
References
- 1. Outcomes and toxicity of oral Fosfestrol in metastatic castration-resistant prostate cancer—a real-world experience - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Outcomes and toxicity of oral Fosfestrol in metastatic castration-resistant prostate cancer—a real-world experience - ecancer [ecancer.org]
- 3. High-dose continuous-infusion fosfestrol in hormone-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Inhibition of proliferation of prostate cancer cell line, PC-3, in vitro and in vivo using (−)-gossypol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sensitizing the cytotoxic action of Docetaxel induced by Pentoxifylline in a PC3 prostate cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. cdn.bcm.edu [cdn.bcm.edu]
- 10. benchchem.com [benchchem.com]
- 11. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
Preparation of Fosfestrol Sodium for In Vitro Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosfestrol (B1227026) sodium, a synthetic nonsteroidal estrogen and a prodrug of diethylstilbestrol (B1670540) (DES), is a compound of interest in cancer research, particularly for hormone-refractory prostate cancer.[1][2] Its mechanism of action involves its conversion to the active metabolite, diethylstilbestrol, which exerts cytotoxic effects on cancer cells.[1][3] In vitro cell culture studies are fundamental to elucidating the precise molecular mechanisms of Fosfestrol Sodium and evaluating its therapeutic potential. This document provides detailed application notes and protocols for the preparation and use of this compound in in vitro cell culture experiments.
Data Presentation
The following table summarizes quantitative data from in vitro studies on Fosfestrol. This data can serve as a reference for designing experiments.
| Parameter | Cell Line | Value | Incubation Time | Assay | Reference |
| IC50 | LNCaP | 22.37 ± 1.82 µg/mL | 48 hours | MTT | [4] |
| Apoptosis | LNCaP | 7.55% (early), 16.9% (late) | 24 hours | Annexin V/PI | [4] |
| LD50 | DU145, 1-LN, PC-3, LNCaP | 19-25 µM | Not Specified | Microculture Tetrazolium Assay | [3] |
Experimental Protocols
Preparation of this compound Stock Solution
Fosfestrol is known for its poor water solubility.[4] Therefore, a stock solution in an appropriate organic solvent is necessary for in vitro studies. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this purpose.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile filter tips
Protocol:
-
Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Dissolve the this compound powder in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10-20 mg/mL). Vortex or gently warm the solution if necessary to ensure complete dissolution.
-
Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a sterile vial.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.[5]
Note on DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept low (ideally ≤ 0.5%) to avoid solvent-induced cytotoxicity. Prepare working solutions by diluting the stock solution in cell culture medium immediately before use.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][7][8]
Materials:
-
Cancer cell line of interest (e.g., LNCaP)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound working solutions (prepared from stock)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an untreated control.
-
Incubation: Incubate the plate for the desired period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add MTT solution to each well (typically 10% of the total volume) and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the results to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10][11]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
This compound working solutions
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described for the cytotoxicity assay (e.g., for 24 hours).
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis
Cell cycle analysis is performed to determine the effect of a compound on the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[12][13]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
This compound working solutions
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with this compound for the desired duration.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS to remove the ethanol, and resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the preparation and in vitro application of this compound.
Signaling Pathway of this compound in Cancer Cells
Fosfestrol is dephosphorylated to its active form, diethylstilbestrol (DES), which then exerts its effects. DES can induce apoptosis through both estrogen receptor (ER)-dependent and independent mechanisms and is also known to upregulate Transforming Growth Factor-beta (TGF-β) signaling.[1][14]
Caption: Proposed signaling pathways of this compound in cancer cells.
References
- 1. Outcomes and toxicity of oral Fosfestrol in metastatic castration-resistant prostate cancer—a real-world experience - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-dose continuous-infusion fosfestrol in hormone-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of apoptosis by diethylstilbestrol in hormone-insensitive prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Fosfestrol | C18H22O8P2 | CID 3032325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. japsonline.com [japsonline.com]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - CH [thermofisher.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. Analysis and modeling of cancer drug responses using cell cycle phase-specific rate effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. What is the mechanism of Diethylstilbestrol Diphosphate? [synapse.patsnap.com]
Dissolving Fosfestrol Sodium in DMSO for Laboratory Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosfestrol sodium, a synthetic, nonsteroidal estrogen prodrug, is a diphosphate (B83284) ester of diethylstilbestrol (B1670540). It is primarily utilized in the research and treatment of hormone-refractory prostate cancer. For in vitro and in vivo laboratory experiments, the effective dissolution of this compound to create stable stock solutions is a critical preliminary step. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for this purpose due to its broad-spectrum solubilizing capacity. This document provides detailed application notes and protocols for the preparation and use of this compound solutions in DMSO for research applications.
This compound exerts its biological effects after being dephosphorylated in the body to its active metabolite, diethylstilbestrol (DES). DES is a potent estrogen receptor (ER) agonist, with a primary affinity for the estrogen receptor alpha (ERα). The binding of DES to ERα initiates a signaling cascade that can lead to the inhibition of the hypothalamic-pituitary-gonadal axis, thereby reducing testosterone (B1683101) levels.[1][2] Additionally, DES has been shown to have direct cytotoxic effects on prostate cancer cells, including the induction of apoptosis and inhibition of mitochondrial function.[3][4]
Data Presentation
Chemical and Physical Properties
A summary of the key chemical and physical properties of Fosfestrol and its sodium salt is presented below.
| Property | Value |
| Fosfestrol | |
| Molecular Formula | C₁₈H₂₂O₈P₂ |
| Molecular Weight | 428.31 g/mol [5] |
| Appearance | Odorless off-white crystalline powder |
| Water Solubility | Insoluble |
| This compound | |
| Molecular Formula | C₁₈H₁₈Na₄O₈P₂[6] |
| Molecular Weight | 516.24 g/mol [6] |
Solubility and Stability
| Parameter | Guideline/Data |
| Solubility in DMSO | Up to 10 mM is a common starting point for stock solutions. Empirical determination is recommended for higher concentrations. |
| Storage of Stock Solution | Aliquot and store at -20°C for up to 3 months. For long-term storage, -80°C is preferable. Avoid repeated freeze-thaw cycles.[8] |
| Working Solution | The final concentration of DMSO in cell culture media should be kept low, typically below 0.5%, to avoid cytotoxicity.[9][10][11] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required mass:
-
Molecular Weight of this compound = 516.24 g/mol
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 0.001 L * 516.24 g/mol * 1000 mg/g = 5.16 mg
-
-
-
Weighing:
-
Carefully weigh 5.16 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a water bath (up to 37°C) may aid in dissolution if necessary. Visually inspect the solution to ensure no particulate matter remains.
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile cryovials.
-
Store the aliquots at -20°C for short-term use (up to 3 months) or at -80°C for long-term storage.
-
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes or 96-well plates
-
Calibrated pipettes
Procedure:
-
Determine the final desired concentrations:
-
For example, to prepare working solutions of 1 µM, 10 µM, and 100 µM.
-
-
Serial Dilution:
-
It is recommended to perform serial dilutions to maintain accuracy.
-
To prepare a 100 µM working solution: Dilute the 10 mM stock solution 1:100 in cell culture medium (e.g., add 1 µL of 10 mM stock to 99 µL of medium).
-
To prepare a 10 µM working solution: Dilute the 100 µM working solution 1:10 in cell culture medium (e.g., add 10 µL of 100 µM solution to 90 µL of medium).
-
To prepare a 1 µM working solution: Dilute the 10 µM working solution 1:10 in cell culture medium (e.g., add 10 µL of 10 µM solution to 90 µL of medium).
-
-
DMSO Control:
-
It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used, but without the compound.
-
-
Application to Cells:
-
Add the prepared working solutions to your cell cultures. Ensure the final DMSO concentration does not exceed cytotoxic levels for your specific cell line (typically <0.5%).
-
Visualization of Signaling Pathways and Workflows
This compound Mechanism of Action
This compound acts as a prodrug, being dephosphorylated to the active metabolite diethylstilbestrol (DES). DES then binds to estrogen receptors, primarily ERα, leading to downstream effects that inhibit prostate cancer cell growth.
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vitro Cytotoxicity Assay
The following diagram outlines a typical workflow for assessing the cytotoxicity of this compound in a laboratory setting.
Caption: Workflow for in vitro cytotoxicity assay.
References
- 1. Fosfestrol: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 2. FOSFESTROL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 3. Outcomes and toxicity of oral Fosfestrol in metastatic castration-resistant prostate cancer—a real-world experience - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of apoptosis by diethylstilbestrol in hormone-insensitive prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. Fosfestrol | C18H22O8P2 | CID 3032325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of dimethylsulfoxide on the proliferation and glycosaminoglycan synthesis of rat prostate adenocarcinoma cells (PAIII) in vitro: isolation and characterization of DMSO-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Xenograft Models in Fosfestrol Sodium Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosfestrol sodium, a synthetic estrogen and a prodrug of diethylstilbestrol (B1670540) (DES), has been utilized in the management of advanced prostate cancer.[1][2] Its therapeutic effects are attributed to both systemic hormonal suppression and direct cytotoxic actions on cancer cells.[2][3] Preclinical evaluation of this compound using xenograft models is crucial for understanding its in vivo efficacy, mechanism of action, and optimal dosing strategies. These models, involving the implantation of human prostate cancer cells into immunodeficient mice, serve as invaluable tools for translational research.
This document provides detailed application notes and protocols for establishing and utilizing xenograft models for the study of this compound in prostate cancer.
Mechanism of Action of this compound (Diethylstilbestrol)
This compound is dephosphorylated in the body to its active form, diethylstilbestrol (DES).[2] The antitumor effects of DES in prostate cancer are multifactorial:
-
Androgen Suppression: DES exerts negative feedback on the hypothalamic-pituitary axis, leading to decreased luteinizing hormone (LH) secretion and consequently, reduced testicular androgen production.[3]
-
Direct Cytotoxicity: DES can induce apoptosis (programmed cell death) in prostate cancer cells. This effect has been observed to be independent of the estrogen receptor (ER) status of the cells.[2][4]
-
Telomerase Inhibition: DES has been shown to inhibit the activity of telomerase, an enzyme crucial for the immortal phenotype of cancer cells.[3]
Signaling Pathways
The primary signaling pathway influenced by Fosfestrol's active form, DES, is the estrogen receptor (ER) pathway. However, its cytotoxic effects can also be ER-independent. The diagram below illustrates the classical estrogen signaling pathway.
Experimental Protocols
Cell Line Selection and Culture
The choice of cell line is critical for a successful xenograft study. The most commonly used human prostate cancer cell lines are LNCaP, PC-3, and DU-145, each with distinct characteristics.
| Cell Line | Origin | Androgen Sensitivity | Estrogen Receptor (ER) Status | Key Characteristics |
| LNCaP | Lymph Node Metastasis | Sensitive | Positive | Expresses PSA; suitable for studying hormone-sensitive cancer. |
| PC-3 | Bone Metastasis | Insensitive | Negative | Highly metastatic; suitable for studying advanced, hormone-refractory cancer. |
| DU-145 | Brain Metastasis | Insensitive | Negative | Moderately metastatic; another model for advanced, hormone-refractory cancer. |
Protocol 1: Cell Culture
-
Culture cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
Xenograft Model Development
The subcutaneous xenograft model is the most common for initial efficacy studies due to its simplicity and ease of tumor monitoring.
Protocol 2: Subcutaneous Xenograft Implantation
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID, NSG, or nude mice), 6-8 weeks old.
-
Cell Preparation:
-
Harvest cells at 80-90% confluency.
-
Wash cells with sterile phosphate-buffered saline (PBS).
-
Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 2-5 x 10^6 cells per 100 µL.
-
-
Implantation:
-
Anesthetize the mouse.
-
Shave and sterilize the right flank.
-
Inject 100 µL of the cell suspension subcutaneously.
-
-
Tumor Monitoring:
-
Monitor mice daily for tumor appearance.
-
Once tumors are palpable, measure length (L) and width (W) with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (W^2 x L) / 2.
-
-
Randomization and Treatment:
-
When tumors reach an average volume of 100-150 mm³, randomize mice into control and treatment groups.
-
Administer this compound or vehicle control to the respective groups. Dosing can be administered orally (p.o.) or via intravenous (i.v.) or subcutaneous (s.c.) injection.
-
Data Collection and Analysis
Consistent and accurate data collection is paramount for the evaluation of therapeutic efficacy.
Protocol 3: Efficacy Evaluation
-
Tumor Volume: Continue to measure tumor volume 2-3 times per week throughout the study.
-
Body Weight: Record the body weight of each mouse at the time of tumor measurement to monitor for toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if signs of excessive toxicity are observed.
-
Data Analysis:
-
Plot mean tumor volume ± SEM for each group over time.
-
Calculate Tumor Growth Inhibition (TGI) at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Quantitative Data
While specific quantitative data for this compound or DES from human prostate cancer cell line-derived xenograft studies in mice is limited in publicly available literature, in vitro and non-xenograft in vivo studies provide valuable insights into its potency.
In Vitro Cytotoxicity of Diethylstilbestrol (DES)
The following table summarizes the 50% lethal dose (LD50) of DES on various prostate cancer cell lines, indicating its direct cytotoxic effect.[4]
| Cell Line | Androgen Sensitivity | Estrogen Receptor Status | LD50 of DES (µM) |
| LNCaP | Sensitive | Positive | 19-25 |
| PC-3 | Insensitive | Negative | 19-25 |
| DU-145 | Insensitive | Negative | 19-25 |
In Vivo Efficacy of Diethylstilbestrol Diphosphate (B83284) (DESDP) in a Rat Prostate Carcinoma Model
A study using the hormone-sensitive Nb-H and Nb-R rat prostatic carcinoma models demonstrated significant tumor growth inhibition with DES and its diphosphate (Fosfestrol).
| Treatment Group | Dosage | Outcome |
| Castration | - | Retardation of tumor growth |
| DES/DESDP | 3 x 0.1 mg/kg weekly s.c. | Almost complete inhibition of tumor growth (p<0.01 vs. castration) |
| DES/DESDP | 1.0 mg/kg weekly s.c. | Almost complete inhibition of tumor growth (p<0.01 vs. castration) |
Note: This data is from a rat model and may not be directly translatable to human cell line-derived xenografts in mice. However, it demonstrates the potent in vivo anti-tumor activity of DES/Fosfestrol.
Conclusion
The development of xenograft models provides a robust platform for the preclinical evaluation of this compound in prostate cancer. The protocols outlined in this document offer a comprehensive guide for researchers to establish these models and assess the therapeutic potential of Fosfestrol. While quantitative in vivo data from mouse xenograft models are not extensively published, the available in vitro and alternative in vivo data strongly support the anti-tumor activity of Fosfestrol/DES, warranting further investigation using the described models. Careful selection of cell lines and adherence to standardized protocols are essential for generating reliable and reproducible data to inform clinical drug development.
References
- 1. Evaluation of the cytotoxic activity of diethylstilbestrol and its mono- and diphosphate towards prostatic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Low-dose diethylstilbestrol for the treatment of advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Measuring Fosfestrol Sodium Cytotoxicity using MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosfestrol (B1227026) sodium, a synthetic non-steroidal estrogen and a phosphate (B84403) ester of diethylstilbestrol (B1670540) (DES), serves as a prodrug that is dephosphorylated to the active agent, diethylstilbestrol, within the body.[1] It has been utilized in the treatment of hormone-refractory prostate cancer.[2][3][4][5][6] The cytotoxic effects of Fosfestrol are primarily attributed to its active metabolite, DES, which has been shown to induce apoptosis and cell cycle arrest in cancer cells.[7][8] This document provides detailed application notes and protocols for assessing the cytotoxicity of Fosfestrol Sodium using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for evaluating cell viability.
The MTT assay is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt, MTT, into a purple formazan (B1609692) product.[1] This conversion is primarily carried out by mitochondrial dehydrogenases. The resulting formazan crystals are insoluble in aqueous solution and must be dissolved in a solubilization agent. The intensity of the purple color, which is directly proportional to the number of viable cells, is then quantified by measuring the absorbance at a specific wavelength.
Data Presentation
The cytotoxic effect of this compound, mediated by its active form Diethylstilbestrol (DES), has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) and lethal dose 50 (LD50) values are key parameters to quantify the potency of a cytotoxic agent. Below is a summary of reported values for Fosfestrol and its active form in prostate cancer cell lines.
| Compound | Cell Line | Assay | Incubation Time | IC50 / LD50 | Citation |
| Plain Fosfestrol | LNCaP | MTT | 48 hours | 22.37 ± 1.82 µg/ml | [1] |
| Fosfestrol Cubosomes | LNCaP | MTT | 48 hours | 8.30 ± 0.62 µg/ml | [1] |
| Diethylstilbestrol (DES) | LNCaP | MTT | Not Specified | 19-25 µM | [7][9][10] |
| Diethylstilbestrol Diphosphate (B83284) (Fosfestrol) | LNCaP | MTT | Not Specified | 19-25 µM | [7][9][10] |
| Diethylstilbestrol (DES) | PC-3 | MTT | Not Specified | 19-25 µM | [7][9][10] |
| Diethylstilbestrol Diphosphate (Fosfestrol) | PC-3 | MTT | Not Specified | 19-25 µM | [7][9][10] |
| Diethylstilbestrol (DES) | DU145 | MTT | Not Specified | 19-25 µM | [7][9][10] |
| Diethylstilbestrol Diphosphate (Fosfestrol) | DU145 | MTT | Not Specified | 19-25 µM | [7][9][10] |
Experimental Protocols
MTT Assay Protocol for this compound Cytotoxicity
This protocol outlines the steps for determining the cytotoxic effects of this compound on adherent cancer cell lines.
Materials:
-
This compound
-
Target cancer cell lines (e.g., LNCaP, PC-3, DU145, MCF-7, MDA-MB-231)
-
Complete cell culture medium (specific to the cell line)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using Trypsin-EDTA and resuspend them in a complete culture medium.
-
Determine the cell density using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow the cells to attach and enter the exponential growth phase.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) and sterilize by filtration.
-
Prepare a series of dilutions of this compound in a complete culture medium to achieve the desired final concentrations (e.g., ranging from 1 to 100 µM, based on the known LD50 values of 19-25 µM for prostate cancer cells).[7][9][10]
-
After 24 hours of cell seeding, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include wells with medium only (blank) and wells with cells in a medium containing the vehicle solvent (negative control).
-
Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).
-
-
MTT Assay:
-
At the end of the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C in a humidified atmosphere. During this time, viable cells will metabolize the MTT into formazan crystals.
-
After the 4-hour incubation, carefully remove the medium containing MTT from the wells without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the drug that inhibits 50% of cell growth, from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Important Considerations:
-
The cytotoxic activity of Fosfestrol diphosphate is dependent on the presence of heat-labile phosphatases in the fetal calf serum to be converted to its active form, diethylstilbestrol.[7][9][10] Therefore, the use of serum-containing medium during the drug treatment phase is crucial for this assay.
-
The optimal cell seeding density and incubation times may vary between different cell lines. It is recommended to optimize these parameters for each cell line before conducting the main experiment.
-
Ensure that the formazan crystals are completely dissolved before reading the absorbance, as incomplete dissolution can lead to inaccurate results.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow of the MTT assay for assessing this compound cytotoxicity.
Signaling Pathway
Caption: Proposed pathway of Fosfestrol-induced apoptosis and cell cycle arrest.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. A phase II study of high-dose estrogens (diethylstilbestrol diphosphate) in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-dose continuous-infusion fosfestrol in hormone-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Low-dose continuous oral fosfestrol is highly active in 'hormone-refractory' prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of estrogens in the secondary hormonal manipulation of hormone refractory prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase I trial of high-dose fosfestrol in hormone-refractory adenocarcinoma of the prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of apoptosis by diethylstilbestrol in hormone-insensitive prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of diethylstilbestrol in the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
Application Notes & Protocols for HPLC Analysis of Fosfestrol Sodium and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosfestrol Sodium (diethylstilbestrol diphosphate) is a synthetic, non-steroidal estrogen prodrug used in the treatment of prostate cancer. In the body, it is rapidly metabolized by phosphatases into its active cytotoxic form, diethylstilbestrol (B1670540) (DES).[1] DES itself undergoes further phase II metabolism, primarily through glucuronidation and sulfation, to form more water-soluble conjugates that are subsequently excreted.[2]
Monitoring the pharmacokinetic profile of Fosfestrol requires the simultaneous quantification of the parent drug and its key metabolites: Diethylstilbestrol Monophosphate (DES-MP), Diethylstilbestrol (DES), Diethylstilbestrol Glucuronide (DES-G), and Diethylstilbestrol Sulfate (B86663) (DES-S). The wide range of polarities among these compounds—from the highly ionic diphosphate (B83284) parent drug to the non-polar DES—presents a significant analytical challenge.
This document provides detailed protocols for the extraction and simultaneous analysis of this compound and its major metabolites from plasma using a robust ion-pair reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.
Metabolic Pathway of this compound
This compound acts as a prodrug, undergoing enzymatic dephosphorylation in the body to release the active compound, Diethylstilbestrol (DES). This is followed by conjugation to form glucuronide and sulfate metabolites for excretion.
Analytical Principle: Ion-Pair RP-HPLC
To simultaneously retain and separate analytes of varying polarity, this method employs ion-pair reversed-phase chromatography. A cationic ion-pairing reagent, such as a tetrabutylammonium (B224687) salt, is added to the mobile phase.[3] This reagent forms a neutral ion-pair with the anionic phosphate, sulfate, and glucuronide groups of Fosfestrol and its metabolites. This interaction increases their hydrophobicity, allowing them to be retained and separated on a standard C18 reversed-phase column. A gradient elution is then used to separate these retained polar analytes from the less polar DES.
Experimental Protocols
Protocol 1: Analysis of Fosfestrol and Metabolites in Plasma
This protocol is designed for the simultaneous quantification of this compound, DES-MP, DES, DES-G, and DES-S in plasma samples.
4.1.1. Sample Preparation: Homogeneous Ion-Pair Extraction
This single-phase extraction method precipitates plasma proteins while simultaneously forming the necessary ion-pairs for HPLC analysis.
-
Reagents:
-
Methanol (B129727) (HPLC Grade)
-
Ion-Pairing Stock Solution: 100 mM Tetrabutylammonium Hydroxide in water.
-
Internal Standard (IS) Stock Solution (e.g., Dienestrol or Hexestrol), 1 mg/mL in methanol.
-
-
Procedure:
-
Pipette 500 µL of plasma into a 2 mL microcentrifuge tube.
-
Spike with 10 µL of the Internal Standard working solution.
-
Add 50 µL of the 100 mM Tetrabutylammonium Hydroxide stock solution and vortex briefly.
-
Add 1.5 mL of cold methanol to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase (Mobile Phase A).
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
-
4.1.2. HPLC-UV Chromatographic Conditions
-
Instrument: HPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector.
-
Column: C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 95% 25 mM Potassium Phosphate Buffer (pH 6.5) containing 5 mM Tetrabutylammonium Hydroxide, 5% Acetonitrile.
-
Mobile Phase B: 10% 25 mM Potassium Phosphate Buffer (pH 6.5) containing 5 mM Tetrabutylammonium Hydroxide, 90% Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection: UV/PDA detector. Monitor at 243 nm for Fosfestrol and 236 nm for DES and its conjugates.[4]
-
Injection Volume: 20 µL.
-
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 100 | 0 |
| 10.0 | 100 | 0 |
| 25.0 | 40 | 60 |
| 30.0 | 40 | 60 |
| 32.0 | 100 | 0 |
| 40.0 | 100 | 0 |
Protocol 2: Analysis of Total Diethylstilbestrol in Urine
This protocol is for determining the total DES concentration (free and conjugated) and is useful for excretion studies. It involves an enzymatic hydrolysis step to convert the glucuronide and sulfate conjugates back to DES before extraction.
-
Reagents:
-
β-glucuronidase/arylsulfatase enzyme solution (from Helix pomatia).
-
1 M Sodium Acetate Buffer (pH 5.0).
-
Ethyl Acetate (HPLC Grade).
-
-
Procedure:
-
Pipette 1 mL of urine into a glass tube.
-
Add 200 µL of 1 M Sodium Acetate Buffer (pH 5.0).
-
Add 50 µL of β-glucuronidase/arylsulfatase solution.
-
Vortex and incubate in a water bath at 37°C for 18 hours (overnight).
-
Cool the sample to room temperature.
-
Perform a liquid-liquid extraction by adding 5 mL of ethyl acetate.
-
Vortex for 2 minutes, then centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Transfer the upper organic layer (ethyl acetate) to a new tube.
-
Evaporate to dryness under nitrogen at 40°C.
-
Reconstitute in 200 µL of mobile phase for HPLC analysis of DES using an isocratic method (e.g., Methanol:Water 70:30 v/v).
-
Experimental Workflow Diagram
The following diagram outlines the key steps for the analysis of Fosfestrol and its metabolites in plasma.
Quantitative Data Summary
The following table summarizes quantitative data gathered from various literature sources. A complete, validated dataset for the simultaneous analysis using the proposed ion-pair method is not available in a single source; therefore, this table compiles relevant performance metrics. Retention times are estimates based on chromatographic principles (highly polar compounds elute first in RP-HPLC).
| Analyte | Estimated Retention Time (min) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Reference(s) |
| This compound | ~ 4-6 | 0.07 µg/mL | 0.22 µg/mL | 5 - 40 µg/mL | [4][5] |
| DES Monophosphate | ~ 7-9 | 2 - 5 ng/mL | ~ 6 - 15 ng/mL (est.) | Not Specified | [2] |
| DES Sulfate | ~ 12-15 | 2 - 5 ng/mL | ~ 6 - 15 ng/mL (est.) | Not Specified | [2] |
| DES Glucuronide | ~ 15-18 | 2 - 5 ng/mL | ~ 6 - 15 ng/mL (est.) | Not Specified | [2] |
| Diethylstilbestrol (DES) | ~ 26-28 | 2 - 5 ng/mL | ~ 6 - 15 ng/mL (est.) | Not Specified | [2] |
Note: The LOD/LOQ for Fosfestrol is from a UV spectrophotometric method and may differ in an HPLC system. The LOD for metabolites is from HPLC-UV/ED methods. Estimated LOQs are based on a common 3x LOD approximation.
Conclusion
The provided ion-pair RP-HPLC method offers a robust framework for the simultaneous analysis of this compound and its diverse metabolites. The protocol combines a straightforward single-phase ion-pair extraction with a gradient elution capable of resolving compounds with a wide polarity range. This application note serves as a comprehensive guide for researchers in pharmaceutical and clinical settings, enabling detailed pharmacokinetic and metabolic studies of this important anticancer agent. Method validation according to ICH guidelines is recommended before implementation for routine analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Development of an ion-pair reversed-phase HPLC method with indirect UV detection for determination of phosphates and phosphites as impurities in sodium risedronate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 5. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Quantification of Diethylstilbestrol from Fosfestrol Sodium In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosfestrol Sodium, a diphosphate (B83284) ester of diethylstilbestrol (B1670540) (DES), is a synthetic, nonsteroidal estrogen prodrug. Its therapeutic efficacy relies on its in vivo conversion to the active cytotoxic agent, diethylstilbestrol. This conversion is primarily mediated by the enzymatic activity of phosphatases, which are abundant in various tissues, including prostatic carcinoma cells. The in vitro quantification of DES released from this compound is crucial for understanding its activation kinetics, screening for potential modulators of its activity, and for quality control in drug formulation.
These application notes provide detailed protocols for the in vitro enzymatic conversion of this compound to diethylstilbestrol and the subsequent quantification of both compounds using High-Performance Liquid Chromatography (HPLC).
Experimental Principles
The in vitro conversion of this compound to diethylstilbestrol is based on the enzymatic hydrolysis of the phosphate (B84403) esters by alkaline phosphatase. The reaction proceeds in a stepwise manner, first yielding diethylstilbestrol monophosphate and subsequently the active diethylstilbestrol. The quantification of both the remaining prodrug (this compound) and the liberated active drug (diethylstilbestrol) is achieved by reverse-phase HPLC with UV detection.
Quantitative Data Summary
The following table summarizes representative quantitative data for the enzymatic conversion of phosphate ester prodrugs, which can be adapted for this compound studies. A study on the conversion of fosphenytoin (B1200035) and fosfluconazole (B1673567) in Caco-2 cells, which have alkaline phosphatase activity, provides Michaelis-Menten constants that can serve as a reference for kinetic studies of Fosfestrol.[1]
Table 1: Representative Kinetic Parameters for Alkaline Phosphatase-Mediated Prodrug Conversion [1]
| Prodrug | In Vitro System | Km (µM) |
| Fosphenytoin | Caco-2 cells | 1160 |
| Fosfluconazole | Caco-2 cells | 351 |
Note: This data is for analogous phosphate prodrugs and serves as an example. Specific kinetic parameters for this compound should be determined experimentally.
Experimental Protocols
Protocol 1: In Vitro Enzymatic Hydrolysis of this compound
This protocol describes the procedure for the enzymatic conversion of this compound to diethylstilbestrol using alkaline phosphatase.
Materials:
-
This compound
-
Diethylstilbestrol (analytical standard)
-
Alkaline Phosphatase (from bovine intestinal mucosa or similar)
-
Tris-HCl buffer (50 mM, pH 9.0)
-
Magnesium Chloride (MgCl2, 1 mM)
-
Zinc Chloride (ZnCl2, 0.1 mM)
-
Hydrochloric acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment
-
Deionized water
-
Microcentrifuge tubes
-
Incubator or water bath at 37°C
-
HPLC-grade methanol (B129727) and water
Procedure:
-
Preparation of Reagents:
-
Prepare a 50 mM Tris-HCl buffer and adjust the pH to 9.0.
-
Prepare stock solutions of this compound and diethylstilbestrol in deionized water and methanol, respectively.
-
Prepare a stock solution of alkaline phosphatase in Tris-HCl buffer.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
50 mM Tris-HCl, pH 9.0
-
1 mM MgCl2
-
0.1 mM ZnCl2
-
This compound (at desired concentration, e.g., 100 µM)
-
Alkaline Phosphatase (e.g., 10 U/mL)
-
-
The final reaction volume can be adjusted as needed (e.g., 1 mL).
-
Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Reaction Termination:
-
To stop the reaction, add an equal volume of ice-cold methanol. This will precipitate the enzyme.
-
Alternatively, the reaction can be terminated by heat inactivation at 65°C for 10 minutes.
-
-
Sample Preparation for HPLC:
-
Centrifuge the terminated reaction mixture at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis.
-
Protocol 2: HPLC Quantification of Fosfestrol and Diethylstilbestrol
This protocol outlines a reverse-phase HPLC method for the simultaneous quantification of this compound and diethylstilbestrol.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of methanol and water is often effective. For example, a starting condition of 30% methanol in water, ramping to 90% methanol over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 240 nm is a suitable wavelength for detecting both Fosfestrol and diethylstilbestrol.[2]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of standard solutions containing known concentrations of both this compound and diethylstilbestrol in the mobile phase.
-
Inject each standard and record the peak area.
-
Plot a calibration curve of peak area versus concentration for each compound.
-
-
Sample Analysis:
-
Inject the prepared samples from the enzymatic reaction into the HPLC system.
-
Record the chromatograms and identify the peaks for Fosfestrol and diethylstilbestrol based on their retention times, as determined from the standards.
-
-
Quantification:
-
Determine the peak areas for Fosfestrol and diethylstilbestrol in the sample chromatograms.
-
Calculate the concentration of each compound in the samples using the standard curves.
-
The percentage conversion of Fosfestrol to diethylstilbestrol can be calculated as follows: % Conversion = ([DES] / ([Fosfestrol]initial)) * 100
-
Visualizations
Caption: Experimental workflow for the in vitro quantification of DES from Fosfestrol.
Caption: Enzymatic conversion of this compound to Diethylstilbestrol.
References
Application Notes and Protocols: Fosfestrol Sodium Cubosome Formulation for Improved Solubility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosfestrol (B1227026) Sodium, a synthetic estrogen derivative, has been utilized in the management of prostate cancer.[1][2] However, its therapeutic efficacy can be limited by poor aqueous solubility.[3][4] Cubosomes, which are advanced lipid-based nanoparticles, offer a promising solution to this challenge. These nanostructured particles consist of a honeycomb-like, self-assembled structure of amphiphilic lipids in water, forming a thermodynamically stable system.[3][5] The unique bicontinuous cubic liquid crystalline phase of cubosomes provides a large interfacial area, enabling the encapsulation of hydrophilic, hydrophobic, and amphiphilic drug molecules.[3] This application note details the formulation of Fosfestrol Sodium-loaded cubosomes to enhance its solubility and subsequent anti-cancer activity, providing comprehensive protocols for preparation and characterization. The formulation has been shown to significantly improve drug release and exhibit higher in vitro cytotoxicity against prostate cancer cells compared to the free drug.[4][6]
Data Presentation
The following tables summarize the key quantitative data from the formulation and characterization of an optimized this compound cubosome formulation.
Table 1: Physicochemical Characteristics of Optimized this compound Cubosomes
| Parameter | Result |
| Mean Vesicle Size (nm) | 183.6 ± 3.0 |
| Polydispersity Index (PDI) | 0.248 ± 0.030 |
| Zeta Potential (mV) | -24.6 ± 2.54 |
| Entrapment Efficiency (%) | 94.48 ± 4.54 |
Data sourced from a study by Harale et al. on the design and characterization of Fosfestrol cubosomes.[4][6]
Table 2: In Vitro Drug Release Profile of this compound Cubosomes
| Time (hours) | Cumulative Drug Release (%) |
| 0.5 | 35.2 ± 2.1 |
| 1 | 58.9 ± 3.5 |
| 2 | 81.3 ± 4.2 |
| 3 | 93.48 ± 3.64 |
Drug release was assessed in 0.1 N hydrochloric acid. Data sourced from Harale et al.[4][6]
Table 3: In Vitro Cytotoxicity against LNCaP Prostate Cancer Cells
| Formulation | IC50 Value (µg/mL) |
| Plain this compound | 22.37 ± 1.82 |
| This compound Cubosomes | 8.30 ± 0.62 |
The half-maximal inhibitory concentration (IC50) was determined using an MTT assay. Data sourced from Harale et al.[4][6]
Experimental Protocols
Preparation of this compound-Loaded Cubosomes (Solvent Evaporation Technique)
This protocol is adapted from the methodology described for preparing Fosfestrol-loaded cubosomes.[6]
Materials:
-
Glyceryl Monooleate (GMO)
-
Poloxamer 407 (P-407)
-
This compound (FST)
-
Methanol
-
Deionized Water
Equipment:
-
Rotary Evaporator
-
Water Bath
-
High-Speed Homogenizer
-
Sonicator
Procedure:
-
Dissolve accurately weighed amounts of GMO and Poloxamer 407 in 15 mL of chloroform in a round-bottom flask.
-
Evaporate the chloroform under reduced pressure using a rotary evaporator at 60 rpm and a temperature of 60 ± 2°C. This will result in the formation of a thin lipid film on the flask's inner surface.
-
Prepare a solution of this compound (120 mg) in 50 mL of methanol.
-
Add the this compound solution to the dry lipid film to form a coarse dispersion.
-
Sonicate the dispersion and then place it in a hot water bath at 80 ± 2°C for 15 minutes.
-
Homogenize the dispersion using a high-speed homogenizer at 13,500 rpm for 1 minute to achieve a uniform consistency.
-
Finally, cool the dispersion to allow for the formation of cubosomes.
Characterization of Cubosomes
a) Particle Size and Zeta Potential Analysis
This protocol describes the use of Dynamic Light Scattering (DLS) for the analysis of cubosome size and surface charge.
Equipment:
-
Dynamic Light Scattering (DLS) Instrument (e.g., Malvern Zetasizer)
-
Cuvettes (disposable or quartz)
-
Syringe filters (0.2 µm or smaller)
Procedure:
-
Sample Preparation: Dilute the prepared cubosome dispersion with deionized water to an appropriate concentration. The ideal concentration should result in a stable count rate between 150,000 and 250,000 counts per second.[7] Filter the diluted sample through a 0.2 µm syringe filter to remove any large aggregates or dust particles.[7]
-
Instrument Setup: Turn on the DLS instrument and allow it to stabilize. Ensure the software is running and communicating with the instrument.
-
Cuvette Preparation: Rinse a clean cuvette with the filtered, diluted sample before filling it with approximately 30 µL of the sample.[7] Ensure there are no air bubbles in the cuvette.
-
Measurement:
-
Place the cuvette in the instrument's measurement chamber.
-
Set the measurement parameters in the software, including the dispersant (water), temperature, and laser wavelength.
-
Equilibrate the sample to the set temperature (e.g., 25°C) for a few minutes.
-
Perform the particle size measurement. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the cubosomes.
-
For zeta potential, a specific folded capillary cell is used. The instrument applies an electric field and measures the electrophoretic mobility of the particles.
-
-
Data Analysis: The software will calculate the average hydrodynamic diameter, polydispersity index (PDI), and zeta potential using the Stokes-Einstein and Henry equations, respectively.[8]
b) In Vitro Drug Release Study
This protocol outlines a method to assess the release of this compound from the cubosome formulation using a USP Apparatus II (Paddle Apparatus).
Equipment:
-
USP Dissolution Apparatus II (Paddle Apparatus)
-
Dialysis membrane (with an appropriate molecular weight cut-off)
-
Centrifugal filter units or syringe filters (for sample separation)
-
HPLC or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Release Medium: Prepare 900 mL of 0.1 N hydrochloric acid (HCl) and place it in the dissolution vessel. Maintain the temperature at 37 ± 0.5°C and the paddle speed at 75 rpm.[9]
-
Sample Preparation: Accurately weigh a quantity of lyophilized this compound cubosomes equivalent to a specific dose of the drug and place it in a dialysis bag. Seal the bag securely.
-
Release Study:
-
Place the dialysis bag containing the sample into the dissolution vessel.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 3, 4, 6, 8, 12, 24 hours), withdraw a specific volume (e.g., 5 mL) of the release medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
-
Sample Analysis:
-
Separate the released drug from any potential nanoparticles that may have crossed the dialysis membrane using centrifugal ultrafiltration or a syringe filter.[9]
-
Quantify the concentration of this compound in the collected samples using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
-
Data Calculation: Calculate the cumulative percentage of drug released at each time point.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol details the procedure for evaluating the cytotoxic effects of this compound cubosomes on prostate cancer cell lines (e.g., LNCaP).
Materials:
-
Prostate cancer cell line (e.g., LNCaP)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound cubosomes and plain this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the LNCaP cells into 96-well plates at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.[10]
-
Treatment:
-
Prepare serial dilutions of both plain this compound and the this compound cubosome formulation in the cell culture medium.
-
After 24 hours of incubation, remove the old medium from the wells and replace it with the medium containing the different concentrations of the test formulations. Include untreated cells as a control.
-
Incubate the plates for a specified period (e.g., 24 or 48 hours).
-
-
MTT Addition:
-
After the treatment period, add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 150-200 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of viability against the drug concentration and determine the IC50 value, which is the concentration of the drug that inhibits 50% of cell growth.
-
Visualizations
Experimental Workflow
Caption: Workflow for this compound Cubosome Formulation and Evaluation.
Proposed Signaling Pathway for Fosfestrol-Induced Apoptosis
Fosfestrol is a prodrug that is dephosphorylated to the active metabolite, diethylstilbestrol (B1670540) (DES).[11] DES is known to induce apoptosis and cell cycle arrest in prostate cancer cells, which may not be dependent on the estrogen receptor.[12][13]
Caption: Mechanism of Fosfestrol-induced apoptosis in prostate cancer cells.
References
- 1. Phase I trial of high-dose fosfestrol in hormone-refractory adenocarcinoma of the prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Low-dose continuous oral fosfestrol is highly active in 'hormone-refractory' prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. usp.org [usp.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijpsonline.com [ijpsonline.com]
- 7. research.cbc.osu.edu [research.cbc.osu.edu]
- 8. The principles of dynamic light scattering | Anton Paar Wiki [wiki.anton-paar.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. MTT assay [bio-protocol.org]
- 11. Outcomes and toxicity of oral Fosfestrol in metastatic castration-resistant prostate cancer—a real-world experience - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Induction of apoptosis by diethylstilbestrol in hormone-insensitive prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The role of diethylstilbestrol in the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Self-Nanoemulsifying Drug Delivery System (SNEDDS) for Fosfestrol Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosfestrol Sodium, a phosphate (B84403) ester prodrug of diethylstilbestrol, is utilized in the palliative treatment of prostate cancer. However, its therapeutic efficacy can be limited by poor aqueous solubility and variable oral bioavailability. Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) present a promising strategy to overcome these limitations. SNEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This spontaneous formation of nano-sized droplets (typically < 200 nm) provides a large interfacial area for drug absorption, leading to enhanced solubility, dissolution rate, and bioavailability of poorly water-soluble drugs.[1][2][3] This document provides detailed application notes and experimental protocols for the development and characterization of a this compound-loaded SNEDDS.
Principle of this compound SNEDDS
The core principle behind a this compound SNEDDS is the encapsulation of the lipophilic drug within the oil phase of a pre-concentrate formulation. Upon oral administration, the SNEDDS formulation interacts with gastrointestinal fluids, spontaneously forming a nanoemulsion. This process circumvents the dissolution step, which is often the rate-limiting factor for the absorption of poorly soluble drugs. The resulting nano-sized droplets facilitate drug transport across the intestinal membrane, leading to increased systemic absorption and bioavailability.[4][5][6]
Data Summary
The following tables summarize the key quantitative data from the development and characterization of an optimized this compound SNEDDS formulation (FSTNE).
Table 1: Formulation and Optimization of this compound SNEDDS
| Formulation Code | Lipid:Surfactant/Co-surfactant Ratio | % Transmittance | Self-Emulsification Time (s) |
| LNE-1 to LNE-8 | Varied | Data not fully available | Data not fully available |
| LNE-9 (Optimized) | Km = 3:1 | 99.25 ± 1.82 | 24 ± 0.32 |
| LNE-10 to LNE-13 | Varied | Data not fully available | Data not fully available |
Km represents the ratio of surfactant to co-surfactant.[4][5]
Table 2: In Vitro Characterization of Optimized this compound SNEDDS (FSTNE)
| Parameter | FSTNE | Pure Fosfestrol (FST) | Marketed Formulation |
| Drug Release in 0.1 N HCl (20 min) | 98.20 ± 1.30 % | 32 ± 3.3 % | 40.36 ± 2.8 % |
| Caco-2 Cell Permeability | 4.68-fold higher than FST | - | - |
| PC-3 Cell Proliferation Inhibition | Significant (P < 0.001) | - | - |
| Apoptosis in PC-3 Cells | Significant (P < 0.001) | - | - |
Table 3: In Vivo Pharmacokinetic Parameters of Optimized this compound SNEDDS (FSTNE)
| Parameter | FSTNE | Pure Fosfestrol (FST) |
| Bioavailability Enhancement | 4.5-fold increase | - |
Experimental Protocols
Herein are detailed protocols for the formulation and evaluation of a this compound SNEDDS.
Protocol 1: Formulation of Liquid SNEDDS
Objective: To prepare a liquid self-nanoemulsifying pre-concentrate of this compound.
Materials:
-
This compound
-
Oil (e.g., Capmul MCM)
-
Surfactant (e.g., Labrasol)
-
Co-surfactant (e.g., Tween 20)
-
Vortex mixer
-
Analytical balance
Procedure:
-
Accurately weigh the required quantities of the oil, surfactant, and co-surfactant based on the desired formulation ratio (e.g., a surfactant/co-surfactant ratio of 3:1).[4][5]
-
Mix the components in a glass vial.
-
Vortex the mixture until a homogenous isotropic solution is formed.
-
Accurately weigh and add this compound to the mixture.
-
Continue vortexing until the drug is completely dissolved in the SNEDDS pre-concentrate.
Protocol 2: Characterization of SNEDDS
A. Percentage Transmittance
Objective: To assess the clarity and efficiency of emulsification.
Procedure:
-
Dilute 1 mL of the SNEDDS formulation with 100 mL of distilled water in a volumetric flask.[1]
-
Gently agitate to allow for spontaneous emulsification.
-
Measure the transmittance of the resulting nanoemulsion at 650 nm using a UV-Vis spectrophotometer, with distilled water as the blank.[1]
-
Higher transmittance values (closer to 100%) indicate a clear and fine nanoemulsion.[4][5]
B. Self-Emulsification Time
Objective: To determine the time required for the SNEDDS to form a nanoemulsion.
Procedure:
-
Add 1 mL of the SNEDDS formulation to 250 mL of distilled water in a beaker with gentle agitation.
-
Start a stopwatch at the moment of addition.
-
Visually observe the formation of the nanoemulsion.
-
Record the time taken for the formulation to completely disperse and form a clear or slightly bluish-white emulsion.[4][5]
C. In Vitro Drug Release Study
Objective: To evaluate the dissolution profile of this compound from the SNEDDS formulation.
Procedure:
-
Use a USP Type II dissolution apparatus.[7]
-
The dissolution medium can be 900 mL of 0.1 N HCl or pH 6.8 phosphate buffer, maintained at 37 ± 0.5°C with a paddle speed of 50 rpm.[4][5][7]
-
Encapsulate a quantity of the SNEDDS formulation equivalent to a specific dose of this compound in a hard gelatin capsule.
-
Place the capsule in the dissolution vessel.
-
Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 20, 30, 45, 60 minutes).
-
Replace the withdrawn volume with fresh dissolution medium.
-
Analyze the samples for this compound content using a validated analytical method (e.g., HPLC).
-
Compare the release profile to that of the pure drug and a marketed formulation.[4][5]
Protocol 3: Solidification of Liquid SNEDDS (S-SNEDDS)
Objective: To convert the liquid SNEDDS into a solid powder for improved stability and ease of handling.
Procedure:
-
Select a suitable solid carrier (e.g., Aerosil 200, Neusilin US2).[7]
-
Gradually add the liquid SNEDDS formulation to the solid carrier in a mortar.
-
Triturate the mixture gently until a free-flowing powder is obtained.
-
The resulting solid SNEDDS (S-SNEDDS) can then be further characterized or formulated into tablets or capsules.
Visualizations
Caption: SNEDDS mechanism for enhanced oral drug delivery.
Caption: Workflow for this compound SNEDDS development.
References
- 1. researchgate.net [researchgate.net]
- 2. Self Nano-emulsifying drug delivery system (SNEDDS) | PDF [slideshare.net]
- 3. Self-nanoemulsifying drug delivery systems: formulation insights, applications and advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral self-nanoemulsifying drug delivery systems for enhancing bioavailability and anticancer potential of fosfestrol: In vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. researchgate.net [researchgate.net]
- 7. Development, Optimization, and Characterization of Solid Self-Nanoemulsifying Drug Delivery Systems of Valsartan Using Porous Carriers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intravenous Administration of Fosfestrol Sodium in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosfestrol sodium, a synthetic non-steroidal estrogen, is a prodrug of diethylstilbestrol (B1670540) (DES). Historically, it has been utilized in the treatment of hormone-responsive cancers, particularly prostate cancer. This compound itself is inactive and is metabolized in the body to its active form, DES, which exerts estrogenic and potentially cytotoxic effects. These application notes provide detailed protocols and supporting data for the administration of intravenous this compound in preclinical animal models, a critical step in evaluating its therapeutic potential and mechanism of action. Due to the limited availability of published detailed protocols for the intravenous administration of this compound in animal cancer models, the following protocols are largely inferred from studies on its active metabolite, diethylstilbestrol (DES), and general best practices for intravenous administration in rodents.
Mechanism of Action
This compound is dephosphorylated in vivo to its active metabolite, diethylstilbestrol (DES). DES, a potent estrogen receptor agonist, binds to estrogen receptors (ERα and ERβ), leading to the modulation of gene expression. This interaction can trigger a cascade of cellular events, including altered cell growth, differentiation, and apoptosis. In the context of cancer, the proposed mechanisms of action for DES include:
-
Hormonal Regulation: In hormone-sensitive cancers like prostate cancer, DES can suppress the production of androgens through feedback inhibition on the hypothalamic-pituitary-gonadal axis, thereby slowing tumor growth.
-
Direct Cytotoxicity: At higher concentrations, DES is believed to have a direct cytotoxic effect on cancer cells. This may involve the metabolic oxidation of DES to quinone intermediates, which can interact with DNA and other cellular macromolecules, leading to cell death.
Signaling Pathway of Diethylstilbestrol (Active Metabolite of Fosfestrol)
Caption: Mechanism of action of this compound.
Data Presentation
The following tables summarize quantitative data from preclinical studies involving the administration of diethylstilbestrol (DES), the active metabolite of this compound.
Table 1: Pharmacokinetic Parameters of Diethylstilbestrol in Rats
| Parameter | Value | Animal Model | Administration Route | Reference |
| Half-life (t½) - Phase 1 | ~1 hour | Rat | Infusion (from Stilphostrol) | |
| Half-life (t½) - Phase 2 | ~1 day | Rat | Infusion (from Stilphostrol) | |
| Peak Plasma Concentration | Not specified | Rat | Intravenous | |
| Clearance | Not specified | Rat | Intravenous |
Table 2: In Vivo Efficacy of Diethylstilbestrol in Animal Models
| Animal Model | Cancer Type | Treatment Regimen | Outcome | Reference |
| Syrian Hamster | Renal Clear-Cell Carcinoma | Not specified | Tumor induction | |
| Male Golden Hamsters | N/A (Immunotoxicity Study) | 0.01, 0.1, and 1.0 mg/kg subcutaneously for 7 days | Dose-dependent reduction in spleen index | |
| BALB/CJ Mice | N/A (Genotoxicity Study) | 0.05, 0.5, and 5 µg/kg intraperitoneally for 3 days | Increased micronucleus frequency |
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous Administration
Objective: To prepare a sterile solution of this compound suitable for intravenous injection in animal models.
Materials:
-
This compound powder
-
Sterile Water for Injection, USP
-
Sterile 0.9% Sodium Chloride (Normal Saline)
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Sterile 0.22 µm syringe filters
-
Laminar flow hood or biological safety cabinet
Procedure:
-
Perform all procedures under aseptic conditions in a laminar flow hood or biological safety cabinet.
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.
-
Reconstitute the this compound powder with a small volume of Sterile Water for Injection to dissolve.
-
Once dissolved, dilute the solution to the final desired concentration with sterile 0.9% Sodium Chloride. The final concentration should be such that the required dose can be administered in a suitable volume for the animal model (e.g., 100-200 µL for a mouse).
-
Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile vial.
-
Store the prepared solution at 2-8°C and protect from light. It is recommended to use the solution within 24 hours of preparation.
Protocol 2: Intravenous Administration of this compound in a Mouse Xenograft Model
Objective: To administer this compound intravenously to mice bearing tumor xenografts.
Materials:
-
Tumor-bearing mice (e.g., immunodeficient mice with subcutaneously implanted human cancer cells)
-
Prepared sterile this compound solution
-
Mouse restrainer
-
Heat lamp or warming pad (optional, for tail vein dilation)
-
Sterile insulin (B600854) syringes with 27-30 gauge needles
-
70% ethanol (B145695) or isopropanol (B130326) wipes
-
Sharps container
Procedure:
-
Acclimatize the mice to the experimental conditions.
-
Gently warm the mouse's tail using a heat lamp or warming pad for a few minutes to dilate the lateral tail veins.
-
Place the mouse in a suitable restrainer, allowing access to the tail.
-
Wipe the tail with a 70% ethanol wipe to clean the injection site.
-
Visualize one of the lateral tail veins.
-
Carefully insert the needle, bevel up, into the vein at a shallow angle.
-
Slowly inject the calculated volume of the this compound solution (typically 5-10 mL/kg body weight).
-
If resistance is met or a subcutaneous bleb forms, the needle is not in the vein. Withdraw the needle and attempt the injection in a more proximal location on the same or opposite vein.
-
After successful injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Repeat the administration as required by the experimental design (e.g., daily, three times a week).
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of intravenously administered this compound in a preclinical animal model.
Oral Administration of Fosfestrol Sodium in Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosfestrol (B1227026) sodium, a synthetic, water-soluble phosphate (B84403) ester of diethylstilbestrol (B1670540) (DES), has been utilized in the management of castration-resistant prostate cancer (CRPC).[1][2][3] It functions as a prodrug, being rapidly hydrolyzed in vivo to the active estrogenic agent, diethylstilbestrol.[1] DES, in turn, exerts its effects through multiple mechanisms, including the suppression of testosterone (B1683101) levels and potential direct cytotoxic effects on prostate tissue.[1] Despite its efficacy, the oral administration of Fosfestrol sodium is challenged by poor water solubility and low bioavailability.[4]
These application notes provide a comprehensive overview of preclinical research methodologies for evaluating the oral delivery of this compound. The protocols and data presented are synthesized from recent studies aimed at enhancing its oral bioavailability and anticancer potential through advanced drug delivery systems.
Mechanism of Action
Fosfestrol acts as a prodrug of diethylstilbestrol (DES), a potent estrogen receptor agonist. Its primary mechanism in prostate cancer treatment involves suppressing the hypothalamic-pituitary-gonadal axis, leading to a significant reduction in testosterone levels to castrate range.[1] Additionally, DES is believed to have direct cytotoxic effects on prostate cancer cells.
References
- 1. Fosfestrol - Wikipedia [en.wikipedia.org]
- 2. Low-dose continuous oral fosfestrol is highly active in 'hormone-refractory' prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Outcomes and toxicity of oral Fosfestrol in metastatic castration-resistant prostate cancer—a real-world experience - ecancer [ecancer.org]
- 4. ijpsonline.com [ijpsonline.com]
Troubleshooting & Optimization
Technical Support Center: Fosfestrol Sodium Solubility and Handling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fosfestrol Sodium. The information addresses common challenges related to its poor water solubility and offers guidance on preparation and handling for experimental use.
Troubleshooting Guide
This guide is designed to help you resolve common issues encountered during the preparation and use of this compound solutions.
| Problem | Possible Cause | Suggested Solution |
| This compound is not dissolving in aqueous buffer (e.g., PBS). | Inherently low aqueous solubility. | 1. Use a co-solvent: First, dissolve the this compound in an organic solvent like DMSO or ethanol. Then, slowly add this stock solution to your aqueous buffer while vortexing. Ensure the final concentration of the organic solvent is low (ideally ≤ 0.1% v/v) to avoid cytotoxicity in cell-based assays.2. Adjust the pH: The solubility of this compound may be pH-dependent. While specific data is limited, you can empirically test solubility in buffers with slightly acidic or alkaline pH. For instance, dissolution in 0.1 N HCl has been used for in vitro release studies.[1][2][3] |
| Precipitation occurs when adding the organic stock solution to the aqueous medium. | The concentration of this compound exceeds its solubility limit in the final aqueous solution. | 1. Increase the proportion of the organic solvent: However, be mindful of the tolerance of your experimental system to the solvent.2. Decrease the final concentration of this compound. 3. Warm the aqueous medium slightly (e.g., to 37°C) before adding the stock solution. Ensure the temperature is compatible with your experimental setup. |
| Inconsistent results in biological assays. | - Incomplete dissolution of this compound.- Degradation of the compound in solution. | 1. Ensure complete dissolution: Visually inspect the solution for any particulate matter. If necessary, briefly sonicate the solution after preparation.2. Prepare fresh solutions: It is recommended to prepare aqueous solutions of this compound fresh for each experiment. If you need to store them, do so at 4°C for no longer than 24 hours. Stock solutions in anhydrous DMSO can be stored at -20°C for longer periods. |
| Difficulty preparing a stock solution at the desired concentration. | The solubility of this compound in the chosen solvent is lower than anticipated. | Refer to the solubility data tables below. You may need to use a different solvent or a combination of solvents to achieve your target concentration. For high concentrations, DMSO is generally the most effective solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: this compound is known for its poor water solubility.[1] While specific quantitative data for this compound is not extensively available, data for its active metabolite, Diethylstilbestrol (DES), can provide some guidance. DES is soluble in organic solvents like ethanol, DMSO, and dimethylformamide at approximately 30 mg/mL, and in some cases, up to 100 mg/mL in DMSO.[4] Its solubility in a 1:5 ethanol:PBS (pH 7.2) solution is approximately 0.15 mg/mL.[4] One study reported dissolving 120 mg of Fosfestrol in 50 mL of methanol, indicating a solubility of at least 2.4 mg/mL in that solvent.[2]
Q2: How should I prepare a stock solution of this compound for cell culture experiments?
A2: For cell culture applications, it is crucial to first dissolve this compound in a cell-culture compatible organic solvent, such as DMSO, to create a concentrated stock solution. This stock can then be diluted in the cell culture medium to the final desired concentration. Ensure the final concentration of DMSO in the medium is kept to a minimum (ideally below 0.1%) to avoid solvent-induced cytotoxicity. Please refer to the detailed protocol in the "Experimental Protocols" section below.
Q3: What is the stability of this compound in aqueous solutions?
A3: Aqueous solutions of this compound are not recommended for long-term storage due to potential hydrolysis and degradation. It is best to prepare these solutions fresh for each experiment. If short-term storage is necessary, keep the solution at 4°C and use it within 24 hours. Stock solutions prepared in anhydrous DMSO are more stable and can be stored at -20°C for several weeks to months.
Q4: Can I increase the solubility of this compound by changing the temperature?
A4: For most solid substances, solubility increases with temperature.[5] You can try gently warming the solvent (e.g., to 37°C) to aid dissolution. However, the extent of solubility enhancement with temperature for this compound has not been quantitatively documented. Always ensure that the temperature is not high enough to cause degradation of the compound.
Q5: What is the mechanism of action of Fosfestrol?
A5: Fosfestrol is a prodrug that is dephosphorylated in the body to its active form, Diethylstilbestrol (DES). DES is a potent synthetic estrogen that binds to estrogen receptors (ERα and ERβ). This complex then translocates to the nucleus and binds to estrogen response elements (EREs) on DNA, modulating the transcription of target genes. In the context of prostate cancer, this leads to a reduction in testosterone (B1683101) levels and can induce apoptosis (programmed cell death) in cancer cells.
Data Presentation
Table 1: Solubility of Diethylstilbestrol (DES), the Active Metabolite of Fosfestrol
Disclaimer: The following data is for Diethylstilbestrol (DES), the active form of Fosfestrol. This information is provided as a reference due to the limited availability of quantitative solubility data for this compound.
| Solvent | Approximate Solubility (mg/mL) | Reference |
| Ethanol | 30 | [4] |
| Dimethyl Sulfoxide (DMSO) | 30 - 100 | [4] |
| Dimethylformamide (DMF) | 30 | [4] |
| 1:5 (v/v) Ethanol:PBS (pH 7.2) | 0.15 | [4] |
Table 2: Observed Solubilization of Fosfestrol in Specific Conditions
| Solvent/Medium | Observed Concentration | Context | Reference |
| Methanol | 2.4 mg/mL (120 mg in 50 mL) | Preparation of cubosomes | [2] |
| 0.1 N Hydrochloric Acid | Sufficient for dissolution | In vitro release studies | [1][2][3] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution for In Vitro Cell Culture Assays
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM or 50 mM).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Sterilization (Optional): If required, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.
Example Dilution for Cell Treatment:
To treat cells with a final concentration of 50 µg/mL Fosfestrol:
-
Prepare a 50 mg/mL stock solution in DMSO.
-
Dilute this stock 1:1000 in your complete cell culture medium (e.g., add 1 µL of the stock solution to 999 µL of medium). This will result in a final DMSO concentration of 0.1%.
-
Gently mix the final solution before adding it to your cells.
Visualizations
Signaling Pathway of Fosfestrol
References
challenges in Fosfestrol Sodium delivery for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fosfestrol (B1227026) Sodium in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is Fosfestrol Sodium and why is its delivery challenging?
A1: this compound (tetrasodium salt), also known as diethylstilbestrol (B1670540) diphosphate, is a synthetic, non-steroidal estrogen and a prodrug of diethylstilbestrol (DES).[1] It is primarily investigated for its cytotoxic effects in cancer, particularly prostate cancer. The main challenge in its delivery for in vivo studies stems from its properties as a phosphate (B84403) ester, which can affect its solubility and stability in various vehicles, and its rapid in vivo conversion to the active but potentially toxic metabolite, DES. While sometimes referred to as water-soluble, its practical application in common preclinical vehicles can be hampered by precipitation and limited bioavailability, necessitating careful formulation development.[2]
Q2: What are the common administration routes for this compound in animal models?
A2: this compound can be administered via both oral and parenteral routes.[1] In preclinical studies, common routes include:
-
Oral (p.o.): Often administered by oral gavage. However, oral delivery can be challenging due to low bioavailability.[2]
-
Intravenous (i.v.): This route ensures complete bioavailability and is often used in clinical settings.[3][4][5] For preclinical studies, it requires careful formulation to ensure solubility and stability in an appropriate infusion vehicle like normal saline or a 5% glucose solution.[5][6]
-
Intraperitoneal (i.p.): A common route in rodent studies, offering a simpler alternative to i.v. injection.
-
Subcutaneous (s.c.): Another parenteral route that can be used for sustained release formulations.
Q3: My this compound is precipitating in my dosing solution. What can I do?
A3: Precipitation is a common issue and can be caused by several factors, including low solubility in the chosen vehicle, pH shifts, or interactions with other components. Please refer to the Troubleshooting Guide: Formulation Precipitation below for a step-by-step approach to resolving this issue.
Q4: What are the potential toxicities of this compound in in vivo studies?
A4: The toxicities associated with this compound are primarily linked to its active metabolite, diethylstilbestrol (DES). These include:
-
Cardiovascular and thrombotic events: A major concern in clinical studies.[1]
-
Gastrointestinal disturbances. [1]
-
Gynecomastia (in males).[7]
-
Edema. [7]
-
Hepatotoxicity (mild).[6]
Researchers should carefully monitor animals for these adverse effects, especially in long-term studies.
Troubleshooting Guides
Guide 1: Formulation Precipitation
| Problem | Possible Cause | Troubleshooting Steps |
| Precipitation upon dissolution | Poor solubility in the chosen vehicle. | 1. Verify the solubility of your specific batch of this compound. Solubility can vary between batches. 2. Increase the proportion of co-solvent (e.g., DMSO, ethanol) in your vehicle. However, be mindful of potential vehicle toxicity. 3. Consider using a different vehicle system. For example, a lipid-based formulation like a self-nanoemulsifying drug delivery system (SNEDDS) can significantly improve solubility.[8] 4. Adjust the pH of the solution, if appropriate for your experimental design and the stability of the compound. |
| Precipitation after a short time | Unstable formulation. | 1. Prepare fresh dosing solutions immediately before each administration. 2. Assess the stability of your formulation. Prepare the formulation and observe it at different time points (e.g., 1, 2, 4, 24 hours) under the intended storage conditions. 3. Protect the solution from light and store at an appropriate temperature (e.g., 4°C) if the compound is light or temperature sensitive. |
| Precipitation upon dilution (e.g., with saline) | The compound is "salting out" of the solution. | 1. Decrease the initial concentration of this compound in the stock solution. 2. Use a more robust formulation system that can maintain solubility upon dilution, such as cubosomes or nanoemulsions.[2][8] |
Data Presentation
Table 1: Solubility of Diethylstilbestrol (Active Metabolite) in Common Solvents
| Solvent | Approximate Solubility | Reference |
| DMSO | ~30 mg/mL | [9] |
| Ethanol | ~30 mg/mL | [9] |
| Ethanol:PBS (pH 7.2) (1:5) | ~0.15 mg/mL | [9] |
| Water | Insoluble | [10] |
Table 2: Performance of Advanced Formulations for Fosfestrol Delivery (Rat Model)
| Formulation Type | Key Finding | Reference |
| Self-Nanoemulsifying Drug Delivery System (SNEDDS) | 4.5-fold increase in oral bioavailability compared to plain Fosfestrol. | [8] |
Experimental Protocols
Protocol 1: Empirical Determination of this compound Solubility in a Vehicle
-
Prepare a series of concentrations of this compound in your chosen vehicle (e.g., 1, 5, 10, 25, 50 mg/mL).
-
Vortex each solution vigorously for 2-5 minutes.
-
Incubate the solutions under your intended experimental conditions (e.g., room temperature, 37°C) for at least 2 hours to allow them to equilibrate.
-
Visually inspect each solution for any signs of precipitation. The highest concentration that remains a clear solution is the empirical solubility limit.
-
For a more quantitative assessment, centrifuge the solutions and measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
Protocol 2: Preparation of a Self-Nanoemulsifying Drug Delivery System (SNEDDS) for Oral Administration of Fosfestrol
This protocol is adapted from a published study and may require optimization for your specific needs.[8]
-
Screen various oils, surfactants, and co-surfactants for their ability to solubilize this compound.
-
Construct a pseudo-ternary phase diagram to identify the optimal ratio of oil, surfactant, and co-surfactant that forms a stable nanoemulsion upon dilution with aqueous media.
-
Prepare the liquid SNEDDS pre-concentrate by mixing the optimized amounts of oil, surfactant, co-surfactant, and this compound.
-
Gently heat and vortex the mixture until a clear and homogenous solution is formed.
-
For oral administration in rodents, the liquid SNEDDS pre-concentrate can be filled into appropriately sized capsules or administered directly via oral gavage.
Visualizations
Caption: Metabolic activation of this compound to DES and its cytotoxic mechanism.
References
- 1. Outcomes and toxicity of oral Fosfestrol in metastatic castration-resistant prostate cancer—a real-world experience - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. High dose intravenous oestrogen (fosfestrol) in the treatment of symptomatic, metastatic, hormone-refractory carcinoma of the prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of intravenous fosfestrol tetrasodium (Honvan) infusion in treatment of symptomatic advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I trial of high-dose fosfestrol in hormone-refractory adenocarcinoma of the prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The pharmacokinetics of fosfestrol and diethylstilbestrol in chronic hemodialysis patients with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Low-dose continuous oral fosfestrol is highly active in 'hormone-refractory' prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. selleckchem.com [selleckchem.com]
Optimizing Fosfestrol Sodium Dosage in Cancer Cell Lines: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of Fosfestrol Sodium in cancer cell line experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in cancer cells?
A1: this compound is a synthetic, nonsteroidal estrogen derivative. It is a prodrug that is dephosphorylated by phosphatases at the cancer cell surface to its active metabolite, diethylstilbestrol (B1670540) (DES).[1] DES can induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[2] Its cytotoxic effects are considered to be independent of estrogen receptor status in hormone-insensitive cancer cells.[2]
Q2: How do I determine the optimal concentration of this compound for my cancer cell line?
A2: The optimal concentration, often represented as the half-maximal inhibitory concentration (IC50), should be determined experimentally for each specific cell line. A common method for this is the MTT assay, which measures cell viability. You should perform a dose-response experiment with a range of this compound concentrations to determine the IC50 value for your cell line of interest.
Q3: What is the mechanism of action of this compound-induced cell death?
A3: this compound's active form, DES, induces apoptosis through the regulation of various genes involved in cell death pathways.[3] Studies have shown that DES can upregulate pro-apoptotic proteins such as p53, Bax, and caspases, and can also involve the Fas/FasL signaling pathway.[3][4]
Q4: How should I prepare and store this compound for in vitro experiments?
A4: this compound should be stored at refrigerated temperatures and protected from light.[5] For cell culture experiments, it is crucial to ensure its solubility. The active metabolite, DES, is sparingly soluble in aqueous solutions.[6] Therefore, it is recommended to first dissolve the compound in an organic solvent like ethanol (B145695) or DMSO to create a stock solution before further dilution in cell culture medium.[6][7]
Data Presentation
The following tables summarize the available IC50 values for this compound and its active metabolite, diethylstilbestrol (DES), in various cancer cell lines.
Table 1: IC50 Values of Diethylstilbestrol Diphosphate (Fosfestrol) and Diethylstilbestrol (DES) in Prostate Cancer Cell Lines
| Cell Line | Compound | IC50 (µM) | Notes |
| DU145 | DES | 19-25 | Androgen-insensitive |
| 1-LN | DES | 19-25 | Androgen-insensitive |
| PC-3 | DES | 19-25 | Androgen-insensitive |
| LNCaP | DES | 19-25 | Androgen-sensitive |
| LNCaP | Fosfestrol | 22.37 ± 1.82 µg/ml | In a standard formulation.[8] |
| LNCaP | Fosfestrol Cubosomes | 8.30 ± 0.62 µg/ml | Encapsulated in cubosomes.[8] |
Experimental Protocols
Cell Viability and IC50 Determination using MTT Assay
This protocol outlines the steps to assess the cytotoxic effects of this compound and determine its IC50 value in a specific cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the different concentrations of the drug. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the drug).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the drug concentration and use a suitable software to calculate the IC50 value.
Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This protocol describes how to quantify apoptosis in cells treated with this compound using flow cytometry.
Materials:
-
Treated and untreated control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Collection: After treatment with this compound for the desired time, collect both adherent and floating cells.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[3]
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.[9]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.[9]
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis associated genes regulated in response to Diethylstilbestrol [diethylstilbestrol.co.uk]
- 4. Prenatal exposure of mice to diethylstilbestrol disrupts T-cell differentiation by regulating Fas/Fas ligand expression through estrogen receptor element and nuclear factor-κB motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DIETHYLSTILBESTROL - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Determining the IC50 Value of Fosfestrol Sodium In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for determining the half-maximal inhibitory concentration (IC50) of Fosfestrol (B1227026) Sodium in vitro.
Frequently Asked Questions (FAQs)
Q1: What is an IC50 value and why is it a critical parameter?
A1: The IC50 (Inhibitory Concentration 50) value is the concentration of a drug required to inhibit a specific biological process by 50%.[1][2][3] In the context of cancer research, it typically represents the concentration of Fosfestrol Sodium needed to reduce the viability or proliferation of a cancer cell population by half compared to an untreated control.[2] It is a key measure of a compound's potency and is essential for dose-response studies and for comparing the efficacy of different therapeutic agents.[1]
Q2: How does this compound exert its cytotoxic effects in vitro?
A2: this compound (also known as diethylstilbestrol (B1670540) diphosphate) is a prodrug of diethylstilbestrol (DES).[4][5] For its cytotoxic effects to be observed in vitro, it must be metabolized into its active form, DES. This conversion is dependent on phosphatases, which are present in fetal calf serum (FCS) used in cell culture media.[6] The active DES is known to induce apoptosis (programmed cell death) in prostate cancer cells.[4][6] This effect appears to be independent of estrogen receptor status and does not involve the disruption of microtubules.[6]
Q3: Which cell lines are suitable for determining the IC50 of this compound?
A3: Fosfestrol is primarily used in the treatment of prostate cancer.[7] Therefore, human prostate cancer cell lines are the most relevant models. Both androgen-sensitive (e.g., LNCaP) and androgen-insensitive (e.g., PC-3, DU145) cell lines have been used.[6][7] Studies have shown that both types of cell lines are responsive to the cytotoxic effects of DES.[6] One study reported an IC50 value of 22.37±1.82 µg/ml for plain Fosfestrol in LNCaP cells after 48 hours of incubation.[7]
Q4: What is the difference between an MTT and an SRB assay for determining cytotoxicity?
A4: Both are colorimetric assays, but they measure different cellular parameters.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures cell viability based on the metabolic activity of the cells.[1] Mitochondrial dehydrogenases in living cells convert the yellow MTT into a purple formazan (B1609692) product, and the amount of formazan is directly proportional to the number of metabolically active cells.[1][8][9]
-
Sulforhodamine B (SRB) Assay: This method measures total cellular protein content.[1] SRB, a bright pink dye, binds to basic amino acid residues of cellular proteins under acidic conditions.[10][11] The amount of bound dye is directly proportional to the total protein mass, which reflects the cell number.[1][10]
The choice of assay can affect the final IC50 value, as a compound might impact metabolic activity and total protein content differently.[12]
Q5: How should I prepare and store this compound for my experiments?
A5: this compound is typically dissolved in an appropriate solvent like DMSO to create a stock solution.[13] It is critical to ensure the compound is fully dissolved before further dilution into the culture medium to avoid precipitation, which would lead to inaccurate results.[12] For long-term stability, stock solutions should generally be stored at -20°C or -80°C.[13] Always check the manufacturer's data sheet for specific storage recommendations.
Q6: Why are my IC50 values for this compound inconsistent between experiments?
A6: Inconsistent IC50 values are a common issue in cell-based assays.[12] Variability can arise from several sources, including:
-
Cell Health and Passage Number: Use cells that are in the exponential growth phase and keep the passage number consistent.
-
Reagent Variability: Different lots of media and especially fetal bovine serum (FBS) can contain varying levels of growth factors and phosphatases, influencing cell growth and drug activation.[6][12]
-
Compound Handling: Ensure accurate preparation of stock solutions and serial dilutions. Calibrate pipettes regularly.[12]
-
Experimental Conditions: Minor differences in cell seeding density, incubation time, or plate handling can introduce significant errors.[12][13] A two- to three-fold difference in IC50 values is often considered acceptable for cell-based assays.[12]
Troubleshooting Guide
This guide addresses common problems encountered when determining the IC50 value of this compound.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| No significant cytotoxicity observed, or IC50 is too high. | Sub-optimal Drug Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., from nanomolar to high micromolar) to identify the effective range for your cell line.[13] |
| Insufficient Incubation Time | The cytotoxic effects of some drugs take time to manifest. Perform a time-course experiment, extending the incubation period to 48, 72, or even 96 hours.[13] | |
| Low Cell Proliferation Rate | Ensure cells are in the logarithmic growth phase during the experiment. Cytotoxicity is often dependent on active cell division.[13] | |
| Drug Instability or Precipitation | Confirm that this compound is fully dissolved in the stock solvent and does not precipitate when diluted in the culture medium.[12] Test the stability of the drug in your specific culture media over the course of the experiment.[14] | |
| Insufficient Drug Activation | Fosfestrol requires conversion to DES by phosphatases. Ensure your fetal calf serum (FCS) is not heat-inactivated, as this can reduce phosphatase activity.[6] | |
| High variability between replicate wells. | Inaccurate Pipetting | Calibrate your pipettes regularly. When adding reagents, ensure the pipette tip is below the surface of the liquid without touching the cell monolayer.[12] |
| "Edge Effect" | The wells on the perimeter of a 96-well plate are prone to faster evaporation. To minimize this, do not use the outer wells for experimental data. Instead, fill them with sterile PBS or culture medium to create a humidity barrier.[12] | |
| Cell Clumping / Uneven Seeding | Ensure you have a single-cell suspension before seeding. After seeding, gently rock the plate in a cross pattern to ensure an even distribution of cells. | |
| IC50 value differs significantly from published data. | Different Experimental Protocols | The IC50 value is highly dependent on the experimental setup.[2] Factors like cell line choice, incubation time, cell seeding density, and the specific viability assay used can all lead to different results.[2] |
| Incorrect Data Analysis | Use a non-linear regression model (e.g., four-parameter logistic curve) to fit your dose-response data and calculate the IC50 value.[3][12] Ensure data is correctly normalized, with the vehicle-treated cells set as 100% viability (0% inhibition).[2][12] |
Quantitative Data Summary
The cytotoxic potency of this compound is dependent on its conversion to Diethylstilbestrol (DES). The following table summarizes reported LD50/IC50 values for these compounds in relevant prostate cancer cell lines.
| Compound | Cell Line | Assay Type | Incubation Time | Reported IC50 / LD50 |
| This compound | LNCaP | MTT | 48 hours | 22.37 ± 1.82 µg/mL[7] |
| Diethylstilbestrol (DES) | DU145, 1-LN, PC-3, LNCaP | MTT | Not Specified | 19-25 µM[6] |
| Diethylstilbestrol Diphosphate (DESdP) | DU145, 1-LN, PC-3, LNCaP | MTT | Not Specified | 19-25 µM[6] |
Note: LD50 (Lethal Dose 50%) is the dose at which 50% of cells are no longer viable.[6]
Experimental Protocols & Visualizations
General Experimental Workflow
The overall process for determining the IC50 value involves treating cultured cells with a range of this compound concentrations and measuring cell viability after a set incubation period.[1]
Caption: General workflow for in vitro IC50 determination.
Protocol 1: MTT Assay
This protocol is adapted for adherent cells in a 96-well plate format.
-
Cell Seeding:
-
Harvest cells in the exponential growth phase.[12]
-
Perform a cell count to determine concentration and viability.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 - 10,000 cells/well) in 100 µL of culture medium per well in a 96-well plate.[12][15]
-
Incubate overnight at 37°C and 5% CO2 to allow cells to attach.[12][13]
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve twice the desired final concentrations.
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the medium containing the various concentrations of this compound. Include a "vehicle control" (medium with the same final DMSO concentration, not exceeding 0.5%) and a "blank control" (medium only).[1]
-
Incubate for the desired duration (e.g., 48 or 72 hours) at 37°C.[13]
-
-
MTT Addition and Measurement:
-
Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[13][15]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.[1][12]
-
Carefully remove the medium containing MTT.[12]
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[13][15]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.[12]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[12][15]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.[12]
-
Protocol 2: Sulforhodamine B (SRB) Assay
This protocol is based on the measurement of total cellular protein.
-
Cell Seeding and Drug Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Cell Fixation:
-
Staining and Washing:
-
Solubilization and Measurement:
-
Data Acquisition and Analysis:
Troubleshooting Logic Diagram
Caption: A logical guide for troubleshooting IC50 experiments.
Fosfestrol Mechanism of Action
Fosfestrol is a prodrug that is dephosphorylated by phosphatases to form the active compound, Diethylstilbestrol (DES). DES then exerts a direct cytotoxic effect on prostate cancer cells by inducing apoptosis.
Caption: Simplified pathway of Fosfestrol activation and action.
References
- 1. benchchem.com [benchchem.com]
- 2. clyte.tech [clyte.tech]
- 3. ww2.amstat.org [ww2.amstat.org]
- 4. Outcomes and toxicity of oral Fosfestrol in metastatic castration-resistant prostate cancer—a real-world experience - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-dose continuous-infusion fosfestrol in hormone-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of apoptosis by diethylstilbestrol in hormone-insensitive prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsonline.com [ijpsonline.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. canvaxbiotech.com [canvaxbiotech.com]
- 11. scispace.com [scispace.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. creative-bioarray.com [creative-bioarray.com]
Technical Support Center: Managing Cardiovascular Side Effects of Fosfestrol in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the cardiovascular side effects of Fosfestrol (B1227026) in animal models. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is Fosfestrol and its active metabolite?
Fosfestrol (diethylstilbestrol diphosphate) is a synthetic, nonsteroidal estrogen. It is a prodrug that is dephosphorylated in the body to its active form, diethylstilbestrol (B1670540) (DES).[1] DES is responsible for both the therapeutic effects and the potential side effects of Fosfestrol.
Q2: What are the primary cardiovascular side effects of Fosfestrol observed in clinical and animal studies?
The primary cardiovascular side effects associated with diethylstilbestrol, the active form of Fosfestrol, include thromboembolic events (such as deep vein thrombosis), fluid retention (edema), hypertension, and in some cases, myocardial infarction.[1][2][3] While much of the data comes from human studies, similar effects have been noted in veterinary applications and should be anticipated in preclinical animal models.[4]
Q3: What is the proposed mechanism for Fosfestrol-induced cardiovascular side effects?
The cardiovascular effects of estrogens like DES are complex and mediated through estrogen receptors (ERα and ERβ).[5] Key mechanisms include:
-
Prothrombotic effects: Estrogens can alter the balance of clotting factors, leading to a hypercoagulable state.
-
Fluid and Sodium Retention: Estrogenic compounds can influence the renin-angiotensin-aldosterone system, leading to sodium and water retention, which can contribute to edema and hypertension.
-
Vascular Effects: While estrogens can have some protective vascular effects, high doses or certain synthetic estrogens may have detrimental effects on the vasculature.[5][6]
-
Cardiac Remodeling: High doses of estrogen have been shown to exacerbate cardiac fibrosis and hypertrophy in animal models of myocardial infarction.[6]
Q4: Are there specific animal models that are more susceptible to the cardiovascular side effects of Fosfestrol?
While there is no definitive list, certain animal models may be more susceptible. For instance, models with a predisposition to cardiovascular disease, such as hypertensive rat strains (e.g., SHR) or hyperlipidemic mouse models (e.g., ApoE-/-), may exhibit exacerbated side effects. Additionally, the species and strain of the animal can influence the response. For example, turkeys have been used to study DES-induced aortic ruptures.[7]
Troubleshooting Guides
Issue 1: Observation of Edema and Weight Gain in Treated Animals
Symptoms:
-
Noticeable swelling in the limbs or abdomen.
-
Rapid and significant weight gain not attributable to normal growth.
Possible Cause: Fluid retention due to the estrogenic effects of Fosfestrol on sodium and water balance.
Troubleshooting Steps:
-
Confirm the Observation: Weigh the animals daily and record any significant increases. Palpate for subcutaneous edema.
-
Dose Reduction: Consider a dose-response study to determine the lowest effective dose of Fosfestrol with minimal side effects.
-
Diuretic Co-administration: In consultation with a veterinarian, consider the use of a mild diuretic to manage fluid retention. However, be aware that this can introduce a confounding variable into your study.
-
Monitor Renal Function: Assess kidney function through blood urea (B33335) nitrogen (BUN) and creatinine (B1669602) measurements to rule out renal toxicity as a contributing factor.
-
Necropsy and Histopathology: At the end of the study, perform a thorough necropsy and histopathological examination of the kidneys and heart to assess for any morphological changes.
Issue 2: Suspected Thromboembolic Events
Symptoms:
-
Sudden death of an animal.
-
Limb paralysis or swelling.
-
Respiratory distress.
Possible Cause: Formation of blood clots (thrombi) leading to vessel occlusion, a known risk with high-dose estrogen therapy.[1]
Troubleshooting Steps:
-
Immediate Necropsy: If an animal dies unexpectedly, perform a necropsy as soon as possible to look for evidence of thrombi in the major blood vessels, particularly in the lungs (pulmonary embolism) and deep veins of the limbs.
-
Hematological Monitoring: Proactively monitor hematological parameters. This includes performing complete blood counts (CBCs) and coagulation profiles (e.g., prothrombin time, activated partial thromboplastin (B12709170) time) at baseline and at regular intervals during the study.
-
Histopathology: Collect tissues (lungs, heart, liver, kidneys) for histopathological analysis to identify microthrombi.
-
Consider Antiplatelet/Anticoagulant Therapy: For certain study designs, co-administration of a low-dose antiplatelet agent (e.g., aspirin) or an anticoagulant might be considered to mitigate thrombotic risk. This should be carefully justified and noted as a study variable.
Quantitative Data Summary
| Parameter | Animal Model | Fosfestrol/DES Dose | Observation | Reference |
| Mortality | Ovariectomized mice post-myocardial infarction | Moderate to high-dose 17β-estradiol | Increased mortality compared to low-dose and placebo groups. | [6] |
| Cardiac Fibrosis | Ovariectomized mice post-myocardial infarction | Moderate-dose 17β-estradiol | Exacerbated cardiac fibrosis. | [6] |
| Cardiovascular Complications | Human patients | High-dose Fosfestrol | 5% of patients experienced cardiovascular complications. | [8] |
| Thromboembolic Events | Human patients | High-dose intravenous Fosfestrol | 4 out of 17 patients developed deep vein thrombosis. | [2] |
Experimental Protocols
Protocol 1: Monitoring Cardiovascular Function using Echocardiography
-
Animal Preparation: Anesthetize the animal (e.g., mouse or rat) with isoflurane (B1672236) (1-2% in oxygen). Maintain body temperature at 37°C using a heating pad.
-
Imaging: Use a high-frequency ultrasound system designed for small animals. Apply ultrasound gel to the shaved chest area.
-
M-mode Imaging: Acquire M-mode images from the parasternal short-axis view at the level of the papillary muscles.
-
Measurements: Measure left ventricular internal dimensions at end-diastole (LVID;d) and end-systole (LVID;s). Calculate fractional shortening (FS) and ejection fraction (EF) to assess systolic function.
-
Doppler Imaging: Use pulsed-wave Doppler of the mitral inflow to assess diastolic function (E/A ratio).
-
Frequency: Perform echocardiography at baseline before Fosfestrol administration and at selected time points throughout the study.
Protocol 2: Blood Pressure Measurement in Rodents
-
Method: Use a non-invasive tail-cuff system for conscious animals to minimize stress-induced hypertension.
-
Acclimatization: Acclimatize the animals to the restraining device and tail cuff for several days before the actual measurement.
-
Procedure: Place the animal in the restrainer. Position the tail cuff and sensor on the tail.
-
Measurement: The system will automatically inflate and deflate the cuff while recording blood pressure. Take multiple readings and average them for each animal.
-
Frequency: Measure blood pressure at baseline and at regular intervals (e.g., weekly) during the treatment period.
Protocol 3: Assessment of Coagulation Status
-
Blood Collection: Collect blood samples from a suitable site (e.g., retro-orbital sinus in mice under anesthesia, or tail vein). Use sodium citrate (B86180) as the anticoagulant.
-
Plasma Preparation: Centrifuge the blood sample to separate the plasma.
-
Coagulation Assays: Use a coagulometer to perform standard coagulation tests such as:
-
Prothrombin Time (PT)
-
Activated Partial Thromboplastin Time (aPTT)
-
Fibrinogen levels
-
-
Analysis: Compare the results from Fosfestrol-treated animals to those of control animals to detect any prothrombotic changes.
Visualizations
Caption: Signaling pathway of Fosfestrol-induced cardiovascular effects.
Caption: Experimental workflow for monitoring cardiovascular side effects.
References
- 1. Outcomes and toxicity of oral Fosfestrol in metastatic castration-resistant prostate cancer—a real-world experience - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High dose intravenous oestrogen (fosfestrol) in the treatment of symptomatic, metastatic, hormone-refractory carcinoma of the prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiovascular side effects of diethylstilbestrol, cyproterone acetate, medroxyprogesterone acetate and estramustine phosphate used for the treatment of advanced prostatic cancer: results from European Organization for Research on Treatment of Cancer trials 30761 and 30762 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diethylstilbestrol for Veterinary Use - Wedgewood Pharmacy [wedgewood.com]
- 5. Animal models of the cardiovascular effects of exogenous hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dose-dependent cardiac effect of oestrogen replacement in mice post-myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diethylstilbestrol DES and Cardiovascular Disease Studies [diethylstilbestrol.co.uk]
- 8. High-dose continuous-infusion fosfestrol in hormone-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Fosfestrol Sodium in Aqueous Solutions for Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Fosfestrol Sodium in aqueous solutions for experimental use. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a synthetic, nonsteroidal estrogen prodrug. It is inactive by itself but is converted in the body into its active metabolite, diethylstilbestrol (B1670540) (DES).[1] DES then acts as a potent agonist for estrogen receptors (ERα and ERβ), mimicking the effects of natural estrogens.[2][3] By binding to these receptors, DES can modulate the expression of genes involved in cellular processes like growth, differentiation, and apoptosis.[3]
Q2: What are the main challenges when working with this compound in aqueous solutions?
A2: The primary challenge is the chemical stability of this compound in aqueous environments. As a phosphate (B84403) ester, it is susceptible to hydrolysis, which converts it to its active form, diethylstilbestrol (DES), and potentially other degradation byproducts. This conversion can be influenced by several factors, including pH, temperature, and light exposure, leading to inconsistencies in the effective concentration of the compound in your experiments.
Q3: How should I prepare a stock solution of this compound?
Recommended General Protocol for Stock Solution Preparation:
-
Solvent Selection: Start with sterile, high-purity dimethyl sulfoxide (B87167) (DMSO) or ethanol.
-
Preparation:
-
Weigh the desired amount of this compound powder in a sterile conical tube.
-
Add a small volume of the chosen solvent to create a concentrated stock solution (e.g., 10 mM).
-
Vortex thoroughly to ensure complete dissolution. Gentle warming in a 37°C water bath may aid dissolution.
-
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container (e.g., amber vial).
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.[5]
Q4: How long can I store this compound solutions?
A4: There is a significant lack of published quantitative data on the stability of this compound in aqueous solutions under various storage conditions. However, based on general knowledge of phosphate esters and the known instability of its active metabolite, diethylstilbestrol (DES), in aqueous media, it is crucial to handle solutions with care. For its active form, DES, it is not recommended to store aqueous solutions for more than one day.
General Storage Recommendations (Proceed with caution due to lack of specific data):
| Solution Type | Storage Temperature | Recommended Duration | Light Protection |
| Stock Solution (in DMSO/Ethanol) | -20°C or -80°C | Up to 3-6 months (verify with your own stability tests) | Essential |
| Working Solution (in aqueous buffer/media) | 2-8°C | Prepare fresh for each experiment | Essential |
| Working Solution (in aqueous buffer/media) | Room Temperature | Use immediately | Essential |
Note: The stability of this compound in your specific cell culture medium may be influenced by its components.[1] It is highly recommended to perform your own stability assessment.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no biological effect | 1. Degradation of this compound: The compound may have hydrolyzed to DES or other inactive byproducts in the stock or working solution. 2. Sub-optimal concentration: The actual concentration of active compound may be lower than intended due to degradation. | 1. Prepare fresh working solutions for each experiment from a properly stored, aliquoted stock. 2. Minimize light exposure to all solutions and experimental setups. 3. Conduct a time-course experiment to determine the optimal treatment duration. 4. Perform a stability test of this compound in your specific experimental medium (see Experimental Protocols). |
| High variability between replicates | 1. Uneven degradation: Differences in light exposure or temperature between wells or plates can lead to variable degradation rates. 2. Inaccurate pipetting: Viscous stock solutions (e.g., in DMSO) can be difficult to pipette accurately. | 1. Ensure uniform handling of all plates and wells to minimize variations in environmental conditions. 2. When preparing working solutions from a DMSO stock, ensure it is fully thawed and gently mixed. When adding to media, vortex immediately for proper dispersion. |
| Unexpected cytotoxicity | 1. Formation of toxic degradation products. 2. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | 1. If degradation is suspected, try shorter incubation times or prepare fresh solutions. 2. Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell line (typically <0.1-0.5% for DMSO). Always include a solvent control in your experiments. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Aqueous Solution
This protocol provides a general method to assess the stability of this compound in your specific experimental buffer or cell culture medium using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Your experimental aqueous buffer or cell culture medium
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Incubator and/or water bath
-
Light-protected containers (e.g., amber vials)
Procedure:
-
Solution Preparation: Prepare a solution of this compound in your test medium at a known concentration.
-
Incubation: Aliquot the solution into several light-protected containers and incubate them under different conditions you wish to test (e.g., different temperatures, pH values, or light exposure).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each condition.
-
Sample Preparation: If the medium contains proteins, precipitate them by adding three volumes of ice-cold acetonitrile, vortex, and centrifuge at high speed to pellet the proteins.
-
HPLC Analysis: Analyze the supernatant by HPLC to quantify the remaining this compound and the formation of Diethylstilbestrol (DES) or other degradation products.
-
Data Analysis: Plot the concentration of this compound versus time for each condition to determine its degradation rate.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hydrolysis of this compound to its active form and byproducts.
Caption: Simplified signaling pathway of Diethylstilbestrol (DES).
Caption: Troubleshooting workflow for experiments with this compound.
References
- 1. Outcomes and toxicity of oral Fosfestrol in metastatic castration-resistant prostate cancer—a real-world experience - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DES biological actions involving receptor mediated activities as a mechanism for its toxicity [diethylstilbestrol.co.uk]
- 3. Diethylstilbestrol (DES)-Stimulated Hormonal Toxicity is Mediated by ERα Alteration of Target Gene Methylation Patterns and Epigenetic Modifiers (DNMT3A, MBD2, and HDAC2) in the Mouse Seminal Vesicle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phytotechlab.com [phytotechlab.com]
- 5. Fosfestrol | C18H22O8P2 | CID 3032325 - PubChem [pubchem.ncbi.nlm.nih.gov]
preventing precipitation of Fosfestrol Sodium in culture media
Welcome to the Technical Support Center for the use of Fosfestrol Sodium in research applications. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use this compound in their cell culture experiments and prevent precipitation issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cancer research?
This compound is the tetrasodium (B8768297) salt of diethylstilbestrol (B1670540) diphosphate, a synthetic, nonsteroidal estrogen. It functions as a prodrug, meaning it is converted into its active form, diethylstilbestrol (DES), within the body. In a cell culture setting, this conversion is often facilitated by phosphatases present in the serum of the culture medium.[1][2] DES has been shown to have direct cytotoxic effects on prostate cancer cells, inducing apoptosis (programmed cell death) and cell cycle arrest.[1] This makes this compound a valuable tool for studying estrogenic effects on cancer cells and for the development of anticancer therapies.
Q2: I've observed precipitation after adding this compound to my culture medium. What is the primary cause?
Precipitation of this compound in aqueous solutions like cell culture media is a common issue due to its inherently poor water solubility.[3][4][5] The sodium salt form is designed to improve solubility, but it can still precipitate under certain conditions. The primary reasons for precipitation include:
-
High Concentration: Exceeding the solubility limit of the compound in the culture medium.
-
Improper Dissolution Technique: Adding the compound directly to the aqueous medium without proper initial solubilization in an appropriate solvent.
-
pH of the Medium: The pH of the culture medium can influence the ionization state and, consequently, the solubility of the compound.
-
Interactions with Media Components: High concentrations of salts, particularly divalent cations like calcium and magnesium, in some culture media can contribute to the precipitation of phosphate-containing compounds.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
For research applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. DMSO is a powerful aprotic solvent that can effectively dissolve many poorly water-soluble compounds.
Q4: What is the maximum concentration of DMSO my cells can tolerate?
Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% in the culture medium without significant cytotoxicity. However, it is crucial to determine the specific tolerance of your cell line with a vehicle control experiment.
Troubleshooting Guide: Preventing and Resolving Precipitation
This guide provides a systematic approach to prevent and address the precipitation of this compound in your cell culture experiments.
Problem: Precipitate forms immediately upon adding the stock solution to the culture medium.
Possible Causes:
-
Localized High Concentration: The compound is "crashing out" of the solution due to a rapid change in solvent polarity when the concentrated DMSO stock is added to the aqueous medium.
-
Stock Solution Concentration is Too High: The initial stock solution is too concentrated, leading to immediate precipitation upon dilution.
Solutions:
-
Serial Dilution: Instead of adding the highly concentrated stock solution directly to the final volume of media, perform one or more intermediate dilutions in pre-warmed culture medium.
-
Slow Addition and Agitation: Add the stock solution dropwise to the culture medium while gently swirling or vortexing the medium. This helps to ensure rapid and even dispersion.
-
Pre-warming the Medium: Always use culture medium that has been pre-warmed to 37°C. Adding a compound to cold media can decrease its solubility.
Problem: The solution is initially clear but a precipitate forms over time.
Possible Causes:
-
Metastable Supersaturation: The initial concentration is above the thermodynamic solubility limit but below the point of immediate precipitation, creating a supersaturated solution that precipitates over time.
-
Temperature Fluctuation: Changes in temperature during incubation can affect solubility.
-
Interaction with Serum Components: While serum can aid solubility, prolonged incubation might lead to the formation of insoluble complexes.
Solutions:
-
Reduce Final Concentration: The most effective solution is to lower the final working concentration of this compound in your experiment.
-
Optimize Serum Concentration: If using a serum-containing medium, ensure the serum concentration is consistent. In some cases, a higher serum concentration may aid in maintaining solubility.
-
pH Stability: Ensure the pH of your culture medium is stable throughout the experiment, as pH shifts can affect solubility.
Data Presentation
Table 1: Physicochemical Properties of Fosfestrol and this compound
| Property | Fosfestrol (Diethylstilbestrol Diphosphate) | This compound |
| Molecular Formula | C18H22O8P2 | C18H18Na4O8P2 |
| Molecular Weight | 428.31 g/mol | 516.2 g/mol |
| Appearance | Odorless off-white crystalline powder | White to off-white crystalline powder |
| Water Solubility | Insoluble[4][5] | < 1 mg/mL at 20°C (Slightly Soluble)[3] |
| Melting Point | 204-206 °C (decomposes)[6] | Not available |
| Storage Temperature | Store at or below 21°C in tight containers[6] | Store in a dry, cool, and well-ventilated place |
Table 2: Experimentally Reported Concentrations of Diethylstilbestrol Diphosphate (DESdP) in Prostate Cancer Cell Lines
| Cell Line | Concentration Range | Outcome | Reference |
| LNCaP | 19-25 µM | LD50 (50% reduction in viable cells) | [1] |
| PC-3 | 19-25 µM | LD50 | [1] |
| DU145 | 19-25 µM | LD50 | [1] |
| LNCaP | 25 or 50 µM | Inhibition of telomerase activity | |
| PC3 | 25 or 50 µM | Inhibition of telomerase activity |
Note: These concentrations were achieved in cell culture media, often supplemented with fetal calf serum, which contains phosphatases that convert the prodrug to its active form, DES.[1]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh a precise amount of this compound powder (e.g., 5.16 mg) in a sterile microcentrifuge tube. Perform this step in a chemical fume hood.
-
Solvent Addition: Based on the molecular weight of this compound (516.2 g/mol ), calculate the required volume of DMSO to achieve a 10 mM stock solution. For 5.16 mg, this would be 1 mL of DMSO.
-
Dissolution: Add the calculated volume of sterile DMSO to the tube containing the this compound powder.
-
Mixing: Tightly cap the tube and vortex vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath may aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or conical tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Recommended): To minimize pipetting errors and reduce the risk of precipitation, prepare an intermediate dilution. For example, to prepare a 1 mM intermediate solution, add 10 µL of the 10 mM stock to 90 µL of pre-warmed complete cell culture medium and mix gently by pipetting.
-
Final Working Solution Preparation: Prepare the final working solution by diluting the intermediate solution into the final volume of pre-warmed complete cell culture medium. For example, to prepare a 10 µM working solution from a 1 mM intermediate stock, perform a 1:100 dilution by adding 10 µL of the 1 mM intermediate solution to 990 µL of complete cell culture medium.
-
Mixing: Mix the final working solution gently but thoroughly by inverting the tube or by gentle pipetting. Avoid vigorous vortexing, which can denature proteins in the medium.
-
Final DMSO Concentration Check: Ensure the final concentration of DMSO in your working solution is within the tolerated range for your cell line (typically ≤ 0.5%).
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: DES-induced TGF-β/SMAD and apoptotic signaling.
References
- 1. Induction of apoptosis by diethylstilbestrol in hormone-insensitive prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. echemi.com [echemi.com]
- 4. Fosfestrol | C18H22O8P2 | CID 3032325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. FOSFESTROL CAS#: 522-40-7 [m.chemicalbook.com]
- 6. Buy Fosfestrol | 522-40-7 [smolecule.com]
Technical Support Center: Troubleshooting Variability in Fosfestrol Sodium Cytotoxicity Assays
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues and variability encountered during in vitro cytotoxicity assays with Fosfestrol (B1227026) Sodium.
Frequently Asked Questions (FAQs)
Q1: What is Fosfestrol Sodium and what is its mechanism of action?
This compound is a synthetic, non-steroidal estrogen and a prodrug of diethylstilbestrol (B1670540) (DES). It is primarily used in the treatment of prostate cancer.[1] In the body, and in in vitro systems containing phosphatases (present in fetal bovine serum), Fosfestrol is dephosphorylated to the active cytotoxic agent, DES.[2] The cytotoxic effects of DES on prostate cancer cells are reported to be estrogen receptor-independent and involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[2][3] One of the proposed mechanisms is the inhibition of mitochondrial respiration.
Q2: Which cell lines are typically used for in vitro studies with this compound?
Prostate cancer cell lines are the most relevant for studying the effects of this compound. Commonly used lines include:
-
LNCaP: An androgen-sensitive prostate cancer cell line.
-
PC-3: An androgen-insensitive prostate cancer cell line.
-
DU-145: An androgen-insensitive prostate cancer cell line.
Q3: What are the common assays used to measure this compound cytotoxicity?
Several assays can be used to assess the cytotoxic effects of this compound. The most common include:
-
MTT Assay: Measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.
-
LDH Assay: Quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity.
-
Apoptosis Assays (e.g., Annexin V/PI staining): Detects the externalization of phosphatidylserine (B164497) and membrane permeability changes, which are hallmarks of early and late apoptosis, respectively.
Q4: I am observing high variability in my cytotoxicity assay results with this compound. What are the potential general causes?
High variability in cytotoxicity assays can arise from several factors, broadly categorized as issues with cell culture, assay procedure, and the test compound itself. Specific issues to consider include:
-
Cell Culture: Inconsistent cell seeding density, using cells with high passage numbers, or unhealthy/contaminated cell cultures.
-
Assay Procedure: Pipetting errors, incomplete solubilization of formazan (B1609692) crystals (in MTT assays), presence of air bubbles in wells, and inconsistent incubation times.
-
Compound-Related: Instability of this compound in culture medium, precipitation of the compound at high concentrations, or interference of the compound with the assay's detection method.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
| Possible Cause | Recommended Solution | Relevant Controls |
| Uneven Cell Seeding | Ensure the cell suspension is homogeneous by gently mixing before and during plating. Use a multichannel pipette carefully. | Visually inspect the plate under a microscope after seeding to confirm even cell distribution. |
| Edge Effects | Avoid using the outermost wells of the microplate for experimental samples as they are prone to evaporation and temperature fluctuations. Fill these wells with sterile PBS or media. | Compare the results from inner and outer wells to assess the extent of the edge effect. |
| Pipetting Errors | Use calibrated pipettes and ensure consistent pipetting technique. When preparing serial dilutions, mix each dilution thoroughly. | Include a positive control with a known IC50 value to assess assay precision. |
| Incomplete Solubilization of Formazan (MTT Assay) | Ensure complete dissolution by using an appropriate solubilization buffer (e.g., DMSO, acidified isopropanol) and agitating the plate on an orbital shaker for at least 15 minutes. | Visually inspect wells for any remaining purple crystals before reading the plate. |
| Presence of Bubbles | Be careful during pipetting to avoid introducing air bubbles. If bubbles are present, they can be gently removed with a sterile pipette tip or needle. | Blank wells should be carefully inspected for bubbles before reading. |
Issue 2: Inconsistent Results Between Experiments
| Possible Cause | Recommended Solution | Relevant Controls |
| Cell Passage Number and Health | Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase and have high viability (>90%) before seeding. | Regularly check cell morphology and doubling time. Perform mycoplasma testing periodically. |
| Variability in this compound Stock Solution | Prepare fresh stock solutions of this compound regularly. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store at -20°C or as recommended by the supplier. | Test a freshly prepared stock solution against an older one to check for degradation. |
| Inconsistent Incubation Times | Standardize all incubation times, including cell seeding, drug treatment, and assay reagent incubation. Use a timer to ensure consistency. | Include a time-course experiment in your initial assay optimization to determine the optimal endpoint. |
| Serum Variability | Use the same batch of Fetal Bovine Serum (FBS) for a set of experiments, as different batches can have varying levels of phosphatases that convert Fosfestrol to its active form. | Test new batches of FBS for their effect on the IC50 of this compound. |
Issue 3: this compound-Specific Assay Interference
| Possible Cause | Recommended Solution | Relevant Controls |
| Poor Solubility of this compound | This compound has poor water solubility.[1] Prepare stock solutions in an appropriate solvent like DMSO. Ensure the final solvent concentration in the culture medium is low (typically <0.5%) and consistent across all wells. | Include a vehicle control (medium with the same concentration of solvent used for the highest drug concentration) to assess solvent toxicity. |
| This compound Instability in Culture Medium | The stability of this compound and its active metabolite, DES, in culture medium can be influenced by pH and temperature. Prepare fresh dilutions from the stock solution for each experiment. | The half-life of Fosfestrol metabolites can be short.[4] Consider this when planning the duration of your experiment. |
| Interference with MTT Assay | Phenol (B47542) red in culture medium can interfere with the absorbance reading of formazan. Use phenol red-free medium during the MTT incubation step or perform a background subtraction. | Include "no cell" controls with medium and MTT reagent to measure background absorbance. |
| Mitochondrial Effects Beyond Cytotoxicity | Since Fosfestrol's mechanism involves mitochondrial disruption, it might alter cellular metabolism in a way that affects the MTT assay readout without directly causing cell death at certain concentrations. | Corroborate MTT results with an assay that measures a different cell death parameter, such as membrane integrity (LDH assay) or apoptosis (Annexin V/PI staining). |
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for consideration when designing and troubleshooting your this compound cytotoxicity assays.
Table 1: Reported IC50 Values for this compound
| Cell Line | Compound | Incubation Time | IC50 | Citation |
| LNCaP | Plain Fosfestrol | 48 hours | 22.37 ± 1.82 µg/mL | [1] |
| LNCaP | Fosfestrol Cubosomes | 48 hours | 8.30 ± 0.62 µg/mL | [1] |
Table 2: Recommended Cell Seeding Densities for 96-well Plates
| Cell Line | Seeding Density (cells/well) | Incubation Time | Assay |
| LNCaP | 4,000 - 5,000 | 24 - 72 hours | MTT |
| PC-3 | 5,000 - 10,000 | 24 - 72 hours | MTT, LDH |
| DU-145 | 5,000 - 10,000 | 24 - 72 hours | MTT |
Note: Optimal seeding density should be determined empirically for each cell line and experimental condition.
Experimental Protocols
Detailed Protocol: MTT Assay for this compound Cytotoxicity
-
Cell Seeding:
-
Harvest prostate cancer cells (e.g., LNCaP) that are in the logarithmic growth phase.
-
Perform a cell count and determine viability (should be >90%).
-
Seed cells in a 96-well plate at the predetermined optimal density in complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in phenol red-free culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only controls.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) to each well.
-
Place the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Detailed Protocol: LDH Release Assay
-
Cell Seeding and Treatment:
-
Follow the same cell seeding and compound treatment steps as described in the MTT assay protocol.
-
Include the following controls in triplicate:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before the end of the experiment.
-
Background: Medium only (no cells).
-
-
-
Supernatant Collection:
-
After the incubation period, centrifuge the plate at 250 x g for 10 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).
-
-
Calculation of Cytotoxicity:
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100
-
Detailed Protocol: Annexin V/PI Apoptosis Assay for Adherent Cells
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound for the chosen duration.
-
-
Cell Harvesting:
-
Carefully collect the culture medium, which contains floating apoptotic cells.
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with the cells collected from the medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use appropriate controls (unstained cells, Annexin V only, and PI only) to set up compensation and gates.
-
Visualizations
This compound Cytotoxicity Assay Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound cytotoxicity assays.
Diethylstilbestrol (DES)-Induced Apoptosis Signaling Pathway
Caption: DES-induced intrinsic apoptosis pathway.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Induction of apoptosis by diethylstilbestrol in hormone-insensitive prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-dose continuous-infusion fosfestrol in hormone-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dose-Response Curve Optimization for Fosfestrol Sodium
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing dose-response curve experiments for Fosfestrol Sodium.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in prostate cancer?
A1: this compound (also known as diethylstilbestrol (B1670540) diphosphate (B83284) tetrasodium (B8768297) salt) is a synthetic, non-steroidal estrogen derivative.[1] It functions as a prodrug, meaning it is administered in an inactive form and is then metabolized in the body into its active form, diethylstilbestrol (DES).[2] In the context of prostate cancer, its mechanism is twofold:
-
Hormonal Suppression: As an estrogen agonist, DES exerts negative feedback on the hypothalamic-pituitary-gonadal axis, leading to a reduction in luteinizing hormone (LH) secretion and consequently, a significant decrease in testosterone (B1683101) production.[2]
-
Direct Cytotoxicity: Importantly, DES has been shown to have direct cytotoxic (cell-killing) effects on prostate cancer cells.[3] This effect appears to be independent of the estrogen receptor and is associated with the induction of apoptosis (programmed cell death) and cell cycle arrest.[4][5]
Q2: Which prostate cancer cell lines are suitable for in vitro studies with this compound?
A2: Both androgen-sensitive and androgen-insensitive prostate cancer cell lines can be used. Commonly studied cell lines include:
-
LNCaP: An androgen-sensitive cell line.
-
PC-3: An androgen-insensitive cell line.
-
DU-145: An androgen-insensitive cell line.
Studies have shown that Fosfestrol (as DESdP) is cytotoxic to all three of these cell lines.[4][6]
Q3: What is a good starting concentration range for a dose-response experiment with this compound?
A3: Based on published data, a broad range-finding experiment is recommended, followed by a more focused dose-response study. An initial exploratory range could span from 1 µM to 100 µM. For a more detailed dose-response curve, a range centered around the expected IC50/LD50, which is reported to be in the 19-25 µM range for several prostate cancer cell lines, would be appropriate.[4] A suggested starting range for a definitive experiment would be from 5 µM to 50 µM.
Q4: How should I prepare a stock solution of this compound?
A4: The solubility of Fosfestrol (the free acid form) is low in water.[7] However, the tetrasodium salt form has better solubility. It is recommended to prepare a high-concentration stock solution in a suitable solvent like sterile phosphate-buffered saline (PBS) or cell culture medium. Gentle warming or vortexing may aid dissolution. Always filter-sterilize the stock solution before adding it to cell cultures.
Q5: How many replicates should I use for my dose-response assay?
A5: For each concentration point, it is advisable to have at least three technical replicates (i.e., three wells on the same plate). To ensure the robustness and reproducibility of your findings, the entire experiment should be repeated independently at least two to three times (biological replicates).
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding; Pipetting errors during drug dilution or addition; Edge effects on the microplate. | Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and consider using a multi-channel pipette for consistency. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| No dose-response effect observed | Concentration range is too low or too high; Compound has precipitated out of solution; Incorrect assay incubation time. | Perform a wider range-finding experiment (e.g., 0.1 µM to 200 µM). Visually inspect the wells for any precipitate after adding the drug. Optimize the drug incubation time (e.g., 24, 48, 72 hours) as the cytotoxic effect may be time-dependent. |
| "U-shaped" or biphasic dose-response curve | At very low concentrations, some estrogens can have a slight proliferative effect before the cytotoxic effects dominate at higher concentrations. | This can be a real biological effect. Ensure your concentration range is wide enough to capture both the stimulatory and inhibitory phases. Analyze the data using a suitable non-linear regression model that can account for this biphasic nature. |
| High background in colorimetric assays (e.g., MTT) | Contamination of media or reagents; The compound itself interferes with the assay chemistry. | Use fresh, sterile reagents. Run a "compound only" control (wells with media and this compound but no cells) to check for any direct reaction with the assay reagent. |
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound and its Active Metabolite (DES) in Prostate Cancer Cell Lines
| Compound | Cell Line | Androgen Sensitivity | Endpoint | Value | Reference |
| Fosfestrol (DESdP) | LNCaP | Sensitive | LD50 | 19-25 µM | [4][6] |
| Fosfestrol (DESdP) | PC-3 | Insensitive | LD50 | 19-25 µM | [4][6] |
| Fosfestrol (DESdP) | DU-145 | Insensitive | LD50 | 19-25 µM | [4][6] |
| Fosfestrol | LNCaP | Sensitive | IC50 | 22.37 ± 1.82 µg/ml* | [8] |
*Note: The molecular weight of this compound (tetrasodium salt) is approximately 516.24 g/mol .[][10] Therefore, an IC50 of 22.37 µg/ml is approximately equivalent to 43.3 µM.
Experimental Protocols
Protocol: Determining the IC50 of this compound using an MTT Assay
This protocol outlines a standard procedure for assessing the cytotoxicity of this compound on prostate cancer cells grown in a 96-well plate format.
Materials:
-
Prostate cancer cell line of interest (e.g., LNCaP, PC-3, DU-145)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (tetrasodium salt)
-
Sterile PBS or cell culture medium for dilution
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: a. Harvest and count cells, ensuring high viability (>95%). b. Dilute the cells in complete culture medium to the desired seeding density (typically 5,000-10,000 cells per well). c. Seed 100 µl of the cell suspension into each well of a 96-well plate. d. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation and Treatment: a. Prepare a 2X working stock solution of this compound in complete culture medium. For example, to achieve a final concentration of 50 µM, prepare a 100 µM solution. b. Perform serial dilutions of the 2X stock solution to create a range of concentrations. c. Carefully remove the old medium from the cells and add 100 µl of the appropriate this compound dilution to each well. Include "vehicle control" wells (medium with the same solvent concentration used for the drug) and "no cell" blank wells (medium only). d. Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Assay: a. After the incubation period, add 10 µl of the 5 mg/ml MTT solution to each well. b. Incubate the plate for another 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible. c. Add 100 µl of solubilization buffer to each well and mix thoroughly with a pipette to dissolve the formazan crystals. d. Incubate the plate at room temperature in the dark for at least 2 hours, or until the crystals are fully dissolved.
-
Data Acquisition and Analysis: a. Read the absorbance of each well at 570 nm using a microplate reader. b. Subtract the average absorbance of the "no cell" blank wells from all other readings. c. Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100 d. Plot the % Viability against the log of the this compound concentration. e. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for a dose-response assay.
Caption: Troubleshooting decision tree for dose-response experiments.
References
- 1. Low-dose diethylstilbestrol for the treatment of advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the cytotoxic activity of diethylstilbestrol and its mono- and diphosphate towards prostatic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of apoptosis by diethylstilbestrol in hormone-insensitive prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. scispace.com [scispace.com]
- 6. Fosfestrol | C18H22O8P2 | CID 3032325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Direct estradiol and diethylstilbestrol actions on early- versus late-stage prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C18H18Na4O8P2 | CID 3034148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Fosfestrol Tetrasodium Salt | CymitQuimica [cymitquimica.com]
impact of DMSO concentration on Fosfestrol Sodium experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Dimethyl Sulfoxide (DMSO) as a solvent in experiments with Fosfestrol Sodium.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration of DMSO for dissolving this compound in my in vitro experiments?
A1: As a general rule, it is recommended to keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.1%, to minimize solvent-induced effects on cell viability and function.[1][2] However, the optimal concentration can be cell line-dependent.[1] Some robust cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[2] It is crucial to perform a dose-response experiment with DMSO alone on your specific cell line to determine the highest concentration that does not significantly affect the experimental outcomes.[3]
Q2: I am observing high levels of cell death in my vehicle control wells (DMSO only). What could be the cause?
A2: High cell death in vehicle control wells is a strong indicator that the DMSO concentration is too high for your specific cell line.[3] Different cell lines exhibit varying sensitivity to DMSO.[1] For instance, some cancer cell lines show significant viability reduction at concentrations of 1% or 2% DMSO after 24 hours.[4] It is essential to determine the maximum tolerated DMSO concentration for your cells before proceeding with your this compound experiments.
Q3: My experimental results with this compound are not reproducible. Could DMSO be a contributing factor?
A3: Yes, inconsistent DMSO concentration can lead to poor reproducibility. DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere, which can alter its concentration and impact your experiments.[3] Ensure you are using anhydrous DMSO and handling it properly to prevent water absorption. Additionally, ensure the final DMSO concentration is identical across all wells and experiments, including vehicle controls.[3]
Q4: Can DMSO interfere with the biological activity of this compound?
A4: While DMSO is a common solvent, it is not entirely inert and can have biological effects of its own.[3] At certain concentrations, DMSO can induce cellular processes like apoptosis.[5][6] this compound is a prodrug that is converted to the active compound diethylstilbestrol (B1670540) (DES).[7] It is important to consider that DMSO could potentially influence the enzymatic conversion or the downstream signaling of DES. Therefore, it is critical to include a DMSO-only vehicle control to differentiate the effects of the solvent from the effects of this compound.
Q5: What is this compound and how does it work?
A5: this compound is a synthetic, nonsteroidal estrogen derivative.[7][8] It is a water-soluble prodrug of diethylstilbestrol (DES), a potent estrogen receptor agonist.[7] In the body, particularly in prostatic cancer cells which have high phosphatase activity, Fosfestrol is dephosphorylated to DES.[7] DES exerts its anti-cancer effects through a combination of mechanisms, including suppressing testosterone (B1683101) production and inducing direct cytotoxic effects on cancer cells.[7][8]
Troubleshooting Guides
Issue 1: High Cytotoxicity in Vehicle Control
-
Possible Cause: The final DMSO concentration is above the tolerated limit for the cell line being used.[5][9]
-
Troubleshooting Steps:
-
Determine the No-Effect Concentration: Conduct a dose-response curve with a serial dilution of DMSO (e.g., from 2% down to 0.01%) on your cell line.[3]
-
Assess Viability: Use a standard cell viability assay (e.g., MTT, trypan blue) to measure the cytotoxic effects at different DMSO concentrations and time points (e.g., 24, 48, 72 hours).
-
Select Optimal Concentration: Choose the highest DMSO concentration that shows minimal (e.g., <10%) impact on cell viability for your subsequent experiments.[3]
-
Issue 2: Poor Solubility of this compound
-
Possible Cause: this compound has limited solubility in aqueous solutions.[8] While its sodium salt form enhances solubility, high concentrations may still be difficult to achieve.
-
Troubleshooting Steps:
-
Initial Dissolution in DMSO: Dissolve the this compound in 100% DMSO to create a high-concentration stock solution.[3]
-
Serial Dilution: Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations.
-
Vortexing/Sonication: Gentle vortexing or sonication may aid in the dissolution of the compound in DMSO.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium remains below the predetermined cytotoxic level for your cell line.
-
Experimental Protocols
Protocol 1: Determining Maximum Tolerated DMSO Concentration
-
Cell Seeding: Plate your cells in a 96-well plate at a density that allows for exponential growth during the experiment.
-
DMSO Dilution Series: Prepare a 2x concentrated serial dilution of DMSO in your complete cell culture medium. A typical range to test is from 4% down to 0.02% (this will result in a final concentration of 2% to 0.01%).[3]
-
Treatment: Remove the seeding medium and add 100 µL of the 2x DMSO dilutions to the appropriate wells. Include a "no DMSO" control with medium only.
-
Incubation: Incubate the plate for the intended duration of your experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay (e.g., MTT, CellTiter-Glo).
-
Data Analysis: Calculate the percentage of viable cells for each DMSO concentration relative to the "no DMSO" control. The optimal DMSO concentration is the highest concentration that results in minimal loss of cell viability.[3]
Protocol 2: General Cytotoxicity Assay for this compound
-
Prepare this compound Stock: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare Working Solutions: Create serial dilutions of the this compound stock solution in cell culture medium to achieve 2x the final desired concentrations.
-
Prepare Vehicle Control: Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration used for the this compound dilutions.
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Replace the medium with the prepared 2x working solutions of this compound and the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay (e.g., MTT, SRB).
-
Data Analysis: Normalize the results to the vehicle control to determine the specific cytotoxic effect of this compound.
Data Presentation
Table 1: General Cytotoxicity of DMSO on Various Cancer Cell Lines
| DMSO Concentration | Effect on Cell Viability | Cell Lines | Exposure Time | Citation |
| < 0.1% | Generally considered safe with minimal effects. | Most cell lines | Up to 72 hours | [3] |
| 0.1% - 0.5% | Well-tolerated by many robust cell lines. | Most cell lines | Up to 72 hours | [2][3] |
| 0.5% - 1.0% | Increased cytotoxicity observed in some cell lines. | Some cancer cell lines | 24 - 72 hours | [3][4] |
| > 1.0% | Significant cytotoxicity is common. | Most cell lines | 24 - 72 hours | [3][9] |
| 0.3125% | Minimal cytotoxicity across several cell lines. | HepG2, Huh7, HT29, SW480, MDA-MB-231 | Up to 72 hours | [5] |
| ≥ 2% | Cytotoxic effect observed. | Human leukemic T cells (Molt-4, Jurkat), monocytes (U937, THP1) | 24, 48, 72 hours |
Note: The cytotoxicity of DMSO is cell-line and exposure-time dependent. It is crucial to validate the tolerated concentration for your specific experimental setup.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for determining DMSO tolerance.
Caption: Workflow for a this compound cytotoxicity experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. lifetein.com [lifetein.com]
- 3. benchchem.com [benchchem.com]
- 4. Assessment of the Cytotoxic Effects of Dimethyl Sulfoxide (DMSO) on MCF-7 and HeLa Cell Line | Semantic Scholar [semanticscholar.org]
- 5. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Outcomes and toxicity of oral Fosfestrol in metastatic castration-resistant prostate cancer—a real-world experience - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fosfestrol | C18H22O8P2 | CID 3032325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
long-term stability of Fosfestrol Sodium stock solutions
Welcome to the technical support center for Fosfestrol Sodium. This resource is designed for researchers, scientists, and drug development professionals to address common questions and issues related to the handling and long-term stability of this compound stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions for in vitro experiments?
A1: For in vitro studies, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound.[1] Methanol (B129727) has also been used in certain formulation preparations.[1] Given that this compound is a phosphate (B84403) ester, it is susceptible to hydrolysis, so the use of anhydrous solvents and proper storage is critical to maintaining the integrity of the compound.
Q2: What are the recommended storage conditions for this compound powder and stock solutions?
A2:
-
Powder: The solid form of this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[2] For long-term storage, refrigeration and protection from light are recommended.
-
Stock Solutions: To ensure long-term stability, stock solutions of this compound in anhydrous DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C for short-to-medium term storage or at -80°C for long-term storage. Minimizing exposure to moisture is crucial to prevent hydrolysis.
Q3: What is the expected long-term stability of this compound stock solutions?
Q4: What are the primary degradation products of this compound?
A4: this compound is a prodrug of Diethylstilbestrol (B1670540) (DES). The primary degradation pathway is the hydrolysis of the diphosphate (B83284) ester. This process likely occurs in a stepwise manner, first yielding Diethylstilbestrol monophosphate and then the active drug, Diethylstilbestrol (DES).[3]
Troubleshooting Guides
Issue 1: Precipitation Observed in this compound Stock Solution
If you observe precipitation in your DMSO stock solution, it could be due to several factors. This guide will help you troubleshoot the issue.
Troubleshooting Workflow for Stock Solution Precipitation
Caption: Troubleshooting workflow for this compound stock solution precipitation.
Issue 2: Precipitation upon Dilution into Aqueous Media
Precipitation upon dilution of a DMSO stock into aqueous buffers (e.g., cell culture media, PBS) is a common issue for many organic compounds. This is often due to the compound's low aqueous solubility.
Preventative Measures and Solutions:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.
-
Dilution Method:
-
Slow, Stepwise Dilution: Add the DMSO stock solution to the aqueous buffer slowly and with constant mixing. A stepwise dilution, where the stock is first diluted into a smaller volume of media before the final dilution, can also be effective.
-
Pre-warming the Medium: Gently warming the cell culture medium or buffer to 37°C before adding the stock solution can sometimes improve solubility.
-
-
pH of the Medium: The solubility of compounds with ionizable groups, such as the phosphate groups on Fosfestrol, can be pH-dependent. Ensure the pH of your final solution is appropriate.
-
Sonication: If precipitation occurs, gentle sonication of the final working solution can sometimes help to redissolve the compound.
Data on Long-Term Stability
As specific, long-term stability data from peer-reviewed literature is limited, the following table provides general guidance and best practices for storing this compound stock solutions. It is always recommended to qualify stock solutions for critical applications if they have been stored for an extended period.
| Solvent | Concentration | Storage Temp. | Recommended Max. Storage | Notes |
| Anhydrous DMSO | 10-50 mM | -80°C | 6-12 Months | Aliquot to avoid freeze-thaw cycles. Protect from moisture. |
| Anhydrous DMSO | 10-50 mM | -20°C | 1-3 Months | Aliquot to avoid freeze-thaw cycles. Protect from moisture. |
| Aqueous Buffer | Working Conc. | 2-8°C | < 24 Hours | Prepare fresh daily. Prone to hydrolysis. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Equilibrate: Allow the this compound powder and anhydrous DMSO to come to room temperature before opening to prevent moisture condensation.
-
Weigh: Accurately weigh the required amount of this compound powder. For example, for 1 mL of a 10 mM solution (Molar Mass of this compound ≈ 516.24 g/mol ), weigh out 5.16 mg.
-
Dissolve: Add the weighed powder to a sterile tube. Add the appropriate volume of anhydrous DMSO.
-
Mix: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C can be used to aid dissolution if necessary.
-
Aliquot and Store: Aliquot the stock solution into single-use amber microcentrifuge tubes. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method to separate this compound from its main degradant, Diethylstilbestrol (DES). This method is adapted from published methods for DES analysis and would require optimization for this compound.[4][5]
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of methanol and water (e.g., 70:30 v/v). The exact ratio may need to be optimized.[5]
-
Flow Rate: 0.7 mL/min[5]
-
Detection Wavelength: 242 nm[5]
-
Column Temperature: 25-30°C
-
Injection Volume: 10-20 µL
Procedure:
-
Sample Preparation: Dilute the this compound stock solution to be tested to a suitable concentration (e.g., 10-50 µg/mL) using the mobile phase as the diluent.
-
Standard Preparation: Prepare standards of this compound and Diethylstilbestrol (if available) at known concentrations in the mobile phase.
-
Analysis: Inject the samples and standards onto the HPLC system.
-
Data Interpretation: The stability of the this compound solution is determined by the decrease in the area of the this compound peak and the corresponding increase in the area of the DES peak and any other degradation product peaks over time.
Visualizations
This compound Degradation Pathway
This compound is a prodrug that is hydrolyzed to its active form, Diethylstilbestrol (DES). This degradation can also occur in stock solutions if they are exposed to water.
Caption: Hydrolytic degradation pathway of this compound to Diethylstilbestrol.
Diethylstilbestrol (DES) Signaling Pathway
As the active form of Fosfestrol, DES exerts its biological effects primarily through the estrogen receptor (ER) signaling pathway.
Caption: Simplified overview of the Diethylstilbestrol (DES) signaling pathway.
References
Validation & Comparative
Unveiling the Anticancer Potential of Fosfestrol Sodium: An In Vitro Comparative Analysis
For researchers and drug development professionals, this guide provides a comprehensive in vitro comparison of Fosfestrol Sodium's anticancer effects against other therapeutic alternatives, supported by experimental data and detailed protocols. We delve into its cytotoxic and apoptotic mechanisms, offering a clear perspective on its potential in oncology research.
This compound, a synthetic estrogen derivative, has long been a therapeutic option for prostate cancer. Its active metabolite, diethylstilbestrol (B1670540) (DES), exerts direct cytotoxic effects on cancer cells.[1][2] This guide synthesizes in vitro findings to validate and compare these effects, providing a data-driven overview for the scientific community.
Comparative Cytotoxicity: this compound vs. Novel Formulations
In vitro studies consistently demonstrate the cytotoxic effects of this compound on prostate cancer cell lines. A significant enhancement in this effect is observed with advanced drug delivery systems. For instance, a cubosome formulation of Fosfestrol displayed a markedly lower half-maximal inhibitory concentration (IC50) compared to plain Fosfestrol, indicating a more potent cancer-killing ability.
| Compound | Cell Line | IC50 (µg/mL) | Incubation Time (hours) | Assay Type |
| Plain Fosfestrol | LNCaP | 22.37 ± 1.82 | 48 | MTT Assay |
| Fosfestrol Cubosomes | LNCaP | 8.30 ± 0.62 | 48 | MTT Assay |
Table 1: Comparative in vitro cytotoxicity of plain Fosfestrol and Fosfestrol cubosomes on the LNCaP human prostate cancer cell line. Data sourced from a 2024 study in the Indian Journal of Pharmaceutical Sciences.[3]
Mechanism of Action: Induction of Apoptosis
A primary mechanism behind Fosfestrol's anticancer activity is the induction of apoptosis, or programmed cell death. Flow cytometry analysis reveals a significant increase in apoptotic cells following treatment. This effect is also amplified when Fosfestrol is delivered via a cubosome formulation.
| Treatment | Cell Line | % of Live Cells | % of Early Apoptotic Cells | % of Late Apoptotic Cells |
| Control | LNCaP | 99.70 | - | - |
| Plain Fosfestrol | LNCaP | 69.5 | 7.55 | 16.9 |
| Lyophilized FST Cubosomes | LNCaP | 57.9 | 16.6 | 14.9 |
Table 2: Flow cytometry analysis of apoptosis induction in LNCaP cells treated with plain Fosfestrol and a lyophilized cubosome formulation (FST cubosomes).[3][4]
Studies have shown that the direct cytotoxic effects of DES, the active form of Fosfestrol, are independent of estrogen receptors and involve the promotion of cell cycle arrest and apoptosis.[5]
Comparative Landscape: Other In Vitro Anticancer Agents
To provide a broader context, it is valuable to compare the effects of Fosfestrol with other compounds investigated for their anticancer properties in similar prostate cancer cell lines.
| Compound | Cell Line(s) | Key Effects Observed |
| Resveratrol (B1683913) Derivatives | PC-3, LNCaP, DU-145 | Induced apoptosis and caused cell cycle arrest.[6] |
| Sodium Butyrate (B1204436) (SB) | LNCaP, DU-145, PC-3 | Inhibited cell growth and induced apoptosis in a concentration-dependent manner.[7] |
Table 3: Overview of in vitro effects of alternative anticancer agents in prostate cancer cell lines.
Signaling Pathways and Experimental Workflow
The anticancer effects of Fosfestrol are mediated through specific signaling pathways. While the complete picture is still under investigation, evidence points towards the involvement of pathways that regulate apoptosis.
Caption: Apoptotic pathway initiated by Fosfestrol in prostate cancer cells.
The validation of these anticancer effects relies on a series of well-defined experimental protocols.
Caption: Workflow for in vitro validation of anticancer compounds.
Experimental Protocols
A detailed understanding of the methodologies is crucial for the replication and validation of these findings.
Cell Viability (MTT) Assay
-
Cell Seeding: Prostate cancer cells (e.g., LNCaP) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound or the comparative agent. A control group receives only the vehicle.
-
Incubation: The plates are incubated for a predetermined period (e.g., 48 hours) under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.
Apoptosis Assay (Flow Cytometry)
-
Cell Culture and Treatment: Cells are cultured and treated with the test compounds as described for the cytotoxicity assay.
-
Cell Harvesting: After the incubation period, both adherent and floating cells are collected.
-
Staining: Cells are washed and then stained with an apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide). Annexin V binds to phosphatidylserine (B164497) on the outer membrane of early apoptotic cells, while Propidium Iodide stains the DNA of late apoptotic or necrotic cells with compromised membranes.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The data allows for the quantification of live, early apoptotic, late apoptotic, and necrotic cells.[3]
Cell Cycle Analysis (Flow Cytometry)
-
Cell Preparation: Following treatment, cells are harvested, washed, and fixed (e.g., with cold 70% ethanol).
-
Staining: The fixed cells are treated with RNase to remove RNA and then stained with a DNA-binding dye such as Propidium Iodide.
-
Data Acquisition: The DNA content of the cells is measured by flow cytometry. The resulting histogram allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a specific phase suggests cell cycle arrest.[5]
References
- 1. Outcomes and toxicity of oral Fosfestrol in metastatic castration-resistant prostate cancer—a real-world experience - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Induction of apoptosis by diethylstilbestrol in hormone-insensitive prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel resveratrol derivatives induce apoptosis and cause cell cycle arrest in prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Growth of human prostate cancer cells is significantly suppressed in vitro with sodium butyrate through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Fosfestrol Sodium and Resveratrol for Prostate Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Fosfestrol (B1227026) Sodium and resveratrol (B1683913), two compounds of interest in the field of oncology, particularly in the context of prostate cancer. This document is intended for researchers, scientists, and drug development professionals, offering a side-by-side examination of their mechanisms of action, experimental data, and potential therapeutic applications. All quantitative data is summarized in structured tables, and key experimental methodologies are described. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular interactions.
Introduction and Overview
Fosfestrol Sodium is a synthetic estrogen prodrug that is converted in the body to its active form, diethylstilbestrol (B1670540) (DES).[1][2] It has been historically used in the treatment of advanced prostate cancer.[1][3] Its primary mechanism of action involves the suppression of androgen production and direct cytotoxic effects on cancer cells through estrogen receptor signaling.[2][4]
Resveratrol, a naturally occurring polyphenol found in grapes, berries, and other plants, has garnered significant attention for its pleiotropic biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[5] Its mode of action is multifaceted, involving the modulation of numerous signaling pathways to inhibit cancer cell proliferation, induce apoptosis, and reduce metastasis.[5][6]
This guide will delve into a comparative analysis of these two compounds, focusing on their application in prostate cancer research.
Chemical Structures and Properties
A fundamental understanding of the chemical nature of this compound and resveratrol is crucial for interpreting their biological activities.
| Feature | This compound | Resveratrol |
| Chemical Name | Diethylstilbestrol diphosphate | trans-3,5,4'-trihydroxystilbene |
| Molecular Formula | C₁₈H₂₀Na₂O₈P₂ | C₁₄H₁₂O₃ |
| Molar Mass | 472.27 g/mol | 228.24 g/mol |
| Type | Synthetic, non-steroidal estrogen prodrug | Natural polyphenol (stilbenoid) |
| Active Form | Diethylstilbestrol (DES) | Resveratrol |
| Solubility | Water-soluble | Poorly soluble in water |
Mechanism of Action
While both compounds exhibit anti-cancer properties, their mechanisms of action are distinct. This compound acts as a potent hormonal agent, whereas resveratrol modulates a broader range of cellular signaling pathways.
This compound: Estrogenic and Cytotoxic Effects
This compound's primary mechanism is centered on its conversion to diethylstilbestrol (DES), a potent estrogen receptor (ER) agonist.[2] In the context of prostate cancer, DES exerts its effects through two main routes:
-
Systemic Androgen Suppression: By acting on the hypothalamic-pituitary-gonadal axis, DES suppresses the production of luteinizing hormone (LH), which in turn reduces testicular androgen synthesis. This hormonal castration was a cornerstone of early androgen deprivation therapy (ADT) for prostate cancer.
-
Direct Cytotoxic Effects: DES can directly act on prostate cancer cells, independent of its systemic hormonal effects. This is mediated through the estrogen receptor, leading to the induction of apoptosis and inhibition of cell proliferation.[7][8] Studies have shown that DES can induce cell cycle arrest and apoptosis in both androgen-sensitive and androgen-insensitive prostate cancer cell lines.[7]
The signaling pathway for Fosfestrol (via DES) is depicted below:
Resveratrol: A Multi-Targeted Approach
Resveratrol's anti-cancer effects are attributed to its ability to interact with multiple intracellular targets and signaling pathways. Key mechanisms include:
-
Sirtuin 1 (SIRT1) Activation: Resveratrol is a known activator of SIRT1, a deacetylase involved in cellular metabolism, stress resistance, and longevity.
-
NF-κB Inhibition: It can suppress the activation of NF-κB, a transcription factor that plays a critical role in inflammation and cancer cell survival.
-
Akt/mTOR Pathway Inhibition: Resveratrol has been shown to inhibit the PI3K/Akt/mTOR signaling cascade, which is frequently hyperactivated in cancer and promotes cell growth and proliferation.[6]
-
Induction of Apoptosis: It can trigger apoptosis through both intrinsic and extrinsic pathways.
-
Antioxidant Activity: Resveratrol can scavenge reactive oxygen species (ROS), thereby reducing oxidative stress-induced DNA damage.
-
Modulation of Estrogen Receptor Signaling: Resveratrol can act as a phytoestrogen, exhibiting both agonistic and antagonistic effects on estrogen receptors depending on the cellular context.[5]
The multifaceted signaling pathways of resveratrol are illustrated in the following diagram:
Experimental Data: A Comparative Summary
Direct comparative studies between this compound and resveratrol are scarce. Therefore, this section presents a compilation of quantitative data from separate preclinical and clinical studies to facilitate an indirect comparison.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | IC50 | Reference |
| Diethylstilbestrol (active form of Fosfestrol) | DU145 (prostate) | 19-25 µM | [7] |
| 1-LN (prostate) | 19-25 µM | [7] | |
| PC-3 (prostate) | 19-25 µM | [7] | |
| LNCaP (prostate) | 19-25 µM | [7] | |
| Fosfestrol (in cubosomes) | LNCaP (prostate) | 8.30±0.62 µg/ml | [9] |
| Fosfestrol (plain) | LNCaP (prostate) | 22.37±1.82 µg/ml | [9] |
| Resveratrol | PC-3 (prostate) | 16 µM | [10] |
| LNCaP (prostate) | 5 µM | [10] | |
| DU-145 (prostate) | 10 µM | [10] | |
| LNCaP (prostate) | 43.4 µM (72h) | [11] | |
| N1 immortalized prostate fibroblasts | 50 µM | [12] |
Pharmacokinetics
Pharmacokinetic parameters determine the absorption, distribution, metabolism, and excretion of a drug.
| Parameter | This compound (as Diethylstilbestrol) | Resveratrol |
| Bioavailability | Well-absorbed orally, but subject to first-pass metabolism. Infusion results in significantly higher plasma concentrations.[13][14] | Low oral bioavailability due to rapid and extensive metabolism in the intestines and liver. |
| Metabolism | Dephosphorylated to active diethylstilbestrol (DES). | Extensively metabolized to glucuronide and sulfate (B86663) conjugates. |
| Half-life (t½) | Biphasic elimination of DES with a t½ of ~1 hour and ~1 day.[13][14] | Short half-life of parent compound. |
| Peak Plasma Concentration (Cmax) | High concentrations of DES achievable with intravenous infusion.[13][14] | Low, with metabolites being the predominant circulating forms. |
Clinical Efficacy in Prostate Cancer
Clinical data for this compound is primarily from studies in castration-resistant prostate cancer (CRPC), while data for resveratrol in this specific indication is limited.
| Endpoint | This compound | Resveratrol |
| PSA Response (≥50% decline) | 28.9% - 79% in various studies of CRPC patients.[15][16][17] | Limited clinical data specifically for PSA response in prostate cancer. |
| Median Time to Progression | 4.6 - 7 months in CRPC patients.[15][16] | Not well-established in prostate cancer clinical trials. |
| Symptomatic Improvement | Pain improvement reported in a significant proportion of patients.[15][18] | Not a primary endpoint in most clinical studies to date. |
Key Experimental Protocols
To aid in the design of future comparative studies, this section outlines the methodologies for key experiments cited in the literature for evaluating the effects of these compounds.
MTT Cell Viability Assay
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Workflow:
Detailed Protocol:
-
Cell Seeding: Plate prostate cancer cells (e.g., LNCaP, PC-3, DU145) in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or resveratrol. Include a vehicle control (e.g., DMSO for resveratrol).
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the MTT to formazan (B1609692), forming purple crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Signaling Pathways
Western blotting is a technique used to detect specific proteins in a sample and can be used to assess the activation state of signaling pathways (e.g., Akt phosphorylation).
Workflow:
Detailed Protocol:
-
Cell Lysis: After treatment with the compound of interest, lyse the cells in a suitable buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-Akt, total Akt, NF-κB).
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the HRP to produce light, which can be captured on X-ray film or with a digital imager.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
NF-κB Activity Assay
This assay measures the activation of the NF-κB transcription factor.
Workflow:
Detailed Protocol:
-
Nuclear Extraction: Following cell treatment, perform a nuclear extraction to isolate nuclear proteins.
-
Binding to Plate: Add the nuclear extracts to a 96-well plate pre-coated with an oligonucleotide containing the NF-κB consensus binding site. Activated NF-κB in the extract will bind to this sequence.
-
Primary Antibody: Add a primary antibody specific for the activated form of NF-κB (e.g., p65 subunit).
-
Secondary Antibody: Add a secondary antibody conjugated to HRP.
-
Substrate Addition: Add a colorimetric substrate that is converted by HRP.
-
Absorbance Measurement: Measure the absorbance to quantify the amount of activated NF-κB.
Discussion and Future Directions
This comparative guide highlights the distinct yet potentially complementary nature of this compound and resveratrol in the context of prostate cancer research.
This compound , through its active metabolite DES, represents a potent hormonal agent with established clinical efficacy in advanced prostate cancer. Its mechanism is well-defined, primarily targeting the estrogen receptor signaling pathway. However, its use is associated with significant side effects, including cardiovascular and thromboembolic events, which has limited its contemporary application.[1][16]
Resveratrol , on the other hand, is a natural compound with a broad spectrum of biological activities and a favorable safety profile.[5] Its multi-targeted approach, affecting various signaling pathways implicated in cancer progression, makes it an attractive candidate for chemoprevention and as an adjunct to conventional therapies. However, its low bioavailability is a major hurdle that needs to be overcome for effective clinical translation.
Future research should focus on several key areas:
-
Direct Comparative Studies: Head-to-head preclinical studies comparing the efficacy and toxicity of Fosfestrol/DES and resveratrol in prostate cancer models are warranted.
-
Combination Therapies: Investigating the potential synergistic effects of combining low-dose Fosfestrol with resveratrol could be a promising strategy to enhance anti-cancer activity while minimizing toxicity.
-
Bioavailability Enhancement of Resveratrol: The development of novel formulations and delivery systems to improve the bioavailability of resveratrol is crucial for its clinical application.
-
Biomarker Discovery: Identifying predictive biomarkers for response to both Fosfestrol and resveratrol would enable better patient selection and personalized treatment strategies.
Conclusion
This compound and resveratrol represent two distinct classes of compounds with potential utility in the management of prostate cancer. Fosfestrol is a potent, clinically validated hormonal agent, while resveratrol is a promising multi-targeted natural compound. This guide provides a framework for understanding their individual properties and serves as a resource for designing future research aimed at elucidating their comparative efficacy and potential for combination therapies. A deeper understanding of their respective mechanisms and limitations will be instrumental in advancing the development of more effective treatments for prostate cancer.
References
- 1. Diethylstilbestrol - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Diethylstilbestrol Diphosphate? [synapse.patsnap.com]
- 3. DIETHYLSTILBESTROL - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Outcomes and toxicity of oral Fosfestrol in metastatic castration-resistant prostate cancer—a real-world experience - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effects of Resveratrol on Prostate Cancer through Targeting the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resveratrol reduces prostate cancer growth and metastasis by inhibiting the Akt/MicroRNA-21 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of apoptosis by diethylstilbestrol in hormone-insensitive prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of diethylstilbestrol in the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpsonline.com [ijpsonline.com]
- 10. The estrogen signaling pathway reprograms prostate cancer cell metabolism and supports proliferation and disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JCI - The estrogen signaling pathway reprograms prostate cancer cell metabolism and supports proliferation and disease progression [jci.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Bioavailability, distribution and pharmacokinetics of diethystilbestrol produced from stilphostrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. auajournals.org [auajournals.org]
- 15. Low-dose continuous oral fosfestrol is highly active in 'hormone-refractory' prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Diethylstilbestrol in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Low-dose diethylstilbestrol for the treatment of advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [High dose fosfestrol in phase I-II trial for the treatment of hormone-resistant prostatic adenocarcinoma] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Fosfestrol Sodium and Other Stilbene Derivatives in Oncology
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapeutics is continually evolving, with a growing interest in compounds that can modulate key signaling pathways involved in tumorigenesis and progression. Stilbene (B7821643) derivatives, a class of polyphenolic compounds, have garnered significant attention for their pleiotropic anti-cancer effects. This guide provides a detailed comparison of Fosfestrol (B1227026) Sodium, a synthetic stilbene derivative, with other prominent members of this class, namely Resveratrol, Pterostilbene, and Piceatannol. The objective is to offer a comprehensive overview of their mechanisms of action, supported by available experimental data, to inform further research and drug development efforts.
Introduction to Stilbene Derivatives in Cancer Therapy
Stilbenoids are characterized by a 1,2-diphenylethylene backbone and are found naturally in various plants, with Resveratrol being the most well-known example.[1] These compounds have demonstrated a remarkable range of biological activities, including anti-inflammatory, antioxidant, and potent anti-cancer properties.[2] Their therapeutic potential lies in their ability to interact with multiple molecular targets, thereby influencing a variety of cellular processes critical for cancer cell survival and proliferation.[2]
Fosfestrol Sodium (Diethylstilbestrol Diphosphate) is a synthetic, water-soluble prodrug of diethylstilbestrol (B1670540) (DES), a non-steroidal estrogen.[3] It has been utilized in the treatment of hormone-refractory prostate cancer.[4] Unlike its naturally occurring counterparts, Fosfestrol's primary mechanism has been linked to its estrogenic activity and a direct cytotoxic effect on cancer cells.[3]
Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a natural polyphenol found in grapes, berries, and peanuts.[5] Its anti-cancer effects are multifaceted, involving the modulation of various signaling pathways that control cell growth, apoptosis, and inflammation.[6]
Pterostilbene (trans-3,5-dimethoxy-4'-hydroxystilbene) is a dimethylated analog of resveratrol, found in blueberries.[2] It exhibits higher bioavailability than resveratrol, which may contribute to its potent anti-cancer activities.[2]
Piceatannol (3,4,3',5'-tetrahydroxy-trans-stilbene) is a hydroxylated analog of resveratrol, also found in grapes and other plants.[7] It has demonstrated significant antioxidant and anti-cancer properties, with some studies suggesting superior cytoprotective effects compared to resveratrol.
Comparative Analysis of Mechanisms and Efficacy
While direct head-to-head clinical trials comparing this compound with other stilbene derivatives are limited, a comparative analysis of their known mechanisms of action and preclinical/clinical data provides valuable insights.
Mechanism of Action
The anti-cancer mechanisms of these stilbene derivatives, while overlapping in some aspects, also exhibit distinct features.
-
This compound : Its primary mode of action in prostate cancer is attributed to its conversion to diethylstilbestrol (DES). DES exerts its effects through both hormonal and direct cytotoxic mechanisms. It suppresses testosterone (B1683101) production via negative feedback on the hypothalamic-pituitary-gonadal axis. Additionally, DES is thought to have a direct cytotoxic effect on prostate cancer cells, potentially through the upregulation of transforming growth factor-beta (TGF-β) and induction of apoptosis.[3]
-
Resveratrol, Pterostilbene, and Piceatannol : These natural stilbenoids modulate a broader range of signaling pathways. Key pathways affected include:
-
PI3K/Akt Pathway : This pathway is crucial for cell survival and proliferation. Pterostilbene, for instance, has been shown to inhibit the PI3K/Akt pathway, leading to decreased cancer cell growth.[2] Resveratrol also inhibits this pathway, contributing to its pro-apoptotic effects.[8]
-
STAT3 Signaling : Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes tumor cell proliferation and survival. Resveratrol and its analogs have been shown to inhibit STAT3 phosphorylation and activation.
-
NF-κB Signaling : Nuclear Factor-kappa B (NF-κB) is another key transcription factor involved in inflammation and cancer. Piceatannol has been reported to inhibit NF-κB activation, thereby reducing the expression of inflammatory and pro-survival genes.
-
p53 Tumor Suppressor Pathway : Resveratrol can induce apoptosis through both p53-dependent and independent pathways.
-
Quantitative Data Summary
The following tables summarize available quantitative data for each compound from preclinical and clinical studies. Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions and cell lines used.
Table 1: In Vitro Cytotoxicity of Stilbene Derivatives in Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 Value | Reference |
| Pterostilbene | Cervical Cancer (TC1) | 15.61 µM | |
| Resveratrol | Cervical Cancer (TC1) | 34.46 µM | |
| Fosfestrol (Cubosomes) | Prostate Cancer (LNCaP) | 8.30 µg/ml | |
| Fosfestrol (Plain) | Prostate Cancer (LNCaP) | 22.37 µg/ml |
Table 2: Clinical Efficacy of Oral Fosfestrol in Metastatic Castration-Resistant Prostate Cancer (mCRPC)
| Study | Number of Patients | Dosage | PSA Response (≥50% decrease) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |
| Orlando et al. | 38 | 100 mg t.i.d. | 79% (CR+PR) | 7 months | 13 months (responders) | [9] |
| Indian Study | 47 | 120 mg t.i.d. | 55% | 6.8 months | 14.7 months | [10] |
| Real-world experience | 65 | Not specified | 63% | 8.3 months | 27.5 months | [3] |
Table 3: Preclinical In Vivo Efficacy of Resveratrol in Prostate Cancer Xenograft Model
| Treatment Group | Outcome | Reference |
| Oral Resveratrol | Inhibited tumor growth and reduced lung metastasis | [11] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by these stilbene derivatives.
Caption: Comparative signaling pathways of this compound and natural stilbene derivatives.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature for evaluating the effects of stilbene derivatives.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the stilbene derivative (e.g., this compound, Resveratrol) for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Incubation: After treatment, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect specific proteins in a sample and to quantify their expression levels.
Protocol:
-
Cell Lysis: After treatment with the stilbene derivative, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-Akt, total Akt, phospho-STAT3, total STAT3, NF-κB p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Caption: A typical workflow for Western Blot analysis.
Conclusion and Future Directions
This compound and other stilbene derivatives like Resveratrol, Pterostilbene, and Piceatannol represent a promising class of compounds for cancer therapy. While this compound has a more established, albeit niche, clinical application in prostate cancer, the natural stilbenoids exhibit broader mechanisms of action that target multiple oncogenic signaling pathways.
The higher bioavailability of Pterostilbene and the potentially superior antioxidant effects of Piceatannol make them particularly interesting candidates for further investigation. However, the lack of direct comparative studies is a significant gap in the literature. Future research should focus on head-to-head preclinical and, eventually, clinical trials to definitively establish the comparative efficacy and safety of these compounds.
Furthermore, exploring combination therapies, where stilbene derivatives are used to sensitize cancer cells to conventional chemotherapeutics, could be a fruitful avenue for future drug development. The detailed experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of cancer therapeutics through the investigation of these potent natural and synthetic compounds.
References
- 1. Role of Natural Stilbenes in the Prevention of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pterostilbene in the treatment of inflammatory and oncological diseases [frontiersin.org]
- 3. Outcomes and toxicity of oral Fosfestrol in metastatic castration-resistant prostate cancer—a real-world experience - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-dose continuous-infusion fosfestrol in hormone-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resveratrol used as nanotherapeutic: a promising additional therapeutic tool against hormone-sensitive, hormone-insensitive and resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Piceatannol: A natural stilbene for the prevention and treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resveratrol reduces prostate cancer growth and metastasis by inhibiting the Akt/MicroRNA-21 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Low-dose continuous oral fosfestrol is highly active in 'hormone-refractory' prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Resveratrol Reduces Prostate Cancer Growth and Metastasis by Inhibiting the Akt/MicroRNA-21 Pathway | PLOS One [journals.plos.org]
Preclinical Showdown: Fosfestrol Sodium vs. Enzalutamide in Cancer Models
A Comparative Analysis for Researchers and Drug Development Professionals
In the landscape of preclinical cancer research, particularly for hormone-sensitive malignancies like prostate cancer, the evaluation of novel and existing therapeutic agents is paramount. This guide provides a detailed comparison of two significant compounds: Fosfestrol (B1227026) Sodium, a synthetic estrogen, and Enzalutamide (B1683756), a second-generation non-steroidal antiandrogen. By examining their mechanisms of action, efficacy in various preclinical models, and the experimental protocols used to derive these findings, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of their respective preclinical profiles.
Mechanisms of Action: A Tale of Two Pathways
Fosfestrol Sodium and Enzalutamide exert their anticancer effects through distinct molecular pathways, both ultimately impacting hormone-driven cancer cell proliferation and survival.
This compound , a prodrug of diethylstilbestrol (B1670540) (DES), primarily functions as a potent estrogen receptor (ER) agonist.[1][2] Its mechanism is twofold:
-
Indirect Androgen Suppression: By acting on the hypothalamus and pituitary gland, it suppresses the release of luteinizing hormone (LH), which in turn drastically reduces testicular testosterone (B1683101) production.[2] This hormonal castration is a cornerstone of androgen deprivation therapy (ADT).
-
Direct Cytotoxic Effects: Fosfestrol, or more accurately its active form DES, can directly induce apoptosis (programmed cell death) in cancer cells.[3][4] This effect is thought to be mediated through pathways independent of androgen receptor signaling.
Enzalutamide is a potent and specific androgen receptor (AR) signaling inhibitor.[5][6] Its multi-pronged attack on the AR pathway includes:
-
Competitive AR Inhibition: It binds to the ligand-binding domain of the AR with a much higher affinity than endogenous androgens like testosterone and dihydrotestosterone (B1667394) (DHT).[5][6]
-
Inhibition of Nuclear Translocation: It prevents the AR from translocating from the cytoplasm to the nucleus, a critical step for the receptor to exert its function as a transcription factor.[5][6]
-
Impaired DNA Binding: Even if some AR molecules reach the nucleus, Enzalutamide hinders their ability to bind to androgen response elements (AREs) on the DNA.[5][6]
-
Blocked Coactivator Recruitment: It disrupts the recruitment of coactivator proteins that are essential for the transcription of AR target genes.[5]
This comprehensive blockade of AR signaling effectively shuts down the key driver of growth and survival in androgen-dependent cancer cells.[5][6]
Signaling Pathway Diagrams
To visually represent these mechanisms, the following diagrams were generated using the DOT language.
Caption: this compound's dual mechanism of action.
References
- 1. High-dose continuous-infusion fosfestrol in hormone-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase II study of high-dose estrogens (diethylstilbestrol diphosphate) in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Outcomes and toxicity of oral Fosfestrol in metastatic castration-resistant prostate cancer—a real-world experience - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The androgen receptor antagonist enzalutamide induces apoptosis, dysregulates the heat shock protein system, and diminishes the androgen receptor and estrogen receptor β1 expression in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IAP Antagonists Enhance Apoptotic Response to Enzalutamide in Castration-Resistant Prostate Cancer Cells via Autocrine TNF-α Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Showdown: A Comparative Analysis of Fosfestrol Sodium and Abiraterone Acetate in Prostate Cancer Cell Lines
For Immediate Release
In the landscape of prostate cancer therapeutics, both Fosfestrol Sodium, a synthetic estrogen, and Abiraterone (B193195) Acetate (B1210297), a potent androgen biosynthesis inhibitor, have demonstrated clinical utility. This guide provides a detailed in vitro comparison of these two agents, focusing on their cytotoxic effects, mechanisms of action, and the experimental protocols used to evaluate them. This objective analysis is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of their distinct cellular impacts.
Quantitative Analysis of Cytotoxicity
The in vitro cytotoxicity of this compound (via its active metabolite, diethylstilbestrol (B1670540) - DES) and Abiraterone Acetate has been evaluated across various prostate cancer cell lines. The following tables summarize the available data on their half-maximal inhibitory concentration (IC50) and lethal dose 50 (LD50) values. It is important to note that these values are derived from separate studies and may not be directly comparable due to variations in experimental conditions.
| This compound / Diethylstilbestrol (DES) | ||
| Cell Line | Parameter | Value (µM) |
| LNCaP (Androgen-Sensitive) | LD50 | 19-25[1] |
| DU-145 (Androgen-Insensitive) | LD50 | 19-25[1] |
| PC-3 (Androgen-Insensitive) | LD50 | 19-25[1] |
| LNCaP | IC50 (Plain Fosfestrol) | 22.37 ± 1.82 |
| Abiraterone Acetate | ||
| Cell Line | Parameter | Value (µM) |
| PC-3 (Androgen-Insensitive) | IC50 | 66.90[2] |
| DU-145 (Androgen-Insensitive) | IC50 | ~2.5 (at day 6)[3] |
| LNCaP (Androgen-Sensitive) | Cytotoxicity demonstrated | Activation of apoptosis[4] |
Mechanisms of Action: A Tale of Two Pathways
This compound and Abiraterone Acetate employ fundamentally different mechanisms to exert their anticancer effects.
Abiraterone Acetate: Targeting Androgen Synthesis
Abiraterone Acetate is a highly specific and irreversible inhibitor of the enzyme Cytochrome P450 17A1 (CYP17A1).[5] This enzyme is critical for the biosynthesis of androgens, including testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), which are key drivers of prostate cancer cell growth and survival. By blocking CYP17A1, Abiraterone Acetate effectively shuts down androgen production in the testes, adrenal glands, and within the tumor itself.[6] This leads to a significant reduction in the activation of the androgen receptor (AR), thereby inhibiting downstream signaling pathways that promote cell proliferation and survival.[5][6]
This compound: Inducing Cell Death
This compound is a prodrug that is dephosphorylated in the body to its active form, diethylstilbestrol (DES).[7] In contrast to Abiraterone's targeted enzymatic inhibition, DES exerts its cytotoxic effects primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest in prostate cancer cells.[1] This effect has been observed to be independent of the estrogen receptor status of the cancer cells.[1] The precise signaling cascade initiated by DES that leads to apoptosis is still under investigation but is known to involve pathways that are distinct from the androgen receptor signaling axis.[8][9]
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
Detailed Experimental Protocols
The following are generalized protocols for the key in vitro assays used to assess the efficacy of anticancer agents. Specific parameters may vary between studies.
MTT Assay for Cell Viability and Cytotoxicity
Objective: To determine the concentration at which a drug inhibits cell viability by 50% (IC50).
Methodology:
-
Cell Seeding: Prostate cancer cells (e.g., LNCaP, DU-145, PC-3) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The cells are then treated with a range of concentrations of this compound or Abiraterone Acetate. Control wells receive vehicle only.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC50 value is then determined by plotting cell viability against drug concentration.
Annexin V Staining for Apoptosis Detection
Objective: To quantify the percentage of cells undergoing apoptosis after drug treatment.
Methodology:
-
Cell Treatment: Cells are cultured and treated with the desired concentrations of this compound or Abiraterone Acetate for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and then resuspended in Annexin V binding buffer.
-
Staining: Fluorescently-labeled Annexin V (e.g., Annexin V-FITC) and a viability dye such as Propidium Iodide (PI) are added to the cell suspension. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI can only enter cells with compromised membranes, indicating late apoptosis or necrosis.
-
Incubation: The cells are incubated in the dark at room temperature for approximately 15-20 minutes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. The instrument detects the fluorescence signals from each cell, allowing for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.
-
Data Analysis: The percentage of cells in each quadrant of the flow cytometry plot is quantified to determine the extent of apoptosis induced by the drug treatment.
Conclusion
The in vitro data reveal that this compound and Abiraterone Acetate are both effective in inhibiting prostate cancer cell lines, but through distinct mechanisms. Abiraterone Acetate acts as a targeted inhibitor of androgen synthesis, making it particularly effective in hormone-sensitive prostate cancer. In contrast, this compound, through its active metabolite DES, induces cytotoxicity via apoptosis and cell cycle arrest in both androgen-sensitive and androgen-insensitive cell lines. This fundamental difference in their mechanisms of action provides a strong rationale for their respective clinical applications and suggests potential for combination therapies or sequential use in the management of prostate cancer. The experimental protocols detailed herein provide a foundation for the continued investigation and comparison of these and other novel therapeutic agents.
References
- 1. Induction of apoptosis by diethylstilbestrol in hormone-insensitive prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of apoptosis and growth inhibition by silodosin and abiraterone acetate in PC-3 human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Abiraterone acetate induces CREB1 phosphorylation and enhances the function of the CBP-p300 complex, leading to resistance in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Abiraterone acetate exerts a cytotoxic effect in human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Abiraterone acetate: oral androgen biosynthesis inhibitor for treatment of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Quantitative proteomic determination of diethylstilbestrol action on prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Confirming Fosfestrol Sodium-Induced Apoptosis via Caspase Activation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Fosfestrol (B1227026) Sodium's ability to induce apoptosis through caspase activation, benchmarked against other well-known apoptosis inducers. We present supporting experimental data, detailed protocols for key assays, and visual diagrams of the underlying molecular pathways and experimental workflows.
Introduction to Fosfestrol Sodium and Apoptosis
This compound, a synthetic estrogen, is a prodrug of diethylstilbestrol (B1670540) (DES). It has been utilized in the treatment of advanced prostate cancer.[1][2] Its therapeutic effect is, in part, attributed to its ability to induce apoptosis, or programmed cell death, in cancer cells. A key hallmark of apoptosis is the activation of a family of cysteine proteases known as caspases. These enzymes act as central executioners in the apoptotic pathway, and their activation leads to the systematic dismantling of the cell. This guide focuses on the experimental confirmation of this compound-induced apoptosis by measuring the activation of caspases, particularly the effector caspase-3.
Comparative Analysis of Apoptosis Induction
To objectively evaluate the pro-apoptotic efficacy of this compound, its performance was compared with other known apoptosis-inducing agents, such as Staurosporine and Etoposide. The following tables summarize quantitative data from studies on prostate cancer cell lines.
Table 1: Cytotoxicity of this compound in Prostate Cancer Cells
| Cell Line | Compound | IC50 (µM) | Exposure Time (hours) |
| LNCaP | This compound | ~22.37 | 48 |
| PC-3 | Diethylstilbestrol (DES) | 19-25 | Not Specified |
| DU145 | Diethylstilbestrol (DES) | 19-25 | Not Specified |
IC50: The concentration of a drug that gives half-maximal response.
Table 2: Apoptosis Induction in LNCaP Cells Treated with this compound
| Treatment | % Early Apoptotic Cells | % Late Apoptotic Cells | Total Apoptotic Cells (%) |
| Control | Not Reported | Not Reported | < 5% (estimated) |
| This compound (50 µg/ml) | 7.55 | 16.9 | 24.45 |
Table 3: Comparative Caspase-3 Activation in Prostate Cancer Cells
| Cell Line | Treatment (8 hours) | Fold Increase in Caspase-3 Activity (vs. Vehicle) |
| LAPC-4 | 0.1 nM Estradiol (B170435) (E2) | ~2.5 |
| LAPC-4 | 1 µM Diethylstilbestrol (DES) | ~1.5 |
| LAPC-4 | 1 µM Staurosporine (Positive Control) | ~4.0 |
| PC-3 | 0.1 nM Estradiol (E2) | ~1.2 |
| PC-3 | 1 µM Diethylstilbestrol (DES) | ~1.1 |
| PC-3 | 1 µM Staurosporine (Positive Control) | ~2.0 |
Data is estimated from graphical representations in the source literature.[3]
Experimental Protocols
Accurate and reproducible data are paramount in apoptosis research. Below are detailed protocols for the key experimental techniques used to quantify caspase activation.
Protocol 1: Caspase-3 Fluorometric Activity Assay
This assay quantifies the activity of caspase-3 by measuring the cleavage of a fluorogenic substrate.
Materials:
-
Cell lysis buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
2X Reaction Buffer (100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 200 µM EDTA, 20% Glycerol)
-
Caspase-3 substrate (e.g., Ac-DEVD-AFC or Ac-DEVD-AMC)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Cell Lysis:
-
Culture and treat cells with this compound or other compounds for the desired time.
-
Collect cells by centrifugation and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 10-15 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 1 minute at 4°C to pellet cellular debris.
-
Collect the supernatant (cell lysate) for the assay.
-
-
Enzymatic Reaction:
-
To each well of the 96-well plate, add 50 µL of cell lysate.
-
Prepare a master mix by combining 50 µL of 2X Reaction Buffer and the caspase-3 substrate per reaction.
-
Add 50 µL of the master mix to each well containing the cell lysate.
-
-
Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 400/505 nm for DEVD-AFC).
-
-
Data Analysis:
-
Subtract the background fluorescence (from a no-lysate control) from all readings.
-
The fluorescence intensity is directly proportional to the caspase-3 activity. Results are often expressed as fold increase over untreated controls.
-
Protocol 2: Western Blot for Cleaved Caspase-3
This method detects the activated form of caspase-3 (cleaved caspase-3) by immunoblotting.
Materials:
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against cleaved caspase-3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Prepare cell lysates as described in the caspase activity assay protocol.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system. The intensity of the band corresponding to cleaved caspase-3 indicates the level of caspase activation.
-
Visualizing the Pathways and Processes
To further elucidate the mechanisms and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
This compound-Induced Apoptosis Signaling Pathway
Caption: Signaling cascade of this compound-induced apoptosis.
Experimental Workflow for Caspase Activation Confirmation
Caption: Workflow for confirming caspase activation.
Comparative Logic for Apoptosis Inducers
Caption: Logical comparison of apoptosis inducers.
Conclusion
The experimental evidence strongly supports that this compound induces apoptosis in prostate cancer cells, a process that is mediated by the activation of caspases. Quantitative comparisons with other agents like Staurosporine indicate that while this compound is an effective inducer of apoptosis, its potency in activating caspase-3 may be context-dependent and potentially less robust than broad-spectrum inducers. The provided protocols and diagrams offer a framework for researchers to meticulously investigate and confirm this compound-induced apoptosis and to compare its efficacy against other potential therapeutic agents.
References
Unveiling the Apoptotic Machinery: A Comparative Analysis of Bcl-2 and Bax Expression in Fosfestrol Sodium Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Fosfestrol sodium, a synthetic estrogen, has been utilized in the management of certain cancers, particularly prostate cancer. Its therapeutic effects are believed to be mediated, in part, by the induction of apoptosis, or programmed cell death. Central to the intrinsic apoptotic pathway are the Bcl-2 family of proteins, which include the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax. The ratio of these proteins is a critical determinant of a cell's fate. This guide provides a comparative analysis of the expression of Bcl-2 and Bax in cells treated with this compound, supported by available experimental data and detailed methodologies.
Note on Available Data: Direct quantitative studies on the specific effects of this compound on Bcl-2 and Bax expression are limited in publicly available literature. Fosfestrol is a prodrug that is dephosphorylated in the body to its active metabolite, diethylstilbestrol (B1670540) (DES). Therefore, this guide presents experimental data from studies investigating the effects of DES on Bcl-2 and Bax expression as a surrogate to infer the potential actions of this compound.
Quantitative Data Summary
The following table summarizes the observed changes in Bcl-2 and Bax expression in response to diethylstilbestrol (DES) treatment from various experimental studies. It is important to note that the experimental models and conditions vary, which may contribute to different outcomes.
| Study Focus | Experimental Model | Treatment | Observed Effect on Bcl-2 | Observed Effect on Bax |
| Prostate Cancer | Hormone-independent prostate cancer cells (PC-3) | Combination of antisense bcl-2 oligodeoxynucleotides and DES | Decreased protein levels | Not explicitly stated, but combination enhanced DES-induced apoptosis |
| Spermatogenesis | Male Sprague-Dawley rats | Increasing doses of DES (0.1, 1.0, and 10.0 µg/kg) | Decreased protein expression | Increased protein expression |
| General Apoptosis | p53+/+ and p53+/- knockout mice | DES (500 µmol/kg) | Up-regulated gene expression | Up-regulated gene expression |
| Prostate Cancer | Human prostate cancer tissue (in vivo) | Short-term (10 days) treatment with DES | Lower pre-treatment Bcl-2 expression correlated with a better response to DES | Not explicitly stated |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments cited in the analysis of Bcl-2 and Bax expression.
Cell Culture and Drug Treatment
-
Cell Lines: Hormone-insensitive prostate cancer cell lines (e.g., PC-3, DU145) and hormone-sensitive prostate cancer cell lines (e.g., LNCaP) are commonly used.
-
Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Drug Preparation: Diethylstilbestrol (DES) is dissolved in a suitable solvent, such as ethanol (B145695) or DMSO, to create a stock solution, which is then diluted in the culture medium to the desired final concentrations (e.g., 15-30 µM).
-
Treatment: Cells are seeded in culture plates and allowed to adhere overnight. The culture medium is then replaced with a medium containing various concentrations of DES or a vehicle control. The cells are incubated for specific time periods (e.g., 24, 48, or 72 hours) before being harvested for analysis.
Western Blot Analysis for Bcl-2 and Bax Protein Expression
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH).
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Quantification: The intensity of the protein bands is quantified using densitometry software. The expression levels of Bcl-2 and Bax are normalized to the loading control.
Immunohistochemistry for Bcl-2 and Bax Expression in Tissues
-
Tissue Preparation: Formalin-fixed, paraffin-embedded tissue sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Antigen retrieval is performed by heating the slides in a citrate (B86180) buffer (pH 6.0).
-
Staining: The slides are incubated with primary antibodies against Bcl-2 and Bax, followed by incubation with a biotinylated secondary antibody and a streptavidin-horseradish peroxidase conjugate. The signal is developed using a chromogen such as diaminobenzidine (DAB).
-
Analysis: The staining intensity and the percentage of positive cells are evaluated by a pathologist under a light microscope.
Visualizations
Signaling Pathway
Caption: Intrinsic apoptotic pathway initiated by Fosfestrol (DES).
Experimental Workflow
Caption: Workflow for analyzing Bcl-2 and Bax expression.
Unraveling Fosfestrol Sodium's Cross-Resistance Profile with Other Chemotherapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Fosfestrol Sodium's cross-resistance with other key chemotherapeutic agents used in the treatment of prostate cancer. By presenting supporting experimental data, detailed methodologies, and visual representations of relevant biological pathways, this document aims to be an objective resource for informing future research and clinical trial design.
Comparative Analysis of In Vitro Cytotoxicity
The following table summarizes the cytotoxic effects of this compound (as its active metabolite, Diethylstilbestrol (B1670540) - DES) and other chemotherapies on various prostate cancer cell lines. It is important to note that the data presented below is compiled from different studies. Direct comparative studies evaluating these compounds under identical experimental conditions are limited. Therefore, variations in experimental protocols could influence the reported values.
| Cell Line | Drug | IC50 / LD50 (µM) | Reference |
| LNCaP | Diethylstilbestrol (DES) | ~25 | [1] |
| Diethylstilbestrol Diphosphate (DESdP) | ~25 | [1] | |
| DU 145 | Diethylstilbestrol (DES) | ~19 | [1] |
| Diethylstilbestrol Diphosphate (DESdP) | ~19 | [1] | |
| PC-3 | Diethylstilbestrol (DES) | ~23 | [1] |
| Diethylstilbestrol Diphosphate (DESdP) | ~23 | [1] | |
| PC-3 | Docetaxel (B913) | ~0.112 | [2] |
| LAPC-4 | Diethylstilbestrol (DES) | 1 (optimal) | [3] |
| PC-3 | Diethylstilbestrol (DES) | 1 (optimal) | [3] |
IC50: Half-maximal inhibitory concentration; LD50: Lethal dose, 50%. Values are approximate as extracted from publications.
Experimental Protocols
Cell Viability Assessment (MTT Assay)
The viability of cancer cells following treatment with chemotherapeutic agents is a crucial measure of drug efficacy. The microculture tetrazolium assay (MTT) is a widely used colorimetric method for this purpose.
Principle: This assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan (B1609692) crystals. The concentration of these crystals, which is directly proportional to the number of viable cells, can be quantified by measuring the absorbance of the solubilized formazan solution.
Detailed Protocol:
-
Cell Seeding: Plate prostate cancer cells (e.g., LNCaP, DU 145, PC-3) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: Expose the cells to a range of concentrations of this compound, DES, or other chemotherapeutic agents for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.
-
MTT Incubation: After the treatment period, add 10 µL of a 5 mg/mL MTT stock solution in phosphate-buffered saline (PBS) to each well. Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the culture medium and add 100 µL of a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO) or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The LD50 or IC50 value, the concentration of the drug that causes 50% inhibition of cell growth, can be determined from the dose-response curve.[4][5]
Apoptosis Assessment (DNA Fragmentation Analysis)
A key mechanism of action for many chemotherapeutic drugs, including the active metabolite of Fosfestrol, is the induction of apoptosis, or programmed cell death. A hallmark of apoptosis is the cleavage of genomic DNA into internucleosomal fragments.
Principle: During apoptosis, endonucleases are activated, which cleave the DNA between nucleosomes, generating a "ladder" of DNA fragments in multiples of approximately 180-200 base pairs. This can be visualized by agarose (B213101) gel electrophoresis.
Detailed Protocol:
-
Cell Treatment and Lysis: Treat prostate cancer cells with the desired concentrations of the chemotherapeutic agent for the indicated time. Harvest the cells and lyse them using a lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 150 mM NaCl, 5 mM EDTA, and 0.5% Triton X-100).
-
DNA Extraction: Centrifuge the cell lysates to separate the fragmented DNA in the supernatant from the intact chromatin in the pellet. Extract the DNA from the supernatant using a phenol:chloroform:isoamyl alcohol mixture.
-
DNA Precipitation: Precipitate the DNA from the aqueous phase by adding ethanol (B145695) and sodium acetate (B1210297) and incubating at -20°C.
-
Agarose Gel Electrophoresis: Resuspend the DNA pellet in a suitable buffer and load it onto a 1.5-2% agarose gel containing a fluorescent DNA stain, such as ethidium (B1194527) bromide.
-
Visualization: Run the gel electrophoresis to separate the DNA fragments by size. Visualize the DNA fragments under UV light. The presence of a ladder-like pattern of DNA fragments is indicative of apoptosis.[6][7]
Signaling Pathways and Mechanisms of Action
Fosfestrol-Induced Apoptosis in Prostate Cancer Cells
This compound is a prodrug that is dephosphorylated in the body to its active form, diethylstilbestrol (DES). In prostate cancer cells, DES is known to induce apoptosis through a mechanism that appears to be independent of the estrogen receptor.[1] The signaling cascade involves the activation of Mitogen-Activated Protein Kinases (MAPKs) and the modulation of cell cycle regulatory proteins, ultimately leading to the activation of the intrinsic apoptotic pathway.
Caption: Proposed signaling pathway for Fosfestrol-induced apoptosis in prostate cancer cells.
Experimental Workflow for Cross-Resistance Studies
To systematically evaluate the cross-resistance profile of this compound, a structured experimental workflow is essential. This involves generating drug-resistant cell lines and subsequently testing their sensitivity to other chemotherapeutic agents.
Caption: A generalized workflow for in vitro assessment of cross-resistance between chemotherapies.
Discussion on Cross-Resistance
Clinical observations suggest the potential for cross-resistance between this compound and other hormonal agents. For instance, some real-world data indicates that prior treatment with abiraterone (B193195) acetate may be associated with a reduced overall survival in patients subsequently treated with Fosfestrol.[3] This suggests a possible shared resistance mechanism, which could involve the androgen receptor (AR) signaling pathway. While Fosfestrol's primary cytotoxic mechanism is thought to be AR-independent, its hormonal effects could be influenced by alterations in the AR axis induced by prior therapies.
Conversely, there is limited evidence to suggest significant cross-resistance between Fosfestrol and taxanes like docetaxel. Their mechanisms of action are distinct, with docetaxel primarily targeting microtubule dynamics. However, preclinical studies have shown cross-resistance between taxanes and newer hormonal agents like abiraterone and enzalutamide, which is thought to be mediated by the AR signaling pathway.[8] Further in-vitro studies directly comparing Fosfestrol with these agents are warranted to definitively elucidate the cross-resistance profiles.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Molecular mechanisms of docetaxel resistance in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct estradiol and diethylstilbestrol actions on early- vs. late-stage prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Antitumour activity of abiraterone and diethylstilboestrol when administered sequentially to men with castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cross-resistance and drug sequence in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Minsky DTIC [dtic.minsky.ai]
A Comparative Guide to Fosfestrol Sodium Delivery Systems for Enhanced Efficacy in Prostate Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Fosfestrol Sodium, a synthetic estrogen and a prodrug of diethylstilbestrol (B1670540) (DES), has long been a therapeutic option in the management of advanced prostate cancer, particularly in castration-resistant cases. Its clinical utility, however, is often tempered by issues of bioavailability and potential side effects. Modern drug delivery technologies offer promising avenues to enhance its efficacy and safety profile. This guide provides an objective comparison of conventional and novel nanoparticle-based delivery systems for this compound, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action and experimental workflows.
Comparative Efficacy of this compound Delivery Systems
The efficacy of different this compound formulations can be assessed through various in vitro and in vivo parameters. The following tables summarize key quantitative data from studies evaluating conventional delivery methods (oral and intravenous) against advanced nanoparticle-based systems such as self-nanoemulsifying drug delivery systems (SNEDDS) and cubosomes.
Table 1: In Vitro Cytotoxicity
| Delivery System | Cell Line | IC50 (µg/mL) | Key Findings |
| Plain Fosfestrol | LNCaP | 22.37 ± 1.82 | Standard cytotoxic effect. |
| Fosfestrol Cubosomes | LNCaP | 8.30 ± 0.62 | Significantly lower IC50 indicates enhanced cytotoxicity compared to plain Fosfestrol.[1] |
| Plain Fosfestrol | PC-3 | Not specified | - |
| Fosfestrol SNEDDS | PC-3 | Significantly lower than plain FST (P < 0.001) | Markedly inhibited PC-3 cell proliferation and induced apoptosis.[2] |
Table 2: Bioavailability and Permeability
| Delivery System | Parameter | Value | Key Findings |
| Plain Fosfestrol | Bioavailability | Baseline | Standard oral bioavailability is a known limitation. |
| Fosfestrol SNEDDS | Relative Bioavailability | 4.5-fold increase vs. plain FST | Demonstrates a significant enhancement in oral bioavailability.[2] |
| Plain Fosfestrol | Caco-2 Cell Permeability | Baseline | - |
| Fosfestrol SNEDDS | Caco-2 Cell Permeability | 4.68-fold higher than plain FST | Indicates improved absorption across the intestinal barrier.[2] |
Table 3: Clinical and Preclinical Efficacy (PSA Response)
| Delivery System | Study Population/Model | PSA Response (>50% decrease) | Median Progression-Free Survival (PFS) |
| Oral Fosfestrol | Metastatic Castration-Resistant Prostate Cancer (mCRPC) Patients | 55% - 63% | 7 - 8.3 months |
| High-Dose Intravenous Fosfestrol | Hormone-Refractory Prostate Cancer Patients | ~50% (tumor marker decrease) | 5 months |
Mechanism of Action: Signaling Pathways of Fosfestrol (Diethylstilbestrol)
Fosfestrol is dephosphorylated in the body to its active form, diethylstilbestrol (DES). DES exerts its anti-cancer effects through two primary mechanisms: a hormonal effect and a direct cytotoxic effect on prostate cancer cells.
Experimental Protocols and Workflows
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the evaluation of this compound delivery systems.
Preparation of Fosfestrol-Loaded Cubosomes
Cubosomes are advanced, lipid-based nanoparticles that can encapsulate both hydrophobic and hydrophilic drugs.
Methodology:
-
Lipid Film Formation: Glyceryl monooleate and a stabilizer (e.g., Poloxamer 407) are dissolved in an organic solvent. The solvent is then evaporated under reduced pressure to form a thin lipid film.
-
Hydration: The lipid film is hydrated with an aqueous solution containing this compound.
-
Homogenization: The resulting dispersion is homogenized at high speed to form a uniform cubosome dispersion.
-
Lyophilization: The cubosome dispersion is freeze-dried to obtain a stable, powdered formulation.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Methodology:
-
Cell Seeding: Prostate cancer cells (e.g., LNCaP, PC-3) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of the Fosfestrol formulations (plain drug, cubosomes, SNEDDS) and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: MTT reagent is added to each well, and the plate is incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value is then calculated.
In Vivo Bioavailability Study
Animal models are used to determine the pharmacokinetic profile of different drug formulations.
Methodology:
-
Animal Acclimatization and Fasting: Laboratory animals (e.g., rats) are acclimatized and then fasted overnight with free access to water.
-
Dosing: Animals are divided into groups and orally administered with either plain Fosfestrol or a nanoparticle formulation (e.g., SNEDDS).
-
Blood Sampling: Blood samples are collected at predetermined time intervals post-administration.
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Drug Quantification: The concentration of Fosfestrol or its active metabolite (DES) in the plasma samples is quantified using a validated analytical method (e.g., HPLC).
-
Pharmacokinetic Analysis: Pharmacokinetic parameters, including Cmax, Tmax, and AUC (Area Under the Curve), are calculated to determine the bioavailability.
Conclusion
The presented data strongly suggest that nanoparticle-based delivery systems, such as cubosomes and SNEDDS, significantly enhance the efficacy of this compound. These advanced formulations improve its cytotoxic effects against prostate cancer cells at lower concentrations and increase its oral bioavailability. The detailed experimental protocols and workflows provided herein offer a foundation for researchers to further explore and optimize this compound delivery, potentially leading to more effective and safer therapeutic strategies for advanced prostate cancer. The continued investigation into these novel delivery platforms is warranted to translate these promising preclinical findings into clinical practice.
References
A Comparative Guide to the Pharmacokinetics of Fosfestrol Sodium Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of different Fosfestrol (B1227026) Sodium formulations, a synthetic estrogen prodrug used in the management of advanced prostate cancer. Fosfestrol itself is inactive and is rapidly converted in the body to its active metabolite, diethylstilbestrol (B1670540) (DES), which exerts cytotoxic effects on cancer cells. Understanding the pharmacokinetic variability between different formulations is crucial for optimizing therapeutic strategies and informing the development of novel drug delivery systems.
Comparative Pharmacokinetic Data
The pharmacokinetic profile of Fosfestrol Sodium is primarily determined by the route of administration and the formulation, which significantly impact the bioavailability and plasma concentrations of the active metabolite, DES. Below is a summary of key pharmacokinetic parameters for oral, intravenous, and a novel nano-formulation.
| Formulation | Active Metabolite | Dose | Tmax (Time to Peak Concentration) | Cmax (Peak Plasma Concentration) | Bioavailability | Key Findings |
| Oral | Diethylstilbestrol (DES) | 360 mg Fosfestrol | 60 - 110 minutes | 250 - 1600 ng/mL | Lower compared to intravenous administration. | Oral administration leads to variable but rapid appearance of DES in plasma.[1] |
| Intravenous | Diethylstilbestrol (DES) | 1,000 mg Fosfestrol Infusion | Not explicitly stated, peaks during or shortly after infusion. | Significantly higher than oral administration. | 100% (by definition) | Intravenous infusion results in substantially higher plasma concentrations of DES, reported to be up to 1,500 times greater than conventional oral DES doses.[2][3] |
| Oral Self-Nanoemulsifying Drug Delivery System (SNEDDS) | Fosfestrol (as FST) | Not specified in abstract. | Not specified in abstract. | Not specified in abstract. | 4.5-fold increase compared to plain FST. | Nano-formulation significantly enhances the oral bioavailability of Fosfestrol.[4] |
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of pharmacokinetic studies. The following sections outline the typical experimental protocols for evaluating different this compound formulations.
Oral Administration Protocol (Clinical Study)
A study involving patients with metastatic prostate cancer provides insight into a typical oral administration protocol.
-
Subjects: Patients with metastatic prostate cancer.
-
Dosage and Administration: 360 mg of Fosfestrol administered orally.[1] Other studies have utilized doses of 100 mg or 120 mg three times daily.[5][6][7][8][9][10][11]
-
Blood Sampling: Plasma samples are collected at various time points post-administration to measure the concentration of DES and its conjugates.
-
Analytical Method: High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for the quantitative analysis of DES and its metabolites in plasma.[1] More sensitive methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are also employed.[12][13]
Intravenous Infusion Protocol (Clinical Study)
Intravenous administration protocols for Fosfestrol have been described in several clinical trials.
-
Subjects: Patients with advanced or hormone-refractory prostate cancer.
-
Dosage and Administration: A typical protocol involves the infusion of 250 mg of Fosfestrol dissolved in 250 mL of a 5% glucose solution.[7][14] Another study utilized escalating daily doses from 1.5 g to 4.5 g administered via continuous infusion.[6]
-
Blood Sampling: Serial blood samples are drawn during and after the infusion period to determine the plasma concentrations of Fosfestrol and its metabolites.
-
Analytical Method: Plasma concentrations of Fosfestrol and DES are quantified using methods such as HPLC.[15]
Experimental Workflow for Pharmacokinetic Analysis
The general workflow for a comparative pharmacokinetic study of this compound formulations is depicted below.
Signaling Pathways
The cytotoxic effects of Fosfestrol, through its active metabolite DES, are believed to be mediated by multiple signaling pathways, leading to apoptosis in prostate cancer cells.
TGF-β Induced Apoptosis Pathway
Diethylstilbestrol has been shown to upregulate Transforming Growth Factor-beta (TGF-β), which can induce apoptosis in prostate cancer cells. The simplified signaling cascade is illustrated below.
Mitochondrial-Mediated Cytotoxicity
Another proposed mechanism of DES-induced cytotoxicity involves the direct inhibition of mitochondrial function, specifically targeting the electron transport chain.
References
- 1. [Drug therapy of metastasizing prostate carcinoma with special reference to the bioavailability of fosfestrol after oral administration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TGF β1 induces apoptosis in invasive prostate cancer and bladder cancer cells via Akt-independent, p38 MAPK and JNK/SAPK-mediated activation of caspases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transforming Growth Factor-β1 (TGF-β)–induced Apoptosis of Prostate Cancer Cells Involves Smad7-dependent Activation of p38 by TGF-β-activated Kinase 1 and Mitogen-activated Protein Kinase Kinase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I trial of high-dose fosfestrol in hormone-refractory adenocarcinoma of the prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Low-dose continuous oral fosfestrol is highly active in 'hormone-refractory' prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Outcomes and toxicity of oral Fosfestrol in metastatic castration-resistant prostate cancer—a real-world experience - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The pharmacokinetics of fosfestrol and diethylstilbestrol in chronic hemodialysis patients with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Outcomes and toxicity of oral Fosfestrol in metastatic castration-resistant prostate cancer—a real-world experience - ecancer [ecancer.org]
- 9. Outcomes and toxicity of oral Fosfestrol in metastatic castration-resistant prostate cancer—a real-world experience - ecancer [ecancer.org]
- 10. researchgate.net [researchgate.net]
- 11. Outcomes and toxicity of oral Fosfestrol in metastatic castration-resistant prostate cancer-a real-world experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Determination of diethylstilbestrol in human plasma using high performance liquid chromatography-tandem mass spectrometry [jcps.bjmu.edu.cn]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Fosfestrol Sodium: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Fosfestrol Sodium is paramount for maintaining a secure laboratory environment and adhering to regulatory standards. As an antineoplastic agent, this compound requires specialized handling and disposal procedures to mitigate risks to personnel and the environment. This guide provides essential, step-by-step information for researchers, scientists, and drug development professionals on the proper disposal of this chemotherapeutic agent.
This compound, a synthetic estrogen derivative used in cancer treatment, is categorized as a hazardous drug. Consequently, its waste is subject to stringent regulations, often falling under the Resource Conservation and Recovery Act (RCRA) in the United States.[1][2] It is crucial to consult your institution's Environmental Health & Safety (EH&S) department and local regulations, as specific requirements may vary.[3][4]
Core Principles of this compound Disposal
The fundamental principle of disposing of this compound waste is to prevent its release into the environment. This means no disposal down the drain or in regular municipal trash.[3][4] All materials contaminated with this compound, including unused solutions, empty vials, personal protective equipment (PPE), and spill cleanup materials, must be managed as hazardous waste.[1][3]
Categorization of this compound Waste
This compound waste is typically categorized into two main types: bulk and trace waste.
-
Bulk Chemotherapy Waste: This includes any amount of this compound that is not considered "RCRA empty."[5] Examples include unused or expired vials, partially used IV bags, and materials from a large spill. This type of waste is considered hazardous and must be disposed of accordingly.[4]
-
Trace Chemotherapy Waste: This category includes items that are contaminated with residual amounts of the drug, such as empty vials, syringes, gloves, gowns, and IV tubing.[4] For a container to be considered "RCRA empty" and the waste to be classified as "trace," specific conditions must be met, which differ for P-listed and U-listed drugs.[5] It is essential to consult with your EH&S department to determine the specific classification of this compound at your institution.
Personal Protective Equipment (PPE)
Proper PPE is mandatory when handling this compound in any capacity, including disposal. This is to prevent accidental exposure through skin contact, inhalation, or ingestion.
| PPE Component | Specification | Rationale |
| Gloves | Chemotherapy-rated, powder-free gloves (double gloving recommended) | Provides maximum protection against skin absorption of the hazardous drug.[1] |
| Gown | Disposable, lint-free, with a solid front and long sleeves | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety glasses with side shields or goggles | Prevents splashes and aerosols from entering the eyes.[6] |
| Respiratory Protection | NIOSH-approved respirator | Required when there is a risk of aerosol generation.[6] |
Step-by-Step Disposal Protocol
The following protocol outlines the general steps for the proper disposal of this compound waste. Always follow your institution-specific procedures.
-
Segregation: At the point of generation, immediately segregate all this compound waste from other waste streams like regular trash, biohazardous waste, and other chemical waste.[1]
-
Containerization:
-
Bulk Waste: Place all bulk this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container. These containers are often color-coded black.[1]
-
Trace Waste: Place all trace chemotherapy waste into a designated, puncture-resistant container, often color-coded yellow.[3][4]
-
Sharps: Any sharps contaminated with this compound (e.g., needles, syringes) must be placed in a designated chemotherapy sharps container.[1][4]
-
-
Labeling: All waste containers must be accurately labeled with a hazardous waste tag that includes the contents (this compound), the hazard characteristics (e.g., toxic, antineoplastic), and the accumulation start date.[1][3]
-
Storage: Store sealed waste containers in a designated Satellite Accumulation Area (SAA) that is secure and away from general laboratory traffic.[1]
-
Pickup and Disposal: Arrange for the collection of the hazardous waste by your institution's EH&S department or a licensed hazardous waste contractor.[3] They will ensure the waste is transported and disposed of in compliance with all federal, state, and local regulations, typically through incineration.[4]
Spill Management
In the event of a this compound spill, it is critical to act quickly and safely.
-
Evacuate and Secure: Alert others in the area and restrict access to the spill.
-
Don PPE: Put on the appropriate PPE before attempting to clean the spill.
-
Containment: Use a chemotherapy spill kit to contain and absorb the spill.
-
Decontamination: Clean the area with an appropriate decontamination solution as recommended by your institution's protocols.
-
Waste Disposal: All materials used for spill cleanup must be disposed of as bulk chemotherapy hazardous waste.[4]
Below is a diagram illustrating the decision-making and procedural workflow for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
References
Personal protective equipment for handling Fosfestrol Sodium
Fosfestrol Sodium, an antineoplastic agent, requires stringent safety protocols to protect researchers, scientists, and drug development professionals from potential hazards.[1][2] Adherence to proper personal protective equipment (PPE) usage, handling procedures, and disposal plans is critical to minimize exposure risk and ensure a safe laboratory environment.
Hazard Identification
This compound is classified as a hazardous drug.[3] According to its Safety Data Sheet (SDS), the primary hazards include:
-
Skin Irritation: Causes skin irritation.[3]
-
Serious Eye Irritation: Causes serious eye irritation.[3]
-
Respiratory Irritation: May cause respiratory tract irritation.[3]
Chronic occupational exposure to antineoplastic agents has been associated with health risks, including reproductive and carcinogenic effects.[2][4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure to this compound. The following table summarizes the required PPE for various handling activities.
| Activity | Gloves | Gown | Eye/Face Protection | Respiratory Protection |
| Handling Intact Vials/Packaging | Single pair of chemotherapy-tested gloves | Not required | Not required | Not required |
| Compounding/Preparation | Double pair of chemotherapy-tested gloves | Disposable, lint-free gown resistant to chemotherapy drugs | Safety glasses with side shields or face shield | Required if not handled in a containment device |
| Administration | Double pair of chemotherapy-tested gloves | Disposable, lint-free gown resistant to chemotherapy drugs | Safety glasses with side shields or face shield | Recommended based on risk assessment |
| Waste Disposal | Double pair of chemotherapy-tested gloves | Disposable, lint-free gown resistant to chemotherapy drugs | Safety glasses with side shields or face shield | Not typically required if waste is properly contained |
| Spill Cleanup | Double pair of chemotherapy-tested gloves | Disposable, lint-free gown resistant to chemotherapy drugs | Chemical splash goggles and face shield | N95 or higher respirator |
Note: All PPE should be designated for chemotherapy use and disposed of as contaminated waste after handling this compound.[5]
Safe Handling Procedures
Receiving and Storage:
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
Wear a single pair of chemotherapy-tested gloves when unpacking.
-
Store this compound in a designated, clearly labeled area away from general laboratory traffic.
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][6]
Preparation (Compounding):
-
All compounding of this compound should be performed in a dedicated biological safety cabinet (BSC) or compounding aseptic containment isolator (CACI) to minimize aerosol generation.
-
Wear appropriate PPE, including double gloves and a chemotherapy-rated gown.[5][7]
-
Use a plastic-backed absorbent pad to cover the work surface within the containment device.[8]
-
Employ closed-system drug-transfer devices (CSTDs) to reduce the risk of spills and aerosolization.
-
Clearly label all preparations with "Hazardous Drug" or "Chemotherapy" warnings.[9]
Administration:
-
Before administration, verify the drug and dosage.
-
Wear appropriate PPE, including double gloves and a gown.[5]
-
Use Luer-Lok fittings on all syringes and IV sets to prevent accidental disconnection.
-
Prime IV tubing with a non-drug solution. If priming with the drug is necessary, do so into a sterile, contained receptacle.
Spill Management
Prompt and proper cleanup of a this compound spill is crucial to prevent widespread contamination.
Waste Disposal
All materials contaminated with this compound are considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.[10][11][12][13]
Emergency Procedures for Exposure
In the event of accidental exposure, immediate and appropriate first aid is critical.
| Type of Exposure | First Aid Measures |
| Skin Contact | 1. Immediately remove contaminated clothing and PPE.[14] 2. Wash the affected area thoroughly with soap and water for at least 15 minutes.[7] 3. Seek medical attention if irritation develops or persists.[3] |
| Eye Contact | 1. Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][14] 2. Remove contact lenses if present and easy to do so.[14] 3. Seek immediate medical attention. |
| Inhalation | 1. Move the affected person to fresh air.[3] 2. Seek medical attention if breathing is difficult or symptoms occur. |
| Ingestion | 1. Do not induce vomiting. 2. Rinse the mouth with water. 3. Seek immediate medical attention. |
All incidents of exposure, regardless of severity, should be reported to the institutional safety officer and documented according to established protocols.
References
- 1. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]
- 2. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 3. pharmacopoeia.com [pharmacopoeia.com]
- 4. Antineoplastic Agents Risk Factors | Healthcare Workers | CDC [cdc.gov]
- 5. pogo.ca [pogo.ca]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. arinursing.org [arinursing.org]
- 8. kingstonhsc.ca [kingstonhsc.ca]
- 9. safework.nsw.gov.au [safework.nsw.gov.au]
- 10. danielshealth.ca [danielshealth.ca]
- 11. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 12. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 13. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 14. awarens.ca [awarens.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
